Dihydroergotoxine
Description
Properties
IUPAC Name |
N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYPXRFPBQGGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N5O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6190-39-2 | |
| Record name | Dihydroergotamine mesilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Dihydroergotoxine on Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroergotoxine, also known as co-dergocrine, is a mixture of four dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, dihydro-alpha-ergokryptine, and dihydro-beta-ergokryptine. This technical guide provides a comprehensive overview of the complex mechanism of action of this compound and its constituent components on dopamine receptors. It delves into the binding affinities, functional activities, and downstream signaling pathways affected by these compounds. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development in this area.
Introduction
The dopaminergic system is a critical regulator of numerous physiological processes, including motor control, cognition, motivation, and neuroendocrine function. Dopamine receptors, belonging to the G protein-coupled receptor (GPCR) superfamily, are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. This compound and its components exhibit a complex pharmacological profile at these receptors, acting as partial agonists, antagonists, or mixed agonist-antagonists. This intricate interplay of activities at different dopamine receptor subtypes contributes to the therapeutic effects of this compound in various neurological and vascular disorders.
Interaction with Dopamine Receptor Subtypes
This compound interacts directly with both D1 and D2 subtypes of dopamine receptors. The overall effect of the mixture is a composite of the individual actions of its four main components.
D1-like Receptor Interaction
Three of the four components of this compound—dihydroergocornine, dihydro-alpha-ergokryptine, and dihydro-beta-ergokryptine—act as partial agonists at D1 dopamine receptors.[1] This agonistic activity leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. However, these components exhibit varying efficacies in stimulating cAMP formation. In contrast, dihydroergocristine acts as an antagonist at D1 receptors, competitively blocking the receptor and preventing its activation by dopamine or other agonists.
D2-like Receptor Interaction
The components of this compound also display significant activity at D2 dopamine receptors, which are coupled to Gi/o proteins and inhibit adenylyl cyclase. Dihydroergocornine, dihydro-alpha-ergokryptine, and dihydro-beta-ergokryptine demonstrate partial agonist activity at D2 receptors. One of the components, alpha-dihydroergocryptine, is a potent D2 receptor agonist.[2] Conversely, dihydroergocristine functions as an antagonist at D2 receptors as well.[1] This mixed agonist-antagonist profile at D2 receptors contributes to the modulatory effects of this compound on dopaminergic neurotransmission. The ergot alkaloids, in general, have been shown to have potent agonist action at presynaptic D2 autoreceptors, which regulate the synthesis and release of dopamine.
Quantitative Data: Binding Affinities and Functional Activities
The following tables summarize the available quantitative data for the interaction of this compound's components with dopamine receptors. It is important to note that a complete dataset for all components across all receptor subtypes is not consistently available in the literature.
Table 1: Dopamine D1 Receptor Binding Affinities and Functional Data
| Compound | Receptor Subtype | Assay Type | Value | Units | Reference |
| Dihydroergocornine | D1 | Ki | 130 | nM | |
| Dihydroergocristine | D1 | Ki | 180 | nM | |
| α-Dihydroergokryptine | D1 | Ki | 35.4 | nM | [3] |
| β-Dihydroergokryptine | D1 | - | - | - | |
| Co-dergocrine | D1 | EC50 (cAMP) | ~1 | µM | [1] |
Table 2: Dopamine D2 Receptor Binding Affinities and Functional Data
| Compound | Receptor Subtype | Assay Type | Value | Units | Reference |
| Dihydroergocornine | D2 | Ki | 1.8 | nM | |
| Dihydroergocristine | D2 | Ki | 2.5 | nM | |
| α-Dihydroergokryptine | D2 | Ki | 0.61 - 5.6 | nM | [3] |
| β-Dihydroergokryptine | D2 | - | - | - | |
| Co-dergocrine | D2 | IC50 (electrically evoked tritium overflow) | ~20 | nM | [1] |
Signaling Pathways
The interaction of this compound's components with dopamine receptors triggers distinct downstream signaling cascades.
D1 Receptor Signaling
The partial agonist activity of three of this compound's components at D1 receptors leads to the activation of the Gαs/olf G-protein, which in turn stimulates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32).
D2 Receptor Signaling
The partial agonist activity at D2 receptors activates the Gαi/o G-protein, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This counteracts the effects of D1 receptor stimulation. Presynaptic D2 autoreceptor activation by this compound components also leads to a reduction in dopamine synthesis and release. Dihydroergocristine's antagonist action blocks these effects.
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound and its components for dopamine D1 and D2 receptors.
Materials:
-
Membrane Preparation: Homogenates of rat striatum or cells expressing human recombinant D1 or D2 receptors.
-
Radioligand:
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For D1 receptors: [³H]-SCH23390
-
For D2 receptors: [³H]-Spiperone
-
-
Non-specific Binding Control:
-
For D1: 1 µM SCH23390 or cis-flupenthixol
-
For D2: 10 µM haloperidol or (+)butaclamol
-
-
Test Compounds: this compound and its individual components at various concentrations.
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Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.
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Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine.
-
Scintillation Counter and Cocktail.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control in the assay buffer. The total incubation volume is typically 200-250 µL.
-
Incubate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase (cAMP) Functional Assay
This protocol measures the functional activity of this compound and its components at D1 (stimulatory) and D2 (inhibitory) receptors by quantifying changes in intracellular cAMP levels.
Materials:
-
Cells: HEK293 or CHO cells stably expressing human D1 or D2 dopamine receptors.
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Test Compounds: this compound and its individual components at various concentrations.
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Stimulating Agent (for D2 assays): Forskolin (to pre-stimulate adenylyl cyclase).
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cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or fluorescence-based biosensors).
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Cell Culture Reagents.
Procedure:
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Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
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Compound Addition:
-
For D1 Agonist Assay: Add varying concentrations of the test compounds to the cells.
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For D2 Antagonist Assay: Add varying concentrations of the test compounds followed by a fixed concentration of a D2 agonist (e.g., quinpirole) and forskolin.
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For D2 Agonist Assay: Add forskolin to all wells (except baseline) followed by varying concentrations of the test compounds.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
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Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
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Generate dose-response curves by plotting the cAMP levels against the log concentration of the test compound.
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Determine the EC50 (for agonists) or IC50 (for antagonists) values from the curves using non-linear regression.
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For partial agonists, determine the maximal efficacy (Emax) relative to a full agonist (e.g., dopamine).
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Conclusion
This compound exerts a complex and multifaceted action on the dopaminergic system. Its overall pharmacological profile is a result of the combined partial agonist and antagonist activities of its four dihydrogenated ergot alkaloid components at both D1 and D2 dopamine receptors. This intricate mechanism, involving the modulation of cAMP signaling pathways and presynaptic dopamine release, underlies its therapeutic utility. Further research, utilizing the experimental approaches detailed in this guide, is warranted to fully elucidate the therapeutic potential and nuances of this compound and its individual components in various neurological and psychiatric conditions.
References
- 1. Release of endogenous dopamine from electrically stimulated slices of rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
An In-depth Technical Guide to the Composition and Individual Alkaloid Effects of Dihydroergotoxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotoxine, also known as ergoloid mesylates or co-dergocrine, is a pharmaceutical agent composed of a mixture of hydrogenated ergot alkaloids.[1][2] Initially investigated for the treatment of age-related cognitive decline, its complex pharmacology continues to be of interest to researchers.[3] This technical guide provides a detailed overview of the composition of this compound, the specific pharmacological effects of its constituent alkaloids, and the experimental methodologies used to characterize these properties. The mechanism of action of this compound is multifaceted, involving interactions with central dopaminergic, serotonergic, and adrenergic systems.[1][3] It generally functions as an alpha-adrenergic antagonist and a dopamine agonist.[1][2]
Composition of this compound
This compound is a combination of the methanesulfonate salts of four distinct dihydrogenated ergot alkaloids.[4][5] While sometimes referred to as a mixture of three principal alkaloids, a more precise composition distinguishes between the alpha and beta isomers of dihydroergocryptine.[4][5]
Table 1: Composition of this compound (Co-dergocrine)
| Alkaloid Component | Ratio |
| Dihydroergocornine Mesylate | 3 |
| Dihydroergocristine Mesylate | 3 |
| Dihydro-alpha-ergocryptine Mesylate | 2 |
| Dihydro-beta-ergocryptine Mesylate | 1 |
Source:[5]
Individual Alkaloid Effects
The overall pharmacological profile of this compound is a composite of the individual actions of its components. Each alkaloid exhibits a unique pattern of receptor affinities and intrinsic activities.
Dihydroergocornine
Dihydroergocornine possesses potent adrenolytic and sympathicolytic properties.[6] Its mechanism is linked to an inhibitory effect on serotonin and noradrenaline receptors.[6] It can also produce a temporary reduction in blood pressure and pulse rate when administered intravenously.[7]
Dihydroergocristine
This component demonstrates a complex, dualistic interaction with neurotransmitter systems, functioning as both an agonist and an antagonist at dopaminergic and adrenergic receptors.[8][9] It also acts as a non-competitive antagonist at serotonin receptors.[8][9] In functional assays, dihydroergocristine has been shown to antagonize both D1 and D2 dopamine receptor-mediated responses.[5] Furthermore, some research indicates it may act as a direct inhibitor of γ-secretase, a key enzyme in the production of amyloid-beta peptides.[8]
Dihydroergocryptine (Alpha and Beta)
Dihydroergocryptine (a mixture of alpha- and beta-isomers) is a potent agonist of the dopamine D2 receptor.[10] It also exhibits partial agonist activity at D1 and D3 dopamine receptors.[10] The binding affinity (Kd) for D2 receptors is in the nanomolar range (approximately 5-8 nM), while its affinity for D1 and D3 receptors is lower (Kd around 30 nM for both).[10] Additionally, dihydroergocryptine is a high-affinity ligand for both alpha-1 and alpha-2 adrenoceptors.[11]
Table 2: Receptor Binding Affinities of Dihydroergocryptine
| Receptor Subtype | Binding Affinity (Kd) |
| Dopamine D2 | ~ 5-8 nM |
| Dopamine D1 | ~ 30 nM |
| Dopamine D3 | ~ 30 nM |
Source:[10]
Signaling Pathways
The alkaloids in this compound modulate several key signaling pathways by interacting with G-protein coupled receptors (GPCRs). The primary targets are adrenergic and dopaminergic receptors, which trigger distinct downstream intracellular cascades.
Adrenergic Receptor Signaling
This compound components act as antagonists at α-adrenoceptors. At α1-adrenoceptors, which are coupled to Gq proteins, this antagonism blocks the norepinephrine-induced activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) and the subsequent rise in intracellular calcium and activation of Protein Kinase C (PKC). This leads to a reduction in the physiological response, such as vasoconstriction. At α2-adrenoceptors, which are coupled to Gi proteins, antagonism by this compound alkaloids blocks the inhibition of adenylyl cyclase, thus preventing the decrease in cyclic AMP (cAMP) levels that would normally occur upon agonist binding.[3]
Caption: Adrenergic signaling pathways modulated by this compound.
Dopaminergic Receptor Signaling
The effects on the dopaminergic system are more complex, involving both agonism and antagonism. Dihydroergocryptine and dihydroergocornine act as agonists at D2-like receptors (D2, D3), which couple to Gi proteins to inhibit adenylyl cyclase and reduce cAMP levels.[5][10] This action is particularly relevant in the treatment of conditions like Parkinson's disease. Conversely, at D1-like receptors (D1), which couple to Gs proteins, these same alkaloids can act as partial agonists, stimulating adenylyl cyclase and increasing cAMP production.[5] Dihydroergocristine, however, acts as an antagonist at both D1 and D2 receptors.[5]
Caption: Dopaminergic signaling pathways modulated by this compound alkaloids.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound alkaloids for specific receptors using a filtration-based assay.[12][13][14]
1. Membrane Preparation: a. Homogenize frozen tissue or cell pellets expressing the target receptor in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[12][13] b. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.[12] c. Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the membranes.[12][13] d. Resuspend the pellet in fresh lysis buffer and repeat the high-speed centrifugation.[13] e. Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[13] f. Determine the protein concentration using a standard protein assay (e.g., BCA assay).[13] g. Store membrane aliquots at -80°C until use.[13]
2. Binding Assay (96-well plate format): a. Prepare serial dilutions of the unlabeled test alkaloid (e.g., 10 concentrations from 10⁻¹¹ M to 10⁻⁵ M).[12] b. To each well, add the following in order, for a final volume of 250 µL:[13] i. 150 µL of membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cultured cells).[13] ii. 50 µL of the test alkaloid dilution. For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of a high concentration of a known unlabeled ligand for the target receptor.[12][13] iii. 50 µL of the radioligand (e.g., [³H]Spiperone for D2 receptors) at a fixed concentration, typically at or below its Kd value.[12] c. Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.[13]
3. Filtration and Counting: a. Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[13] b. Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to separate bound from free radioligand.[12][13] c. Dry the filters (e.g., 30 minutes at 50°C).[13] d. Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.[12]
4. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding.[12] b. Plot the percentage of specific binding against the log concentration of the test alkaloid. c. Determine the IC50 value (concentration of test alkaloid that inhibits 50% of specific radioligand binding) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a competitive radioligand binding assay.
Protocol 2: Functional cAMP Assay (GloSensor™ Technology)
This protocol describes a method to measure the functional consequence (agonist or antagonist) of alkaloid binding to Gs- or Gi-coupled receptors by quantifying changes in intracellular cAMP.[3][15]
1. Cell Preparation and Transfection: a. Culture a suitable cell line (e.g., HEK293) expressing the target receptor.[15] b. Seed cells in a multi-well plate. If the cell line does not endogenously express the GloSensor™ plasmid, transiently transfect the cells with the plasmid according to the manufacturer's protocol.[15]
2. Assay Procedure: a. Harvest cells and resuspend them in a CO2-independent medium.[15] b. Incubate the cell suspension with the GloSensor™ cAMP Reagent for 2 hours at room temperature to allow the reagent to equilibrate within the cells.[15] c. Dispense the cells into a 384-well white assay plate.[15] d. Allow the basal luminescence signal to stabilize.
3. Agonist Mode: a. Add serial dilutions of the test alkaloid to the wells. b. For Gs-coupled receptors, measure the increase in luminescence over time. c. For Gi-coupled receptors, first stimulate the cells with an agent that increases basal cAMP (e.g., forskolin), then add the test alkaloid and measure the decrease in luminescence.
4. Antagonist Mode: a. Pre-incubate the cells with serial dilutions of the test alkaloid. b. Add a known agonist for the target receptor at a fixed concentration (e.g., its EC80). c. Measure the luminescence signal and determine the extent to which the test alkaloid inhibits the agonist-induced signal.
5. Data Analysis: a. For agonist mode, plot the luminescence signal against the log concentration of the alkaloid to generate a dose-response curve and determine the EC50. b. For antagonist mode, plot the inhibition of the agonist response against the log concentration of the alkaloid to determine the IC50.
Protocol 3: HPLC Method for Component Separation and Quantification
This protocol provides a framework for the separation and quantification of the four major alkaloid components of this compound using High-Performance Liquid Chromatography (HPLC).[4][16][17]
1. Standard and Sample Preparation: a. Prepare a stock solution of a this compound mesylate reference standard in a suitable solvent (e.g., methanol or acetonitrile).[16] b. For drug substances, dissolve an accurately weighed amount in the mobile phase. For dosage forms (e.g., tablets), grind the tablets, extract the alkaloids with a suitable solvent (e.g., acetonitrile), and filter the extract.[16][18]
2. Chromatographic Conditions: a. HPLC System: A standard HPLC system with a UV or fluorescence detector. b. Column: Reversed-phase C18 column.[17] c. Mobile Phase: A mixture of an aqueous buffer (e.g., 0.001 M ammonium carbonate) and an organic solvent (e.g., acetonitrile). The exact ratio may need to be optimized to achieve baseline separation.[4][16] d. Flow Rate: Typically 0.8 - 1.0 mL/min.[16][17] e. Column Temperature: Maintained at a constant temperature, e.g., 25°C.[17] f. Detection: i. UV Detection: Monitor at an appropriate wavelength. ii. Fluorescence Detection: Use an excitation wavelength of ~330 nm and an emission wavelength of ~420 nm for enhanced sensitivity and selectivity.[16] g. Injection Volume: 20-60 µL.[16][17]
3. Analysis: a. Inject the standard solution to determine the retention times for dihydroergocristine, dihydroergocornine, dihydro-alpha-ergocryptine, and dihydro-beta-ergocryptine. b. Inject the prepared sample solution. c. Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
4. Quantification: a. Construct a calibration curve for each alkaloid by plotting peak area versus concentration using a series of standard solutions. b. Calculate the concentration of each component in the sample by comparing its peak area to the calibration curve. c. The proportion of each component can be determined from these concentrations.[4]
Conclusion
This compound is a complex drug whose overall activity arises from the distinct and interactive pharmacological profiles of its four constituent alkaloids. Its modulation of adrenergic, dopaminergic, and serotonergic systems is characterized by a mixture of agonistic and antagonistic effects, providing a rich area for further research. The experimental protocols detailed herein—radioligand binding assays, functional cAMP measurements, and HPLC analysis—represent fundamental techniques for the continued investigation and characterization of this compound and its individual components, facilitating a deeper understanding of its mechanism of action and potential therapeutic applications.
References
- 1. This compound | C34H41N5O8S | CID 6420006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MeSH Browser [meshb.nlm.nih.gov]
- 3. Hydergine: interaction with the neurotransmitter systems in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: separation and determination of four components by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydroergocornine | C31H41N5O5 | CID 168871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dihydroergocornine - Wikipedia [en.wikipedia.org]
- 8. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. [Dihydroergocristine. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 11. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 18. merieuxnutrisciences.com [merieuxnutrisciences.com]
Dihydroergotoxine: A Technical Analysis of its Interaction with Serotonergic and Adrenergic Pathways
Executive Summary: Dihydroergotoxine, also known as co-dergocrine or ergoloid mesylates, is a mixture of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine.[1][2] Its complex pharmacological profile is characterized by a broad interaction with multiple monoamine neurotransmitter systems. This technical guide provides an in-depth analysis of this compound's engagement with serotonergic and adrenergic pathways, presenting quantitative binding data, functional implications, and detailed experimental protocols relevant to its study. The molecule exhibits a dualistic nature, often acting as a partial agonist or an antagonist depending on the receptor subtype and the physiological context.[3][4] This multifaceted mechanism underlies both its potential therapeutic applications and its side-effect profile.
Interaction with Adrenergic Pathways
This compound demonstrates a significant and complex interaction with α-adrenergic receptors, generally functioning as an antagonist at the α1 subtype and exhibiting mixed agonist/antagonist properties at the α2 subtype.[4][5] This dual action allows it to modulate adrenergic tone in a nuanced manner.
Adrenergic Receptor Binding Profile
Radioligand binding assays have been employed to quantify the affinity of this compound's components for α-adrenergic receptors. Dihydroergocryptine, a key constituent, has been extensively studied using tritiated forms ([³H]-DHEC) to determine its dissociation constant (Kd) and maximum binding capacity (Bmax) in various tissues.
| Tissue Source | Receptor Subtype(s) | Ligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Steer Stalk Median Eminence | α2-Adrenergic | [³H]Dihydroergocryptine | 1.78 ± 0.22 | 481 ± 39 | [6] |
| Rat Mesenteric Arteries | α1-Adrenergic (predominantly) | [³H]Dihydroergocryptine | 2.9 | 68 | [7] |
| Canine Aortic Membranes | α-Adrenergic | [³H]Dihydroergocryptine | 10 | 145 | [8] |
| Uterine Smooth Muscle | α-Adrenergic | [³H]Dihydroergocryptine | 8 - 10 | 140 - 170 | [9] |
Functional Activity at Adrenergic Receptors
α1-Adrenergic Receptors: this compound acts as a competitive antagonist at postsynaptic α1-adrenoceptors.[4][5] This is evidenced by its ability to block the noradrenaline-induced increase of cyclic AMP in rat cerebral cortex slices and to reduce the pressor response to α1-selective agonists like phenylephrine.[4][5]
α2-Adrenergic Receptors: The interaction with α2-receptors is more complex. This compound displays agonistic activity at postsynaptic α2-receptors, which contributes to vasoconstriction.[5] Conversely, it acts as an antagonist at presynaptic α2-autoreceptors, which normally inhibit norepinephrine release.[4] This blockade of presynaptic autoreceptors leads to an increase in the evoked release of noradrenaline from nerve terminals.[4]
Adrenergic Signaling Pathways
The modulatory effects of this compound on adrenergic signaling are mediated through G-protein coupled receptors that influence distinct second messenger systems.
Interaction with Serotonergic Pathways
This compound also modulates the serotonergic system, exhibiting mixed agonist and antagonist properties at various 5-hydroxytryptamine (5-HT) receptor subtypes.[1][4] This interaction is critical to its overall pharmacological effect and has been implicated in some of its adverse effects.
Serotonergic Receptor Binding Profile
While comprehensive binding data across all 5-HT subtypes for this compound is less detailed in publicly available literature compared to its adrenergic profile, its activity is well-established. It is known to act on several 5-HT receptors, with agonism at 5-HT1B and 5-HT2A receptors being of particular clinical interest.[1] Related ergot compounds, such as dihydroergotamine, are potent agonists at 5-HT1B and 5-HT1D receptors.[10][11]
| Receptor Subtype | Reported Functional Interaction | Potential Clinical Implication | Reference |
| 5-HT Autoreceptors | Mixed Agonist/Antagonist | Modulation of serotonin release | [4] |
| 5-HT₁B | Agonist | Implicated in fibrotic side effects | [1] |
| 5-HT₂A | Agonist | Implicated in fibrotic side effects | [1] |
| Serotonin-sensitive Adenylate Cyclase | Mixed Agonist/Antagonist | Modulation of downstream signaling | [4] |
Functional Activity at Serotonergic Receptors
This compound's functional activity is dualistic; it can compensate for a deficit in serotonergic transmission through agonist actions while simultaneously counteracting hyperactivity via antagonistic effects at other sites.[4] Its agonist activity at the 5-HT2A and 5-HT1B receptors has been suggested as a potential mechanism for rare but serious fibrotic side effects, a concern shared with other ergot derivatives.[1]
Serotonergic Signaling Pathways
This compound influences key serotonergic pathways that regulate a wide array of physiological processes. Its interaction with Gi- and Gq-coupled 5-HT receptors is central to its modulatory role.
Key Experimental Methodologies
The characterization of this compound's interactions relies on a suite of established pharmacological assays. The following sections detail the protocols for three cornerstone techniques.
Radioligand Binding Assay Protocol
This assay is the gold standard for measuring the affinity of a ligand for a receptor.[12] It is used to determine the Kd, Bmax, and the inhibition constant (Ki) of unlabeled drugs.[12][13]
Objective: To quantify the binding affinity (Ki) of this compound for specific adrenergic or serotonergic receptors.
Materials:
-
Tissue homogenate or cell membranes expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [³H]prazosin for α1, [³H]yohimbine for α2, [³H]ketanserin for 5-HT2A).
-
Unlabeled this compound.
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[14]
-
Wash Buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[14]
-
96-well filter plates and vacuum filtration manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in the final assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[14]
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein), a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of unlabeled this compound.[12][14]
-
Control Wells: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known displacing agent).[15]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[12]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the trapped radioactivity using a liquid scintillation counter.[14]
-
Data Analysis:
-
Calculate "specific binding" by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
cAMP Accumulation Assay Protocol
This is a functional assay used to determine if a ligand acts as an agonist or antagonist at a Gs- or Gi-coupled receptor by measuring changes in the intracellular second messenger, cyclic AMP (cAMP).
Objective: To determine the functional effect (agonist/antagonist activity) of this compound on Gi-coupled α2-adrenergic or 5-HT1 receptors.
Materials:
-
Cells stably expressing the receptor of interest (e.g., CHO-K1 cells).
-
Cell culture medium and reagents.
-
Assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[16]
-
Forskolin (an adenylyl cyclase activator).[16]
-
This compound.
-
A known receptor agonist (for antagonist testing).
-
cAMP detection kit (e.g., LANCE Ultra cAMP, cAMP-Glo™).[17][18]
-
384-well microplate and plate reader.
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. Detach and resuspend the cells in assay buffer containing a PDE inhibitor. Seed the cells into a 384-well plate.[16]
-
Antagonist Mode Testing:
-
Add varying concentrations of this compound to the wells.
-
Pre-incubate to allow the compound to bind to the receptors (e.g., 15-30 minutes).[16]
-
Add a fixed concentration of a known agonist (e.g., at its EC₈₀) along with forskolin to all wells. Forskolin stimulates a baseline level of cAMP production, which is then inhibited by the Gi-coupled agonist.[16]
-
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes at 37°C) to allow for modulation of cAMP levels.[19]
-
Cell Lysis and Detection:
-
Measurement: Read the plate using a microplate reader capable of detecting the appropriate signal (time-resolved fluorescence or luminescence).
-
Data Analysis:
-
The raw signal is typically inversely proportional to the cAMP concentration.
-
Normalize the data using controls (e.g., forskolin alone = 0% inhibition; forskolin + agonist = 100% inhibition).
-
Plot the normalized response against the log concentration of this compound to determine its IC₅₀ for antagonizing the agonist effect.
-
In Vivo Microdialysis Protocol
This technique is used to measure the extracellular concentrations of neurotransmitters in the brain of a freely moving animal, providing insight into how a drug affects neurotransmitter release and reuptake in real-time.[20][21]
Objective: To measure the effect of this compound administration on the extracellular levels of norepinephrine and serotonin in a specific brain region (e.g., prefrontal cortex or hippocampus).
Materials:
-
Animal model (e.g., rat).
-
Stereotaxic apparatus for surgery.
-
Microdialysis probe and guide cannula.
-
Micro-infusion pump.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Fraction collector (preferably refrigerated).
-
This compound for systemic or local administration.
-
Analytical system, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED), for quantifying neurotransmitters.[22]
Procedure:
-
Surgical Implantation: Under anesthesia, use a stereotaxic frame to surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[23]
-
Basal Level Collection: Allow the system to stabilize and collect several baseline dialysate samples (e.g., every 20 minutes) to establish the basal neurotransmitter levels.[23]
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or by adding it to the perfusion fluid for local administration).
-
Sample Collection: Continue collecting dialysate samples at regular intervals for several hours after drug administration. Keep samples on ice or in a refrigerated collector.[23]
-
Sample Analysis: Analyze the dialysate samples using HPLC-ED to separate and quantify the concentrations of norepinephrine and serotonin.[22]
-
Histology: After the experiment, perfuse the animal and section the brain to histologically verify the correct placement of the microdialysis probe.[23]
-
Data Analysis: Express the neurotransmitter concentrations in each post-treatment sample as a percentage of the average basal level. Analyze the time course of changes using appropriate statistical methods (e.g., ANOVA).
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. MeSH Browser [meshb.nlm.nih.gov]
- 3. This compound Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydergine: interaction with the neurotransmitter systems in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of dihydroergocristine on blood pressure and activity at peripheral alpha-adrenoceptors in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of postsynaptic alpha-adrenergic receptors by [3H]-dihydroergocryptine binding in muscular arteries from the rat mesentery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: [3H-Ddihydroergocryptine binding to alpha adrenergic receptors in canine aortic membranes [scholars.duke.edu]
- 9. researchgate.net [researchgate.net]
- 10. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. revvity.com [revvity.com]
- 16. benchchem.com [benchchem.com]
- 17. 2.5. cAMP Accumulation Assay [bio-protocol.org]
- 18. cAMP-Glo™ Assay [worldwide.promega.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters [jove.com]
- 22. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
The Genesis of Dihydrogenated Ergot Alkaloids: A Technical Guide to Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis and discovery of dihydrogenated ergot alkaloids, a class of semi-synthetic compounds derived from the natural alkaloids produced by the Claviceps purpurea fungus. Dihydrogenated ergot alkaloids, including the widely recognized Dihydroergotamine (DHE) and the components of ergoloid mesylates (Dihydroergocristine, Dihydroergocornine, and Dihydroergocryptine), have garnered significant therapeutic interest due to their complex pharmacology. This document details the historical context of their discovery, outlines the core synthetic methodologies, presents quantitative pharmacological data, and provides detailed experimental protocols relevant to their preparation and evaluation. Furthermore, it visualizes key experimental workflows and the primary signaling pathways through which these compounds exert their effects.
Discovery and Historical Context
The journey of dihydrogenated ergot alkaloids began in the laboratories of Sandoz (now part of Novartis) with the pioneering work of Arthur Stoll and Albert Hofmann. Following Stoll's initial isolation of ergotamine in 1918, the focus shifted to modifying the natural ergot alkaloid structure to improve its therapeutic profile.[1]
This led to the landmark synthesis of Dihydroergotamine (DHE) by Stoll and Hofmann in 1943.[2] By hydrogenating the 9,10-double bond in the lysergic acid moiety of ergotamine, they created a new compound with a distinct pharmacological profile.[3] This modification resulted in a molecule with more potent alpha-adrenergic antagonist activity, reduced arterial vasoconstrictor effects, and a lower potential for emesis compared to its parent compound, ergotamine.[3] DHE was subsequently approved for the treatment of migraine in 1946 and remains a significant therapeutic option.[4]
In the same period, Stoll and Hofmann also investigated the "ergotoxine" complex, which was initially believed to be a single substance. Their work in 1943 revealed it to be a mixture of three distinct alkaloids: ergocristine, ergocornine, and ergocryptine.[5] Subsequent hydrogenation of this mixture yielded the components of what is now known as ergoloid mesylates (or co-dergocrine), commercially known as Hydergine®.[6] This mixture of dihydroergocristine, dihydroergocornine, and dihydroergocryptine was also developed by Albert Hofmann and approved for medical use, initially for dementia and age-related cognitive impairment.[6][7]
Synthesis of Dihydrogenated Ergot Alkaloids
The primary and most direct method for the synthesis of dihydrogenated ergot alkaloids is the catalytic hydrogenation of their naturally occurring, unsaturated precursors.
General Principle
The core transformation involves the saturation of the double bond at the C9-C10 position of the ergoline ring system. This is achieved by reacting the parent ergot alkaloid with hydrogen gas (H₂) in the presence of a metal catalyst.
Starting Materials
The precursors for this synthesis are the natural peptide ergot alkaloids, which are typically isolated from sclerotia of the fungus Claviceps purpurea grown on rye or produced via fermentation processes.
-
Ergotamine is the precursor for Dihydroergotamine (DHE) .
-
Ergocristine, Ergocornine, and Ergocryptine (from the ergotoxine complex) are the precursors for Dihydroergocristine, Dihydroergocornine, and Dihydroergocryptine , respectively.
Catalytic System
Noble metal catalysts are predominantly used for this hydrogenation. Palladium, often supported on a high-surface-area material like activated carbon (Pd/C), is a highly effective and commonly employed catalyst for this transformation.[8] The reaction is typically carried out in a suitable organic solvent that can dissolve the starting alkaloid.
Experimental Protocols
Representative Protocol for Catalytic Hydrogenation of Ergotamine
This protocol is a representative procedure based on established chemical principles for catalytic hydrogenation. Specific parameters may require optimization.
Materials:
-
Ergotamine Tartrate
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (MeOH)
-
Hydrogen (H₂) gas supply
-
Filter aid (e.g., Celite®)
-
Nitrogen (N₂) gas supply
Procedure:
-
Reaction Setup: A pressure-resistant hydrogenation vessel is charged with Ergotamine Tartrate (1.0 eq).
-
Solvent and Catalyst Addition: Methanol is added as the solvent. Subsequently, 10% Pd/C catalyst (typically 5-10% by weight relative to the substrate) is carefully added under an inert atmosphere (e.g., nitrogen).
-
Hydrogenation: The vessel is sealed, purged several times with nitrogen, and then with hydrogen gas. The reaction mixture is stirred vigorously while being pressurized with H₂ gas (pressure may vary, but can be in the range of 1-5 atm). The reaction is typically run at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by observing the cessation of hydrogen uptake or by analytical techniques such as High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the hydrogen pressure is released, and the vessel is purged with nitrogen. The reaction mixture is filtered through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude Dihydroergotamine.
Protocol for Purification by Solid-Phase Extraction (SPE)
This is a general protocol for the cleanup of alkaloid extracts. The choice of sorbent and solvents must be optimized for the specific compound.
Principle: Dihydrogenated ergot alkaloids are basic compounds. Under acidic conditions, they become protonated and can be retained on a strong cation-exchange (SCX) sorbent. Neutral and acidic impurities can be washed away, and the desired compound is then eluted with a basic solvent.[9]
Procedure:
-
Sample Preparation: The crude product from the synthesis is dissolved in an acidic aqueous solution (e.g., 0.1 M HCl or a methanol/acidic buffer mixture).
-
Cartridge Conditioning: An SCX SPE cartridge is conditioned by sequentially passing methanol and then the acidic aqueous solution through it.
-
Sample Loading: The prepared sample solution is loaded onto the conditioned cartridge at a controlled flow rate.
-
Washing: The cartridge is washed with the acidic solution and then with a non-polar solvent like methanol to remove any remaining non-basic impurities.
-
Elution: The purified dihydrogenated ergot alkaloid is eluted from the cartridge using a basic solution, commonly a mixture of methanol and ammonium hydroxide (e.g., 5% NH₄OH in MeOH).
-
Final Step: The eluate is collected and the solvent is evaporated to yield the purified product.
Protocol for Radioligand Receptor Binding Assay
This is a generalized protocol to determine the binding affinity (Ki) of a compound for a specific G-protein coupled receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT₁B, D₂)
-
Radioligand specific for the receptor (e.g., [³H]GR125743 for 5-HT₁B/D)
-
Test compound (e.g., Dihydroergotamine)
-
Assay buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound (dihydrogenated ergot alkaloid).
-
Controls: Include wells for "total binding" (membranes and radioligand only) and "non-specific binding" (membranes, radioligand, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant.[10]
Quantitative Data
Dihydrogenated ergot alkaloids exhibit a complex pharmacology, interacting with a wide range of monoaminergic receptors. Their clinical effects are a result of their mixed agonist/antagonist profile at serotonin, dopamine, and adrenergic receptor subtypes.
Table 1: Receptor Binding Affinities (Ki, nM) of Dihydroergotamine (DHE)
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference(s) |
| Serotonin | ||
| 5-HT₁A | 11 | |
| 5-HT₁B | 0.58 (IC₅₀) | |
| 5-HT₁D | 149 (IC₅₀) | |
| 5-HT₂A | 1239 | |
| 5-HT₂B | 25 | |
| 5-HT₂C | 1153 | |
| Dopamine | ||
| D₂ | 0.47 (IC₅₀) | |
| D₃ | 47 | |
| D₅ | 370 (IC₅₀) | |
| Adrenergic | ||
| α₁A | 17 | |
| α₁D | 25 | |
| α₂A | 1168 | |
| α₂B | 2.8 (IC₅₀) | |
| α₂C | 108 | |
| Note: Ki is an inhibition constant; a lower value indicates higher binding affinity. IC₅₀ values represent the concentration causing 50% inhibition in binding assays. |
Table 2: Receptor Binding Affinities of Ergoloid Mesylate Components
| Compound | Receptor Subtype | Binding Affinity (Value, nM) | Type | Reference(s) |
| Dihydroergocristine | α₁-Adrenergic | 2.5 | Ki | [7] |
| α₂-Adrenergic | 1.0 | Ki | [7] | |
| 5-HT₁A | 4.5 | Ki | [7] | |
| 5-HT₂A | 1.3 | Ki | [7] | |
| D₂ | 1.7 | Ki | [7] | |
| Dihydroergocornine | D₂ | ~1-10 | Ki | |
| Dihydroergocryptine | D₂ | 5-8 | Kd | [7] |
| D₁ / D₃ | ~30 | Kd | [7] | |
| Note: Data for individual ergoloid components is less comprehensive in comparative tables. Values are collated from various sources. |
Table 3: Pharmacokinetic Parameters of Dihydrogenated Ergot Alkaloids
| Compound/Formulation | Bioavailability | Tₘₐₓ (hours) | Elimination Half-Life (t½, hours) | Reference(s) |
| DHE (Intramuscular) | ~100% | ~0.4 | ~10-13 | |
| DHE (Subcutaneous) | ~100% | ~0.5 | ~10-13 | |
| DHE (Nasal Spray) | ~38-40% | ~0.9 | ~10-13 | [1] |
| Ergoloid Mesylates (Oral) | ~25% | 0.6 - 1.3 | ~3.5 | [5][6] |
Signaling Pathways
Dihydrogenated ergot alkaloids primarily exert their effects by interacting with G-protein coupled receptors (GPCRs), which include the serotonin, dopamine, and adrenergic receptor families. The binding of an alkaloid (ligand) to its specific GPCR initiates a conformational change in the receptor, leading to the activation of an intracellular G-protein.
The activated G-protein, in turn, modulates the activity of an effector enzyme, such as adenylyl cyclase or phospholipase C. This leads to a change in the concentration of intracellular second messengers (e.g., cAMP, IP₃, DAG), which triggers a downstream signaling cascade, ultimately resulting in a specific cellular response. The action can be agonistic (activating the receptor) or antagonistic (blocking the receptor from its natural ligand).
Conclusion
The dihydrogenated ergot alkaloids represent a significant achievement in medicinal chemistry, transforming potent natural toxins into valuable therapeutic agents. Their discovery by Stoll and Hofmann through the targeted chemical modification of ergotamine and the ergotoxine complex paved the way for new treatments for migraine and cognitive disorders. The core synthetic strategy of catalytic hydrogenation remains a cornerstone of their production. Their complex polypharmacology, characterized by interactions with multiple monoaminergic GPCRs, presents both therapeutic opportunities and challenges. This guide provides a foundational resource for researchers, offering a consolidated view of the synthesis, quantitative pharmacology, and experimental methodologies essential for the continued study and development of this important class of semi-synthetic drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. samorini.it [samorini.it]
- 4. US20140179704A1 - 8'-hydroxy-dihydroergotamine compounds and compositions - Google Patents [patents.google.com]
- 5. Heterogeneous reductive isomerization reaction using catalytic Pd/C and H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Heterogeneous Catalytic Hydrogenation [ouci.dntb.gov.ua]
- 9. Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. scs.illinois.edu [scs.illinois.edu]
In Vitro Neuroprotective Properties of Dihydroergotoxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotoxine, a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids (dihydroergocornine, dihydroergocristine, and α- and β-dihydroergocryptine), also known as co-dergocrine mesylate or Hydergine, has been investigated for its potential neuroprotective effects. This technical guide provides an in-depth overview of the in vitro evidence supporting the neuroprotective properties of this compound, focusing on its mechanisms of action against key pathological processes implicated in neurodegenerative diseases. The information is presented to be a valuable resource for researchers and professionals involved in the discovery and development of neuroprotective therapeutics.
Core Neuroprotective Mechanisms: In Vitro Evidence
In vitro studies have elucidated several key mechanisms through which this compound exerts its neuroprotective effects. These include counteracting glutamate-induced excitotoxicity, reducing the production of amyloid-beta (Aβ) peptides, and mitigating oxidative stress.
Attenuation of Glutamate-Induced Excitotoxicity
Glutamate-mediated excitotoxicity is a primary mechanism of neuronal damage in various neurological disorders. Dihydroergocryptine, a component of this compound, has been shown to protect cultured rat cerebellar granule cells from glutamate-induced neurotoxicity[1]. This protective effect is associated with a reduction in the formation of intracellular peroxides, suggesting a scavenger action as a potential mechanism[1].
Inhibition of Amyloid-β Production
The accumulation of amyloid-beta (Aβ) peptides is a pathological hallmark of Alzheimer's disease. Dihydroergocristine, another component of this compound, has been identified as a direct inhibitor of γ-secretase, a key enzyme in the production of Aβ peptides. In various cell types, including a cell line derived from an Alzheimer's disease patient, micromolar concentrations of dihydroergocristine substantially reduced Aβ levels. This inhibition of γ-secretase activity occurs without affecting the processing of Notch, another important substrate of the enzyme, suggesting a degree of selectivity in its action.
Antioxidant and Radical Scavenging Activity
Oxidative stress is a significant contributor to neuronal damage in neurodegenerative conditions. This compound exhibits antioxidant properties, which may contribute to its neuroprotective profile. One of its components, dihydroergocristine, has been shown to increase the levels of reduced glutathione, a major intracellular antioxidant[2]. Furthermore, dihydroergocryptine's ability to reduce intracellular peroxide formation in response to glutamate exposure points to its capacity to scavenge free radicals[1].
Quantitative Data Summary
The following table summarizes the quantitative data from in vitro studies on the neuroprotective effects of this compound and its components.
| Compound | Experimental Model | Parameter Measured | Endpoint | Result | Reference |
| Dihydroergocryptine | Cultured rat cerebellar granule cells | Cell Viability | Protection against glutamate (100 µM)-induced cell death | Concentration-dependent protection | [1] |
| Dihydroergocryptine | Cultured rat cerebellar granule cells | Intracellular Peroxides | Reduction of glutamate-induced peroxide formation | Concentration-dependent reduction | [1] |
| Dihydroergocristine | HEK293 cells | Total Aβ levels (ELISA) | Inhibition of Aβ production | Substantial reduction at micromolar concentrations | |
| Dihydroergocristine | Cell-free γ-secretase assay | γ-secretase activity | Direct inhibition | Direct inhibitor | |
| Dihydroergocristine | Surface Plasmon Resonance | Binding to γ-secretase and Nicastrin | Equilibrium dissociation constants (Kd) | Kd of 25.7 nM for γ-secretase and 9.8 μM for Nicastrin |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments cited in the literature on this compound's neuroprotective properties.
Glutamate-Induced Excitotoxicity Assay in Cultured Neurons
Objective: To assess the protective effect of this compound against glutamate-induced neuronal cell death.
Materials:
-
Primary neuronal cell culture (e.g., rat cerebellar granule cells)
-
Culture medium and supplements
-
This compound (or its components)
-
L-glutamic acid
-
Fluorescein diacetate (FDA)
-
Propidium iodide (PI)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate primary neurons at a suitable density in multi-well plates and culture until maturation.
-
Treatment: Pre-incubate the neuronal cultures with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Induction of Excitotoxicity: Expose the cells to a toxic concentration of L-glutamic acid (e.g., 100 µM) for a defined duration (e.g., 15 minutes). Control wells should not be treated with glutamate.
-
Cell Viability Assessment (FDA/PI Staining):
-
Wash the cells with PBS.
-
Incubate the cells with a solution containing FDA (to stain live cells green) and PI (to stain dead cells red) for a few minutes at room temperature.
-
Wash the cells again with PBS.
-
-
Data Acquisition and Analysis:
-
Immediately visualize the cells under a fluorescence microscope.
-
Capture images of multiple fields for each treatment condition.
-
Quantify the number of live (green) and dead (red) cells.
-
Calculate the percentage of cell viability for each condition and compare the this compound-treated groups to the glutamate-only control.
-
In Vitro γ-Secretase Activity Assay
Objective: To determine the direct inhibitory effect of this compound on γ-secretase activity.
Materials:
-
Cell-free γ-secretase preparation (e.g., from isolated cell membranes)
-
γ-secretase substrate (e.g., a recombinant C-terminal fragment of amyloid precursor protein, such as C100-Flag)
-
This compound (or its components)
-
Assay buffer
-
Reaction termination solution (e.g., SDS-PAGE loading buffer)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the substrate tag (e.g., anti-Flag) or Aβ
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell-free γ-secretase preparation with the assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Substrate Addition: Initiate the reaction by adding the γ-secretase substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).
-
Reaction Termination: Stop the reaction by adding the reaction termination solution.
-
Detection of Cleavage Products:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Perform a Western blot using an antibody that detects the cleavage product (e.g., Aβ) or the remaining substrate.
-
-
Data Analysis:
-
Quantify the band intensities of the cleavage product.
-
Calculate the percentage of γ-secretase inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value if possible.
-
Signaling Pathways and Visualizations
The neuroprotective effects of this compound are likely mediated through the modulation of complex intracellular signaling pathways. While direct evidence specifically linking this compound to all of these pathways is still emerging, its known activities suggest potential interactions with key neuroprotective cascades.
Putative Signaling Pathway for Protection Against Oxidative Stress
This compound's antioxidant properties, including its ability to increase reduced glutathione, suggest a potential interaction with the Nrf2 signaling pathway, a master regulator of the antioxidant response.
Caption: Putative Nrf2-mediated antioxidant pathway modulated by this compound.
Experimental Workflow for Assessing Neuroprotection
The following diagram illustrates a general experimental workflow for evaluating the neuroprotective properties of a compound like this compound in an in vitro setting.
Caption: General workflow for in vitro neuroprotection studies.
Conclusion
The in vitro evidence strongly suggests that this compound possesses multifaceted neuroprotective properties. Its ability to combat excitotoxicity, inhibit the production of neurotoxic Aβ peptides, and exert antioxidant effects positions it as a compound of interest for further investigation in the context of neurodegenerative diseases. The detailed experimental protocols and an understanding of the potential signaling pathways involved, as outlined in this guide, provide a solid foundation for future research aimed at fully elucidating its therapeutic potential and mechanism of action. Further studies are warranted to confirm the direct modulation of specific signaling cascades like PI3K/Akt, MAPK/ERK, and CREB by this compound and to expand the quantitative understanding of its neuroprotective efficacy.
References
An In-depth Technical Guide to the Effects of Dihydroergotoxine on Cerebral Blood Flow and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotoxine (DHET), also known as co-dergocrine or by the trade name Hydergine, is a mixture of the mesylate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine.[1] Historically, it has been utilized in the management of senile mental impairment and cerebrovascular insufficiency.[2][3] The therapeutic rationale for its use has evolved; while initially believed to primarily act by increasing cerebral blood flow, contemporary research points to a more complex multi-receptor mechanism of action involving central neurotransmitter systems.[1][2] This guide provides a detailed examination of the quantitative effects, experimental methodologies, and underlying signaling pathways related to this compound's impact on cerebral hemodynamics and metabolism.
Effects on Cerebral Blood Flow
The influence of this compound on cerebral blood flow (CBF) has been a subject of extensive investigation, with results varying depending on the experimental model, dosage, and the initial state of the cerebrovascular system. While some studies suggest it can increase cerebral perfusion, particularly in ischemic conditions, others report no significant change in healthy subjects.[4][5]
Quantitative Data on Cerebral Blood Flow
The following table summarizes key quantitative findings from studies investigating the effects of this compound and its components on cerebral blood flow.
| Drug | Dose & Route | Subject | Key Findings | Reference |
| Dihydroergotamine (DHE) | High-dose: 1.0 mg IV + 0.2 mg/h infusion | Porcine model with intracranial hypertension | Caused a lasting decrease in Intracranial Pressure (ICP), likely via decreased cerebral blood volume. Cerebral hypoxia was indicated by a progressive increase in the arterio-venous difference in oxygen content (CaVO2). | [6] |
| Dihydroergotamine (DHE) | Low-dose: 0.15 mg IV + 0.03 mg/h infusion | Porcine model with intracranial hypertension | Caused a lasting decrease in ICP without signs of cerebral hypoxia. | [6] |
| Dihydroergotamine | 1 mg IV | 8 healthy male volunteers | Mean hemispheric CBF was unchanged 4 hours after administration (54 ± 2 ml/100g/min before vs. 55 ± 2 ml/100g/min after). | [5][7] |
| Dihydroergocristine (DHEC) | Not specified | Animal models | Increases cerebral blood flow and oxygen consumption of the brain. The effects are dependent on the initial cerebrovascular resistance. | [4] |
Effects on Cerebral Metabolism and Neuroprotection
This compound exerts significant effects on cerebral metabolism, primarily through its interaction with monoaminergic neurotransmitter systems. It exhibits a complex pharmacological profile, acting as an agonist and/or antagonist at various dopamine, serotonin, and adrenergic receptors.[1][2] These interactions are believed to underlie its neuroprotective and cognitive-enhancing properties.
Neurotransmitter System Modulation
This compound influences central monoaminergic systems in a dualistic manner. It can compensate for neurotransmitter deficits in dopaminergic and serotoninergic systems while simultaneously counteracting potential hyperactivity.[2] In noradrenergic systems, it can increase neurotransmitter release by blocking presynaptic alpha-2 autoreceptors, while a concurrent blockade of postsynaptic alpha-1 adrenoceptors creates a ceiling effect for noradrenergic stimulation.[2]
Neuroprotective and Metabolic Effects
Studies have demonstrated that this compound and its components can protect the brain from the metabolic consequences of ischemia.[4] For instance, dihydroergocristine has been shown to reduce hypoxia-induced cerebral metabolic changes.[8] In a gerbil model of transient forebrain ischemia, this compound administration markedly reduced the delayed neuronal death of CA1 pyramidal neurons in the hippocampus.[9] Furthermore, dihydroergocryptine was found to prevent the reduction in cerebral Na-K-ATPase activity following cerebral multi-infarction in rats, suggesting a protective effect on neuronal membrane function and cellular energy metabolism.[10]
Quantitative Data on Cerebral Metabolism and Neuroprotection
| Drug | Dose & Route | Subject | Key Findings | Reference |
| This compound (Hydergine) | Intraperitoneal injection | Gerbil model of 5-min forebrain ischemia | Protected CA1 hippocampal neurons from delayed death. Neuronal density (neurons/mm) was 69.19 ± 6.49 in the treated group, not significantly different from the control group (66.03 ± 7.37), and significantly higher than the vehicle group (11.25 ± 4.93). | [9] |
| Dihydroergocryptine (DHEC) | 60 or 300 µg/kg/day, prophylactic oral admin. | Rat model of multiple cerebral infarcts | Prevented the reduction in cerebral Na-K-ATPase activity caused by ischemia. | [10] |
| This compound (DHET) | 1 mg/kg/day IP for 14 days | Aged rats | Resulted in a significant increase in enkephalin (increased affinity) and TRH (increased number) receptor binding in the cerebral cortex. | [11] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound is its complex interaction with a range of central nervous system receptors. It does not have a single target but rather modulates multiple neurotransmitter systems simultaneously.[1][12]
This compound acts as:
-
An antagonist at alpha-adrenoceptors (both presynaptic α2 and postsynaptic α1).[2]
-
A mixed agonist/antagonist at dopamine receptors (D1 and D2 subtypes).[2][12]
-
A mixed agonist/antagonist at serotonin receptors (including 5-HT1B/1D, 5-HT2A, and 5-HT2C).[2][13][14]
This multifaceted receptor interaction profile allows this compound to normalize neurotransmitter activity, which may be dysregulated in conditions of cerebral insufficiency or age-related cognitive decline.
Caption: Multi-receptor interaction model of this compound.
Experimental Protocols
The investigation of this compound's effects has employed a variety of experimental models and techniques. Below are detailed methodologies from key cited studies.
Protocol for Assessing Hemodynamic Effects in a Porcine Model
This protocol is based on a study examining the effects of dihydroergotamine (DHE) on cerebral circulation during induced intracranial hypertension.[6]
-
Animal Model: A porcine model simulating an intracranial mass lesion.
-
Induction of Hypertension: Intracranial hypertension was induced by the bilateral extradural inflation of two tonometric gastric balloons over the parieto-occipital region.
-
Drug Administration: Animals were randomized into two groups:
-
High Dose: 1.0 mg of DHE administered intravenously (i.v.), followed by a continuous infusion of 0.2 mg/h.
-
Low Dose: 0.15 mg i.v., followed by a continuous infusion of 0.03 mg/h.
-
-
Measurements:
-
Cerebral Blood Flow (CBF) and Arterio-Venous Difference in Oxygen Content (CaVO2) were measured at 5, 20, and 60 minutes after the start of the DHE infusion.
-
Intracranial Pressure (ICP) , Mean Arterial Blood Pressure (MAP) , and Cerebral Electrical Activity (EEG) were recorded continuously.
-
Caption: Workflow for evaluating DHE in a porcine hypertension model.
Protocol for Assessing CBF in Human Volunteers
This protocol is based on a study investigating the effects of ergot alkaloids on CBF in healthy human subjects.[5][7]
-
Subjects: Eight healthy male volunteers.
-
Drug Administration: A single intravenous injection of 1 mg dihydroergotamine.
-
CBF Measurement Technique: Cerebral blood flow was measured using the Xenon-133 inhalation method coupled with single-photon emission computerized tomography (SPECT).
-
Procedure:
-
Baseline CBF was measured.
-
Dihydroergotamine was administered intravenously.
-
CBF was measured again 4 hours after drug administration.
-
The cerebrovascular response to a vasodilator was also tested by measuring CBF before and after the administration of 1 g of intravenous acetazolamide.
-
Protocol for Assessing Neuroprotection in a Gerbil Ischemia Model
This protocol is derived from a study on the effect of this compound on delayed neuronal death.[9]
-
Animal Model: Gerbils.
-
Ischemia Induction: 5 minutes of transient forebrain ischemia was induced.
-
Drug Administration: Immediately following the ischemic period, animals were given an intraperitoneal injection of this compound mesylate (Hydergine).
-
Histological Analysis:
-
Animals were sacrificed 7 days after the ischemic event.
-
Brains were perfusion-fixed and processed for conventional histology.
-
-
Quantitative Analysis: The number of neurons per millimeter in the CA1 pyramidal cell layer of the hippocampus was calculated to determine neuronal density. This was compared among control, vehicle-injected, and drug-treated groups.
Conclusion
This compound exhibits a complex and multifaceted profile of effects on the central nervous system. Its impact on cerebral blood flow is variable and appears to be dependent on the underlying physiological condition. However, a significant body of evidence points to its profound effects on cerebral metabolism, driven by its unique ability to modulate multiple neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic pathways. The neuroprotective effects observed in preclinical models of cerebral ischemia, such as the preservation of hippocampal neurons and maintenance of ion pump activity, suggest that its therapeutic benefits in cerebrovascular disorders may stem more from these metabolic and neurochemical actions than from a simple vasodilatory mechanism. Future research should continue to dissect the specific contributions of its constituent alkaloids and their interactions with various receptor subtypes to further refine its therapeutic applications.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Hydergine: interaction with the neurotransmitter systems in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Dihydroergocristine Mesilate used for? [synapse.patsnap.com]
- 4. [Dihydroergocristine. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of ergotamine and dihydroergotamine on cerebral blood flow in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dihydroergotamine on cerebral circulation during experimental intracranial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mrimedical.net [mrimedical.net]
- 8. [Cerebral actions of dihydroergocristine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound mesylate (Hydergine) on delayed neuronal death in the gerbil hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of dihydroergocryptine on the neurological and enzyme disorders induced by cerebral ischaemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic this compound administration sets on receptors for enkephalin and thyrotropin releasing hormone in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding interactions of ergot alkaloids with monoaminergic receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Dihydroergotamine Mesylate? [synapse.patsnap.com]
- 14. aaem.pl [aaem.pl]
The Rise and Fall of a Cognitive Enhancer: A Technical History of Dihydroergotoxine in Cognitive Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroergotoxine, a combination of hydrogenated ergot alkaloids also known as co-dergocrine mesylate and widely recognized by its trade name Hydergine®, holds a significant place in the history of pharmacotherapy for cognitive disorders. Introduced in 1949, its journey spans from a multipurpose therapeutic agent to a specific treatment for age-related cognitive decline and dementia, and ultimately to a medication with contested efficacy and a more limited role in modern medicine. This technical guide provides an in-depth exploration of the history of this compound's use in cognitive disorders, detailing its pharmacological evolution, key clinical investigations, and the molecular mechanisms once thought to underpin its therapeutic effects. Quantitative data from pivotal studies are summarized, experimental protocols are detailed, and key signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals.
Introduction: From Ergot Fungus to Nootropic Agent
This compound was developed in the 1940s by Albert Hofmann at Sandoz (now Novartis).[1] It is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and a combination of dihydro-alpha-ergocryptine and dihydro-beta-ergocryptine.[2][3] Initially, its therapeutic applications were broad, including the treatment of peripheral vascular disease, hypertension, and angina pectoris.[4][5] By the early 1970s, its use shifted towards addressing senile dementia and other age-related cognitive deficits.[1] In 1981, the U.S. Food and Drug Administration (FDA) approved Hydergine® for treating "idiopathic decline in mental capacity."[4]
The initial therapeutic rationale was centered on the belief that this compound increased cerebral blood flow, thereby addressing a presumed vascular basis for age-related cognitive decline.[6][7] However, subsequent research pointed towards a more complex mechanism of action involving the modulation of central nervous system neurotransmitter systems.[3]
Evolving Understanding of the Mechanism of Action
The therapeutic hypothesis for this compound evolved from a simple vasodilator to a modulator of multiple neurotransmitter systems. Its complex pharmacology is characterized by interactions with dopaminergic, serotonergic, and adrenergic receptors.[6][8]
Interaction with Neurotransmitter Receptors
-
Adrenergic System: this compound acts as an antagonist at both presynaptic α2-adrenoceptors and postsynaptic α1-adrenoceptors.[6] Blockade of presynaptic α2-autoreceptors can lead to an increase in norepinephrine release.[6]
-
Dopaminergic System: The compound exhibits mixed agonist and antagonist properties at D1 and D2 dopamine receptors.[6] This dualistic action was proposed to compensate for both deficits and hyperactivity in the dopaminergic system.[2]
-
Serotonergic System: Similar to its effects on the dopaminergic system, this compound displays mixed agonist/antagonist activity at serotonin receptors, which could help stabilize serotonergic neurotransmission.[8]
Signaling Pathways
The interaction of this compound with these receptors was shown to influence intracellular signaling cascades, particularly the cyclic adenosine monophosphate (cAMP) pathway. As an antagonist at α-adrenoceptors, it can block the norepinephrine-induced increase in cAMP content.[6] Its mixed agonist/antagonist properties at dopamine and serotonin receptors also suggest a modulatory role on adenylyl cyclase activity, the enzyme responsible for cAMP synthesis.
Clinical Trials in Cognitive Disorders
Numerous clinical trials have investigated the efficacy of this compound in various cognitive disorders, with results often showing modest but statistically significant improvements.
Summary of Key Clinical Trial Data
| Study/Meta-Analysis | Patient Population | Dosage | Duration | Key Findings |
| Olin et al. (2001) Meta-Analysis[7] | Dementia | Varied | > 1 week | Significant effect favoring this compound on global ratings (OR 3.78) and comprehensive ratings (WMD 0.96). |
| Schneider & Olin (1994) Meta-Analysis[1] | Dementia | Varied | Varied | Overall, more effective than placebo on comprehensive ratings, clinical global ratings, and neuropsychological measures. Larger effects at doses ≥ 4mg/day and in vascular dementia. |
| Rouy et al. (1989)[9] | Age-related mental deterioration | 4.5 mg/day | 6 months | Statistically significant improvements in cognitive deficits, anxiety, mood depression, unsociability, and irritability compared to placebo. |
| van Loveren-Huyben et al. (1984)[4] | Senile mental deterioration | Not specified | 24 weeks | Significant improvement in all items of the Sandoz Clinical Assessment Geriatric (SCAG) Scale for the treatment group. |
Experimental Protocols of Cited Studies
-
Objective: To determine the affinity and activity of this compound and its components at various neurotransmitter receptors.
-
Methodology:
-
Receptor Preparation: Membranes from specific brain regions (e.g., bovine caudate nucleus for dopamine receptors) or cells expressing recombinant human receptors were used.[3]
-
Radioligand Binding: Competitive binding assays were performed using radiolabeled ligands specific for the receptor of interest (e.g., [3H]spiperone for D2 dopamine receptors).[3]
-
Incubation: Membranes, radioligand, and varying concentrations of this compound were incubated to allow for competitive binding.
-
Separation and Quantification: Bound and free radioligand were separated by filtration, and the radioactivity of the bound fraction was measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined to calculate its binding affinity (Ki).
-
-
Objective: To evaluate the efficacy and safety of this compound in patients with mild to moderate dementia.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.
-
Inclusion Criteria:
-
Age 55 years and older.
-
Diagnosis of mild to moderate dementia (e.g., based on DSM criteria).
-
Score within a specified range on a cognitive screening tool (e.g., Mini-Mental State Examination).
-
-
Exclusion Criteria:
-
Dementia due to causes other than Alzheimer's disease or vascular dementia.
-
Presence of other significant neurological or psychiatric disorders.
-
Use of other psychoactive medications.
-
-
Intervention: Oral administration of this compound (e.g., 4.5 mg or 6 mg daily) or a matching placebo.
-
Outcome Measures:
-
Primary: Change from baseline on a comprehensive geriatric assessment scale (e.g., Sandoz Clinical Assessment Geriatric - SCAG).
-
Secondary: Changes in specific cognitive domains assessed by neuropsychological tests, and global impression of change rated by clinicians and caregivers.
-
-
Statistical Analysis: Comparison of changes in outcome measures between the treatment and placebo groups using appropriate statistical tests (e.g., ANCOVA).
References
- 1. Overview of clinical trials of hydergine in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydergine for dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Hydergine treatment and psychophysiological measures in primary degenerative dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydergine for dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding interactions of ergot alkaloids with monoaminergic receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on cyclic-AMP-generating systems in rat cerebral cortex slices [pubmed.ncbi.nlm.nih.gov]
In-Silico Modeling of Dihydroergotoxine Receptor Binding: A Technical Guide
Foreword: Dihydroergotoxine, a composite of three dihydrogenated ergot alkaloids, presents a complex pharmacological profile through its interaction with a spectrum of neurotransmitter receptors. Understanding the nuances of these binding events at a molecular level is paramount for rational drug design and the development of targeted therapeutics. This technical guide provides a comprehensive framework for the in-silico investigation of this compound's receptor binding characteristics, intended for researchers, scientists, and drug development professionals. Herein, we detail the prevalent receptor targets, summarize quantitative binding data, and provide meticulous experimental protocols for computational modeling. Furthermore, this guide incorporates visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying molecular mechanisms.
Introduction to this compound and its Receptor Targets
This compound, also known as ergoloid mesylates or co-dergocrine, is a pharmaceutical agent comprising equal parts of dihydroergocornine, dihydroergocristine, and dihydroergocryptine. These semi-synthetic derivatives of ergot alkaloids exhibit a multifaceted mechanism of action, primarily functioning as modulators of adrenergic, dopaminergic, and serotonergic receptors.[1] Their therapeutic effects, particularly in the context of age-related cognitive decline, are attributed to this complex interplay with various G-protein coupled receptors (GPCRs), where they can act as partial agonists or antagonists.[2]
The primary receptor families implicated in the pharmacological activity of this compound and its components include:
-
Adrenergic Receptors: Primarily the alpha-adrenergic subtypes (α1 and α2). This compound and its constituents are known to act as antagonists at these receptors.[3][4]
-
Dopamine Receptors: Both D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families are key targets. The components of this compound display a mixed agonist-antagonist profile at these receptors.[5][6][7]
-
Serotonin (5-HT) Receptors: A broad range of serotonin receptors are modulated by this compound, including subtypes like 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2B, where they can exhibit agonistic or antagonistic properties.[8][9][10]
Quantitative Receptor Binding Data
The binding affinity of this compound's constituent alkaloids for various receptors is a critical determinant of their pharmacological effect. The following tables summarize the available quantitative binding data, primarily presented as the inhibition constant (Kᵢ) in nanomolar (nM) units. A lower Kᵢ value signifies a higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Kᵢ, nM)
| Compound | D1 | D2 | D3 | D4 |
| Dihydroergocornine | Agonist (variable efficacy)[5] | Agonist (variable efficacy)[5] | - | - |
| Dihydroergocristine | Antagonist[5] | Antagonist[5] | - | - |
| α-Dihydroergocryptine | Partial Agonist[11] | 5-8[12] | ~30[12] | - |
| β-Dihydroergocryptine | Agonist (variable efficacy)[5] | Agonist (variable efficacy)[5] | - | - |
Table 2: Serotonin Receptor Binding Affinities (Kᵢ, nM)
| Compound | 5-HT1A | 5-HT1B | 5-HT2A | 5-HT2B | 5-HT6 | 5-HT7 |
| Dihydroergocornine | - | - | - | - | - | - |
| Dihydroergocristine | - | - | - | High Affinity[13] | - | - |
| α-Dihydroergocryptine | - | - | - | - | - | - |
| β-Dihydroergocryptine | - | - | - | - | - | - |
Table 3: Adrenergic Receptor Binding Affinities (Kᵢ/Kᵈ, nM)
| Compound | α1 | α2 |
| Dihydroergocornine | Antagonist[3] | Antagonist[3] |
| Dihydroergocristine | Antagonist[3] | Antagonist[3] |
| α-Dihydroergocryptine | High Affinity[11] | High Affinity[11] |
| β-Dihydroergocryptine | Antagonist[3] | Antagonist[3] |
| [³H]Dihydroergocryptine | 2.9 (Kᵈ)[14] | 1.78 (Kᵈ)[15] |
In-Silico Modeling Experimental Protocols
This section outlines detailed methodologies for the computational investigation of this compound-receptor interactions.
General Workflow for In-Silico Modeling
The following diagram illustrates a typical workflow for the in-silico modeling of ligand-receptor binding.
Caption: A generalized workflow for in-silico modeling of ligand-receptor interactions.
Radioligand Binding Assay Protocol (for in-vitro validation)
This protocol provides a generalized framework for a competitive radioligand binding assay to determine the Kᵢ of this compound components.[16][17]
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest and harvest them.
-
Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D₂ receptors) at approximately its Kᵈ concentration, and the membrane preparation.
-
Non-specific Binding: A high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol for D₂ receptors), the radioligand, and the membrane preparation.
-
Competition: A range of concentrations of the test compound (this compound component), the radioligand, and the membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.
-
Homology Modeling of GPCRs
When an experimental structure of the target receptor is unavailable, homology modeling can be employed to generate a 3D model.[18][19]
-
Template Selection:
-
Obtain the amino acid sequence of the target receptor (e.g., from UniProt).
-
Use the target sequence to search for homologous proteins with known 3D structures in the Protein Data Bank (PDB) using a tool like BLAST.
-
Select one or more high-resolution template structures with the highest sequence identity and similarity to the target receptor, particularly in the transmembrane domains.
-
-
Sequence Alignment:
-
Perform a multiple sequence alignment of the target and template sequences.
-
Manually inspect and refine the alignment, especially in the loop regions, to ensure that conserved motifs are correctly aligned.
-
-
Model Building:
-
Use a homology modeling software (e.g., MODELLER, SWISS-MODEL) to generate 3D models of the target receptor based on the sequence alignment and the template structure(s).
-
The software will build the coordinates of the target protein by copying the coordinates of the conserved regions from the template and modeling the variable regions (loops) de novo or based on a library of known loop conformations.
-
-
Model Refinement and Validation:
-
Refine the generated models to relieve any steric clashes and optimize the geometry using energy minimization.
-
Validate the quality of the models using tools like PROCHECK (to assess stereochemical quality), and Ramachandran plots (to check for allowed and disallowed phi-psi angles).
-
Select the best model based on the validation scores for subsequent docking studies.
-
Molecular Docking Protocol
Molecular docking predicts the preferred orientation and binding affinity of a ligand to a receptor.[20][21]
-
Ligand Preparation:
-
Obtain the 3D structures of the this compound components (dihydroergocornine, dihydroergocristine, dihydroergocryptine) from a database like PubChem.
-
Use a molecular modeling software (e.g., AutoDock Tools, Maestro) to add hydrogen atoms, assign appropriate protonation states at physiological pH, and assign partial charges.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
-
Receptor Preparation:
-
Start with a high-resolution crystal structure or a validated homology model of the target GPCR.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add hydrogen atoms and assign protonation states to the amino acid residues.
-
Define the binding site by specifying a grid box that encompasses the putative binding pocket.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to dock the prepared ligands into the defined binding site of the receptor.[22]
-
The docking algorithm will systematically explore different conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.
-
Perform multiple independent docking runs to ensure robust sampling.
-
-
Analysis of Docking Results:
-
Analyze the predicted binding poses and their corresponding docking scores.
-
Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) to understand the molecular basis of binding.
-
Cluster the docking poses to identify the most populated and energetically favorable binding modes.
-
Molecular Dynamics Simulation Protocol
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.[23][24]
-
System Setup:
-
Select the most promising ligand-receptor complex from the molecular docking results.
-
Embed the complex in a realistic membrane environment (e.g., a POPC lipid bilayer) and solvate it with an explicit water model (e.g., TIP3P).
-
Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and achieve a physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes and relax the initial structure. This is typically done in a stepwise manner, first minimizing the water and ions, then the lipid tails, and finally the entire system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble) while restraining the protein and ligand atoms.
-
Then, equilibrate the system under constant pressure (NPT ensemble) to allow the density of the system to relax. Gradually release the restraints on the protein and ligand during this phase.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) without any restraints.
-
Save the trajectory (atomic coordinates over time) at regular intervals for subsequent analysis.
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the simulation (e.g., by calculating the root-mean-square deviation (RMSD) of the protein backbone).
-
Investigate the dynamics of the ligand-receptor interactions, such as the persistence of hydrogen bonds and hydrophobic contacts over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimate of the binding affinity.
-
Visualization of Signaling Pathways
The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events. The following diagrams, generated using Graphviz, illustrate the canonical signaling pathways for dopamine, serotonin, and adrenergic receptors.
Dopamine Receptor Signaling
Caption: Dopamine receptor signaling cascades for D1-like and D2-like receptor families.[9][15][19][25][26][27]
Serotonin Receptor Signaling
Caption: Serotonin receptor signaling pathways for 5-HT1 and 5-HT2 receptor families.[1][14][28]
Adrenergic Receptor Signaling
Caption: Adrenergic receptor signaling pathways for α1 and α2 receptor subtypes.[8][23][24]
Conclusion
The in-silico modeling of this compound's interactions with its receptor targets offers a powerful approach to dissect its complex pharmacology. This guide has provided a foundational framework, including a summary of receptor binding affinities and detailed protocols for key computational techniques. The successful application of these methods will undoubtedly contribute to a more profound understanding of this compound's mechanism of action and facilitate the design of novel, more selective therapeutic agents. It is imperative to underscore that in-silico predictions should always be validated through rigorous in-vitro and in-vivo experimentation to ensure their physiological relevance.
References
- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. "Benchmarking GPCR homology model template selection in combination wit" by Gregory L. Szwabowski, Paige N. Castleman et al. [digitalcommons.memphis.edu]
- 4. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of postsynaptic alpha-adrenergic receptors by [3H]-dihydroergocryptine binding in muscular arteries from the rat mesentery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Homology Modeling of GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 17. Improving homology modeling of G-protein coupled receptors through multiple-template derived conserved inter-residue interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. diva-portal.org [diva-portal.org]
- 20. What can we learn from molecular dynamics simulations for GPCR drug design? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How Do Molecular Dynamics Data Complement Static Structural Data of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. pyGOMoDo: GPCRs modeling and docking with python - PMC [pmc.ncbi.nlm.nih.gov]
- 27. T019 · Molecular dynamics simulation — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 28. Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations | Springer Nature Experiments [experiments.springernature.com]
The Discovery of Dihydroergotoxine: A Technical Whitepaper on the Foundational Work of Albert Hofmann
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the seminal discovery of Dihydroergotoxine by Dr. Albert Hofmann at Sandoz Laboratories in the 1940s. This compound, a mixture of dihydrogenated ergot alkaloids later known as Co-dergocrine or Hydergine®, marked a significant advancement in the therapeutic application of ergot derivatives. This document provides a comprehensive overview of the core scientific principles underlying its discovery, including the synthetic chemistry, detailed experimental protocols derived from available literature, extensive pharmacological data, and the elucidated mechanisms of action. All quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
The ergot fungus, Claviceps purpurea, has a long and storied history, notorious for its toxic properties yet also a rich source of pharmacologically active alkaloids. In the early 20th century, researchers at Sandoz, led by Arthur Stoll, began to systematically investigate these compounds.[1] It was within this pioneering research environment that Albert Hofmann, a brilliant chemist, undertook the chemical modification of natural ergot alkaloids.[2] His work led to the creation of this compound, a semi-synthetic compound with a more favorable therapeutic profile than its natural precursors.[2] This discovery was a landmark achievement, paving the way for new treatments for cerebrovascular and cognitive disorders.
The Genesis of this compound: Synthesis and Physicochemical Properties
The development of this compound was born out of the systematic chemical modification of ergotoxine, a mixture of naturally occurring ergot alkaloids—ergocornine, ergocristine, and ergocryptine—first isolated by Barger and Carr in 1906.[1] Hofmann and Stoll published a pivotal paper in 1943 that detailed the properties of these alkaloids and laid the groundwork for their dihydrogenated derivatives.[1]
Experimental Protocol: Catalytic Hydrogenation of Ergotoxine
The primary method for the synthesis of this compound involves the catalytic hydrogenation of the natural ergot alkaloids. This process reduces the double bond in the lysergic acid moiety of the parent compounds. While the precise, proprietary details of the original Sandoz protocol are not fully public, the general procedure can be outlined as follows:
Objective: To saturate the 9,10-double bond of the lysergic acid residue in ergocornine, ergocristine, and ergocryptine.
Materials:
-
Ergotoxine (a mixture of ergocornine, ergocristine, and ergocryptine) or the individual purified alkaloids.
-
Catalyst: Typically a noble metal catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (Adams' catalyst).
-
Solvent: A suitable organic solvent, such as acetic acid or ethanol.
-
Hydrogen Gas (H₂): High purity.
-
Pressurized Hydrogenation Apparatus.
Procedure:
-
The ergot alkaloid(s) are dissolved in the chosen solvent in a high-pressure reaction vessel.
-
The catalyst is added to the solution. The amount of catalyst is typically a small percentage by weight of the substrate.
-
The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
The vessel is then pressurized with hydrogen gas to a specific pressure.
-
The reaction mixture is agitated (stirred or shaken) and may be heated to a specific temperature to facilitate the reaction.
-
The progress of the reaction is monitored by measuring the uptake of hydrogen.
-
Upon completion, the reaction is stopped, and the vessel is carefully depressurized.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude dihydrogenated product.
-
The product is then purified, typically by recrystallization from a suitable solvent system.
-
The final product, this compound, is a mixture of dihydroergocornine, dihydroergocristine, and dihydroergocryptine. For pharmaceutical use, this is often converted to the mesylate salt to improve solubility and stability.[3]
Physicochemical Properties
This compound mesylate is a mixture of the methanesulfonate salts of dihydroergocornine, dihydroergocristine, and both alpha- and beta-dihydroergocryptine.[3] The individual components are large, complex molecules with shared ergoline ring structures.
| Property | Dihydroergocornine Mesylate | Dihydroergocristine Mesylate | Dihydroergocryptine Mesylate (alpha) | This compound Mesylate (Mixture) |
| Molecular Formula | C₃₁H₄₁N₅O₅ · CH₄O₃S | C₃₅H₄₁N₅O₅ · CH₄O₃S | C₃₂H₄₃N₅O₅ · CH₄O₃S | C₃₄H₄₁N₅O₈S (representative) |
| Molecular Weight | 659.8 g/mol | 707.8 g/mol [4] | 673.8 g/mol | ~679.8 g/mol [5] |
| Melting Point | ~187 °C[6] | Data not readily available | Data not readily available | ~192 °C[3] |
| Solubility | Data not readily available | Data not readily available | Data not readily available | DMSO: ≥ 100 mg/mL, H₂O: 2 mg/mL (with sonication)[5] |
| Appearance | White to off-white solid | White to off-white solid[7] | White to off-white solid | White to off-white powder[5] |
Pharmacological Profile: A Multi-Receptor Mechanism of Action
The therapeutic effects of this compound are attributed to its complex and multifaceted interactions with several neurotransmitter receptor systems in the central nervous system.[8] It exhibits a combination of partial agonist and antagonist activities at dopaminergic, serotonergic, and alpha-adrenergic receptors.[3][9]
Receptor Binding Affinities
The following table summarizes the receptor binding affinities (where available) of the individual components of this compound. This data, primarily from later studies, provides insight into the compound's pharmacological targets.
| Component | Receptor Subtype | Affinity (Ki or IC₅₀ in nM) | Activity | Reference |
| Dihydroergocornine | Dopamine D₁ | EC₅₀ ~500 | Agonist | [10] |
| Dopamine D₂ | EC₅₀ ~10 | Agonist | [10] | |
| α₁-Adrenergic | High | Antagonist | [6] | |
| α₂-Adrenergic | High | Antagonist | [6] | |
| Serotonin | High | Mixed Agonist/Antagonist | [6] | |
| Dihydroergocristine | Dopamine D₁ | - | Antagonist | [10] |
| Dopamine D₂ | - | Antagonist | [10] | |
| α₁-Adrenergic | High | Antagonist | [11] | |
| α₂-Adrenergic | High | Agonist | [11] | |
| Serotonin | High | Antagonist (non-competitive) | [12] | |
| Dihydroergocryptine | Dopamine D₁ | EC₅₀ ~500 | Agonist | [10] |
| Dopamine D₂ | EC₅₀ ~10 | Agonist | [10] | |
| α₁-Adrenergic | High | Antagonist | ||
| α₂-Adrenergic | High | Agonist/Antagonist | ||
| Serotonin | High | Mixed Agonist/Antagonist |
Signaling Pathways
The interaction of this compound's components with their respective receptors initiates a cascade of intracellular signaling events.
The agonistic activity of dihydroergocornine and dihydroergocryptine at D₂ receptors is thought to be a key mechanism. D₂ receptors are G-protein coupled receptors (GPCRs) that typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[13] This modulation of the cAMP pathway can influence the activity of protein kinase A (PKA) and downstream signaling cascades.[13]
Caption: Dopaminergic Signaling Pathway of this compound Components.
The antagonistic activity at α₁-adrenergic receptors and the mixed agonist/antagonist effects at α₂-adrenergic receptors contribute to the vascular effects of this compound. α₁-receptors are coupled to Gαq proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and subsequent release of intracellular calcium.[11] By blocking this pathway, this compound can induce vasodilation.
Caption: Alpha-1 Adrenergic Antagonism by Dihydroergocristine.
The interactions with serotonin receptors are complex, with mixed agonist and antagonist effects reported.[12][14] For instance, some components may act as antagonists at 5-HT₂ receptors, which are also Gαq-coupled, while potentially acting as agonists at 5-HT₁ receptors, which are Gαi/o-coupled.[14][15] This dual activity contributes to the modulation of various neuronal functions.
Caption: Dual Action of this compound at Serotonin Receptors.
Effects on Cerebral Metabolism and Blood Flow
Early research suggested that a primary mechanism of action of this compound was the enhancement of cerebral blood flow and oxygen utilization. While this is now considered part of a more complex picture, it remains a significant effect. The vasodilatory action, mediated in part by alpha-adrenergic blockade, is believed to improve microcirculation in the brain.
Early Clinical Investigations
The initial clinical trials of Hydergine® were conducted by Sandoz. While detailed data from the earliest studies in the 1940s and 1950s are not extensively published in modern databases, later reviews and meta-analyses provide insights into its efficacy.
Summary of Early Clinical Findings
The following table summarizes findings from various clinical trials, primarily from later periods, which reflect the therapeutic targets of the initial development.
| Study Period | Indication(s) | Key Findings | Dosage Range (daily) | References |
| 1950s - 1970s | Senile Cerebral Insufficiency, Dementia | Modest but statistically significant improvements in cognitive and behavioral symptoms such as confusion, mood, and self-care. | 3 - 6 mg | [16][17] |
| 1980s | Age-related cognitive decline, Multi-infarct dementia | Some studies showed improvements in attention, memory, and overall clinical global impression. Effects were more pronounced in patients with milder impairments. | 4.5 - 9 mg | [16] |
| 1990s | Alzheimer's Disease | Efficacy in Alzheimer's disease became a subject of debate, with some studies showing limited or no benefit compared to placebo, particularly in more advanced stages. | 3 - 6 mg | [17] |
Conclusion
The discovery of this compound by Albert Hofmann represents a pivotal moment in the history of pharmacology. Through the targeted chemical modification of natural ergot alkaloids, a novel therapeutic agent with a complex, multi-receptor mechanism of action was developed. This technical whitepaper has provided a detailed overview of the synthesis, physicochemical properties, and pharmacological profile of this compound, drawing from historical context and later scientific investigations. The structured presentation of quantitative data and the visualization of key signaling pathways offer a valuable resource for researchers and professionals in the field of drug development, underscoring the enduring legacy of Hofmann's pioneering work.
References
- 1. samorini.it [samorini.it]
- 2. chimia.ch [chimia.ch]
- 3. This compound Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dihydroergocristine Mesylate | C36H45N5O8S | CID 444034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound mesylate | CAS:8067-24-1 | Binds to GABAA receptor Cl- channel; allosteric modulator of benzodiazepine site | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Dihydroergocornine | C31H41N5O5 | CID 168871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Ergoloid - Wikipedia [en.wikipedia.org]
- 9. This compound | C34H41N5O8S | CID 6420006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of dihydroergocristine on blood pressure and activity at peripheral alpha-adrenoceptors in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serotonin - Wikipedia [en.wikipedia.org]
- 16. SANDOZ' HYDERGINE MAY BE EFFECTIVE IN PREVENTING ONSET OF AGING SYMPTOMS, FIRM CLAIMS. LONG-TERM U.S. TRIAL IN ELDERLY NOW IN FOURTH YEAR [insights.citeline.com]
- 17. SANDOZ' HYDERGINE, OTHER ERGOLOID MESYLATES BAN SOUGHT BY HRG [insights.citeline.com]
Foundational Research on Hydergine (Ergoloid Mesylates) for the Treatment of Dementia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydergine® (ergoloid mesylates), a combination of dihydrogenated ergot alkaloids, was once a prominent therapeutic agent for dementia and age-related cognitive decline. While its use has diminished with the advent of newer therapies, the foundational research into its mechanisms of action provides valuable insights into the complex neurobiology of dementia and serves as a historical benchmark in the development of cognitive enhancers. This technical guide provides an in-depth review of the core preclinical and clinical research on Hydergine, focusing on its multifaceted pharmacological profile, quantitative efficacy data, and the experimental methodologies employed in its evaluation. The guide is intended to be a resource for researchers, scientists, and drug development professionals interested in the historical context and scientific underpinnings of dementia therapeutics.
Introduction
Hydergine is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and a combination of alpha- and beta-dihydroergocryptine.[1] Initially conceptualized as a cerebral vasodilator, subsequent research revealed a more complex mechanism of action involving the modulation of multiple neurotransmitter systems and enhancement of neuronal metabolism.[2] This guide will delve into the foundational scientific investigations that characterized Hydergine's pharmacological properties and its therapeutic potential in dementia.
Pharmacodynamics and Mechanism of Action
The therapeutic effects of Hydergine in dementia are attributed to its interactions with several key neurological pathways. Its multifaceted mechanism of action includes modulation of central monoaminergic systems, inhibition of monoamine oxidase, and enhancement of cerebral metabolism.
Neurotransmitter Receptor Interactions
Hydergine exhibits a complex binding profile, acting as a partial agonist or antagonist at various neurotransmitter receptors.[3] This dualistic activity allows it to normalize neurotransmitter imbalances, a hallmark of neurodegenerative diseases.
-
Alpha-Adrenergic Receptors: Hydergine and its components have been shown to interact with both α1 and α2-adrenoceptors in the central nervous system. It acts as an antagonist at postsynaptic α1-adrenoceptors and presynaptic α2-adrenoceptors, leading to an increase in norepinephrine release.[3]
-
Dopaminergic Receptors: Hydergine displays mixed agonist/antagonist properties at D1 and D2 dopamine receptors.[3] It can stimulate D1 receptor-mediated adenylate cyclase and modulate D2 receptor activity, which is crucial for cognitive function and mood regulation.
-
Serotonergic Receptors: The ergoloid mesylates in Hydergine also interact with serotonin receptors, exhibiting mixed agonist and antagonist effects at different subtypes. This interaction is believed to contribute to its mood-stabilizing and cognitive-enhancing properties.[3]
Inhibition of Monoamine Oxidase (MAO)
Preclinical studies in rats have demonstrated that Hydergine can reduce the activity of monoamine oxidase (MAO) in specific brain regions, including the hippocampus and hypothalamus.[4] MAO is responsible for the degradation of catecholamine neurotransmitters; its inhibition by Hydergine can lead to increased availability of these neurotransmitters in the synaptic cleft.
Enhancement of Cerebral Metabolism
Early research suggested that Hydergine improves cerebral metabolism by increasing cerebral blood flow and oxygen utilization. More direct evidence comes from studies showing that Hydergine can enhance glucose utilization in the brain, providing more energy for neuronal activity.
Quantitative Data from Clinical Trials
Numerous clinical trials have evaluated the efficacy of Hydergine in treating dementia. The following tables summarize the quantitative findings from meta-analyses of these studies.
Table 1: Efficacy of Hydergine in Dementia Based on Global Clinical Ratings
| Outcome Measure | Odds Ratio (OR) | 95% Confidence Interval (CI) | Reference |
| Global Improvement | 3.78 | 2.72 - 5.27 | [5] |
Table 2: Efficacy of Hydergine in Dementia Based on Comprehensive Rating Scales
| Outcome Measure | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | Reference |
| Comprehensive Ratings | 0.96 | 0.54 - 1.37 | [5] |
Table 3: Effect Sizes of Hydergine in Dementia from a Meta-Analysis
| Outcome Measure | Effect Size (d) | 95% Confidence Interval (CI) | P-value | Reference |
| Comprehensive Ratings | 0.47 | 0.38 - 0.56 | .0001 | [6] |
| Clinical Global Ratings | 0.56 | 0.44 - 0.68 | .0001 | [6] |
| Neuropsychological Measures | 0.27 | 0.22 - 0.32 | .0001 | [6] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the foundational research of Hydergine.
Radioligand Binding Assays for Neurotransmitter Receptors
These assays were crucial in determining the affinity of Hydergine for various receptors.
-
Objective: To quantify the binding of Hydergine to specific neurotransmitter receptors (e.g., dopamine, serotonin, adrenergic).
-
General Protocol:
-
Membrane Preparation: Brain tissue from animal models (e.g., rat cortex) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]dihydroergocryptine for alpha-adrenergic receptors) and varying concentrations of Hydergine.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding. The inhibition constant (Ki) of Hydergine is then determined from competitive binding curves.
-
Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the ability of Hydergine to inhibit the activity of MAO-A and MAO-B.
-
Objective: To determine the inhibitory effect of Hydergine on MAO activity.
-
Protocol using Kynuramine as a substrate:
-
Enzyme Source: Recombinant human MAO-A or MAO-B enzymes are used.[7]
-
Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the MAO enzyme in a potassium phosphate buffer.[8]
-
Inhibitor Addition: Hydergine at various concentrations is added to the wells and pre-incubated with the enzyme.[8]
-
Substrate Addition: The reaction is initiated by adding the substrate, kynuramine.[8]
-
Measurement: The MAO-catalyzed deamination of kynuramine produces 4-hydroxyquinoline, a fluorescent product. The increase in fluorescence is measured over time using a microplate reader.[8]
-
Data Analysis: The rate of reaction is determined, and the percentage of inhibition by Hydergine is calculated. The IC50 value is then determined from the dose-response curve.[8]
-
Cerebral Glucose Utilization Assay
The 2-deoxy-D-glucose (2-DG) autoradiography technique was used to assess the effect of Hydergine on brain metabolism.
-
Objective: To measure the local rates of cerebral glucose utilization in animal models.
-
General Protocol:
-
Tracer Administration: A radiolabeled glucose analog, such as [14C]2-deoxy-D-glucose or [3H]2-deoxy-D-glucose, is administered intravenously to the animal.[9][10]
-
Experimental Period: The animal is conscious and unrestrained for a specific period (e.g., 45 minutes) to allow for the uptake and phosphorylation of the tracer in the brain.[11]
-
Tissue Preparation: The animal is euthanized, and the brain is rapidly removed and frozen.
-
Autoradiography: Thin sections of the brain are cut and exposed to X-ray film to create an autoradiogram, where the darkness of the film is proportional to the local concentration of the tracer.[10]
-
Quantification: The optical density of different brain regions on the autoradiogram is measured and converted to rates of glucose utilization using a calibrated standard curve and the operational equation of the method.
-
Clinical Assessment in Dementia Trials
The efficacy of Hydergine in clinical trials was often assessed using standardized rating scales.
-
Sandoz Clinical Assessment Geriatric (SCAG) Scale: This is a 19-item, clinician-rated scale that assesses the severity of symptoms common in elderly patients with cognitive decline. The items cover areas such as cognitive function, mood, and daily living activities. Each item is rated on a 7-point scale.[4]
-
Nurses' Observation Scale for Inpatient Evaluation (NOSIE): This is a 30-item scale used by nursing staff to rate the behavior of inpatients over a 3-day period.[12] It assesses areas such as social competence, irritability, and psychosis.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Hydergine and a typical experimental workflow for its evaluation.
Caption: Hydergine's multifaceted interaction with monoaminergic neurotransmitter systems.
Caption: A typical experimental workflow for the evaluation of Hydergine for dementia.
Conclusion
The foundational research on Hydergine for the treatment of dementia established it as a compound with a complex and multifaceted mechanism of action. While its clinical efficacy is considered modest by modern standards, the scientific investigations into its pharmacology paved the way for a deeper understanding of the neurochemical imbalances in dementia and highlighted the potential of targeting multiple neurotransmitter systems. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering detailed insights into the preclinical and clinical methodologies that formed the basis of our understanding of this pioneering therapeutic agent. The historical data and experimental protocols detailed herein can inform the design of future studies and the development of novel, more effective treatments for dementia.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Alpha 2-adrenergic receptor-mediated sensitization of forskolin-stimulated cyclic AMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydergine: interaction with the neurotransmitter systems in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydergine in senile mental impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydergine for dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of clinical trials of hydergine in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. benchchem.com [benchchem.com]
- 9. Tritiated 2-deoxy-D-glucose: a high-resolution marker for autoradiographic localization of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor autoradiography and 2-deoxyglucose techniques in neuroscience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High Resolution Autoradiographic Imaging of Brain Activity Patterns with 2-Deoxyglucose: Regional Topographic and Cellu… [ouci.dntb.gov.ua]
- 12. currentnursing.com [currentnursing.com]
- 13. penn.web.unc.edu [penn.web.unc.edu]
Dihydroergotoxine: A Technical Guide to the Methanesulfonate Salt Mixture of Dihydrogenated Ergot Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroergotoxine, also known as ergoloid mesylates or co-dergocrine, is a pharmaceutical agent composed of a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocristine, dihydroergocornine, and a combination of alpha- and beta-dihydroergocryptine. Initially developed for the treatment of hypertension, its primary clinical application has shifted towards the management of age-related cognitive decline and dementia. The therapeutic effects of this compound are attributed to its complex and multifaceted mechanism of action, which involves interactions with multiple neurotransmitter systems in the central nervous system. This technical guide provides an in-depth overview of the composition, pharmacology, pharmacokinetics, and key experimental methodologies associated with this compound, intended to serve as a comprehensive resource for the scientific community.
Core Composition
This compound is a precisely formulated mixture of the methanesulfonate salts of four dihydrogenated ergot alkaloids.[1] The standard composition is an equal-parts combination of:
-
Dihydroergocornine Mesylate: 33.3%
-
Dihydroergocristine Mesylate: 33.3%
-
Dihydroergocryptine Mesylate: 33.3% (comprising both α- and β-isomers)
These components are semi-synthetic derivatives of naturally occurring ergot alkaloids produced by the fungus Claviceps purpurea.[2] The hydrogenation of the parent ergot alkaloids at the 9,10 position results in a modified pharmacological profile with reduced vasoconstrictor and uterotonic activities compared to their natural counterparts.
Pharmacodynamics and Mechanism of Action
The mechanism of action of this compound is not fully elucidated but is known to be complex, involving a "multi-receptor" engagement strategy. It exhibits a mixed agonist and antagonist profile at various dopaminergic, serotonergic, and adrenergic receptors in the central nervous system.[1][3] This intricate pharmacology is believed to contribute to its potential neuroprotective and cognitive-enhancing effects.
Receptor Binding Affinities
The individual components of this compound display distinct binding affinities for a range of neurotransmitter receptors. This differential binding contributes to the overall pharmacological profile of the mixture.
| Component | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| Dihydroergocornine | Dopamine D1 | - | Partial Agonist |
| Dopamine D2 | - | Partial Agonist | |
| α1-Adrenergic | - | Antagonist | |
| α2-Adrenergic | - | Antagonist | |
| Dihydroergocristine | Dopamine D1 | - | Antagonist |
| Dopamine D2 | - | Antagonist | |
| α1-Adrenergic | - | Antagonist | |
| α2-Adrenergic | - | Antagonist | |
| Serotonin (various) | - | Non-competitive Antagonist | |
| α-Dihydroergocryptine | Dopamine D1 | ~30 (Kd) | Partial Agonist |
| Dopamine D2 | ~5-8 (Kd) | Agonist | |
| Dopamine D3 | ~30 (Kd) | Partial Agonist | |
| α1-Adrenergic | - | Antagonist | |
| α2-Adrenergic | - | Antagonist | |
| β-Dihydroergocryptine | Dopamine D1 | - | Partial Agonist |
| Dopamine D2 | - | Partial Agonist | |
| α1-Adrenergic | - | Antagonist | |
| α2-Adrenergic | - | Antagonist |
Signaling Pathways
The interaction of this compound's components with their respective receptors initiates a cascade of intracellular signaling events. These pathways ultimately modulate neuronal function and may contribute to the observed therapeutic effects.
The agonistic and antagonistic effects on D1 and D2 dopamine receptors are central to this compound's mechanism.
-
D1 Receptor (Gs/olf-coupled): Partial agonism by components like dihydroergocornine and dihydroergocryptine can stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
-
D2 Receptor (Gi/o-coupled): Agonism at D2 receptors, particularly by dihydroergocryptine, inhibits adenylyl cyclase, thereby decreasing cAMP levels. This pathway also involves the modulation of ion channels, such as inwardly rectifying potassium channels (GIRKs), leading to neuronal hyperpolarization.
The antagonistic properties of this compound's components at alpha-adrenergic receptors can influence vascular tone and neurotransmitter release.
-
α1-Adrenergic Receptor (Gq-coupled): Blockade of these receptors prevents the activation of phospholipase C (PLC), which would otherwise lead to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.
-
α2-Adrenergic Receptor (Gi-coupled): Antagonism at presynaptic α2-autoreceptors can disinhibit the release of norepinephrine, potentially increasing synaptic neurotransmitter levels.
The interaction with serotonin receptors, particularly the antagonistic effect of dihydroergocristine, adds another layer of complexity. The modulation of serotonergic pathways can influence mood, cognition, and neuronal plasticity.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive first-pass metabolism.
| Parameter | Value |
| Bioavailability | ~25% |
| Time to Peak Plasma Concentration (Tmax) | Oral Solution: ~0.5 hours; Tablet: ~1.15 hours |
| Elimination Half-life | 3.5 - 7.5 hours |
| Protein Binding | 98-99% |
| Metabolism | Primarily hepatic, mediated by CYP3A4 |
| Major Metabolites | Hydroxylated derivatives of the parent compounds |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol outlines a general procedure for determining the binding affinity of this compound components to specific receptors using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the receptor of interest in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors), and varying concentrations of the unlabeled this compound component.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competing ligand).
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters with cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the this compound component to generate a competition curve.
-
Determine the IC50 value (the concentration of the component that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
High-Performance Liquid Chromatography (HPLC) for Component Quantification
This protocol describes a general method for the separation and quantification of the individual components of this compound in a sample, such as a pharmaceutical formulation or a biological matrix.
Methodology:
-
Sample Preparation:
-
For pharmaceutical dosage forms, dissolve the tablet or solution in a suitable solvent.
-
For biological samples (e.g., plasma), perform a liquid-liquid or solid-phase extraction to isolate the analytes and remove interfering substances.
-
-
Chromatographic System:
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a detector.
-
Column: A reversed-phase column (e.g., C18) is typically used for the separation of these alkaloids.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) is commonly employed to achieve optimal separation.
-
Detector: A UV detector set at an appropriate wavelength or a fluorescence detector for enhanced sensitivity.
-
-
Analysis:
-
Inject a known volume of the prepared sample into the HPLC system.
-
Run the chromatographic method to separate the individual components of this compound.
-
The separated components will be detected as they elute from the column, generating a chromatogram with distinct peaks for each alkaloid.
-
-
Quantification:
-
Prepare a series of standard solutions with known concentrations of each this compound component.
-
Inject the standards and generate a calibration curve by plotting peak area against concentration.
-
Determine the concentration of each component in the unknown sample by comparing its peak area to the calibration curve.
-
Clinical and Research Implications
This compound has been a subject of numerous clinical trials, particularly in the context of cognitive impairment and dementia. While some studies have shown modest benefits in improving certain cognitive domains, its overall efficacy remains a topic of discussion within the medical community. The complex pharmacology of this compound presents both challenges and opportunities for drug development. A deeper understanding of the specific contributions of each component and their interactions with various receptor systems could pave the way for the development of more targeted and effective therapies for neurodegenerative diseases.
Conclusion
This compound is a complex drug substance with a unique pharmacological profile stemming from its multi-component nature. Its interaction with dopaminergic, serotonergic, and adrenergic systems provides a foundation for its potential therapeutic effects on cognitive function. The technical information and experimental protocols outlined in this guide are intended to provide researchers and drug development professionals with a comprehensive resource to support further investigation into this intriguing class of compounds. A more detailed elucidation of the quantitative receptor binding profiles and the downstream signaling consequences of each component will be critical for advancing our understanding and optimizing the therapeutic potential of dihydrogenated ergot alkaloids.
References
Methodological & Application
Application Note: Separation of Dihydroergotoxine Components by High-Performance Liquid Chromatography
Abstract
This application note presents a representative High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the principal components of Dihydroergotoxine mesylate: Dihydroergocornine, Dihydroergocristine, and both α- and β-Dihydroergocryptine. This method is intended for researchers, scientists, and professionals in drug development for the quality control and analysis of this compound. The described protocol is based on established principles of reversed-phase chromatography for ergot alkaloids. It should be noted that the definitive, validated method was described by Hartmann et al. in the Journal of Pharmaceutical Sciences in 1978, the full text of which was not available for the creation of this document. Therefore, the following protocol should be considered a representative method and may require optimization for specific laboratory conditions and instrumentation.
Introduction
This compound is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine (which exists as α- and β-isomers). It is crucial to have a reliable analytical method to separate and quantify these components to ensure the correct composition and quality of the drug substance and finished products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the analysis of ergot alkaloids due to its high resolution and sensitivity.[1][2] This application note provides a detailed protocol for the separation of these components using a C18 stationary phase and a buffered mobile phase.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Ammonium carbonate or other suitable buffering agent.
-
Standard Substances: Reference standards of Dihydroergocornine mesylate, Dihydroergocristine mesylate, α-Dihydroergocryptine mesylate, and β-Dihydroergocryptine mesylate.
Preparation of Solutions
-
Mobile Phase: A representative mobile phase consists of a mixture of acetonitrile and an aqueous buffer. For example, a mixture of acetonitrile and 10 mM ammonium carbonate solution. The exact ratio should be optimized to achieve baseline separation of the four components. An alkaline pH is often preferred for better peak shape and stability of the alkaloids.[1][2]
-
Standard Solution: Prepare a stock solution of the this compound mesylate reference standard in a suitable solvent such as methanol or a mixture of the mobile phase components. From the stock solution, prepare a series of working standard solutions of known concentrations for calibration.
-
Sample Solution: For drug substance, dissolve an accurately weighed amount in the mobile phase to obtain a suitable concentration. For drug products like tablets, grind a number of tablets to a fine powder, accurately weigh a portion equivalent to a single dose, and extract with a suitable solvent. The extract may need to be filtered through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following are representative chromatographic conditions and may require optimization:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Carbonate (e.g., 50:50 v/v, isocratic or gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at approximately 220 nm or 280 nm |
| Injection Volume | 10 - 20 µL |
Data Presentation
The following table summarizes the expected elution order and representative retention times for the components of this compound under the described reversed-phase conditions. Actual retention times will vary depending on the specific chromatographic conditions used.
| Component | Expected Elution Order | Representative Retention Time (min) |
| Dihydroergocornine | 1 | ~ 5.8 |
| α-Dihydroergocryptine | 2 | ~ 6.5 |
| β-Dihydroergocryptine | 3 | ~ 7.2 |
| Dihydroergocristine | 4 | ~ 8.0 |
Visualization
Caption: Experimental workflow for the HPLC analysis of this compound components.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Dihydroergotoxine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotoxine, a mixture of the methanesulfonate salts of dihydroergocornine, dihydroergocristine, and α- and β-dihydroergocryptine, is a semi-synthetic ergot alkaloid derivative used in the management of age-related cognitive impairment.[1][2] Understanding the metabolic fate of this compound is crucial for comprehending its pharmacokinetic profile and overall pharmacological activity. The primary metabolic pathway for this compound components is hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[3] This process leads to the formation of major metabolites such as hydroxy-dihydroergocornine, hydroxy-dihydroergocryptine, and hydroxy-dihydroergocristine.[1][2]
These hydroxylated metabolites are of significant interest as they can exhibit pharmacological activity and their concentrations in plasma can be substantially higher than those of the parent compounds.[1][2] Consequently, robust and sensitive analytical methods are required for the simultaneous quantification of this compound and its metabolites in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose, offering high selectivity and sensitivity.[1][4]
This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound metabolites, intended to guide researchers, scientists, and drug development professionals in their analytical workflows.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound and its primary metabolites in humans following oral administration.
Table 1: Peak Plasma Concentrations (Cmax) of this compound Components and Their Hydroxy-Metabolites [1][2][5]
| Analyte | Parent Drug Cmax (µg/L) | Hydroxy-Metabolite Cmax (µg/L) |
| Dihydroergocornine | ~ 0.04 | 0.98 |
| Dihydroergocryptine | ~ 0.04 | 0.53 |
| Dihydroergocristine | ~ 0.04 | 0.30 |
Data from a study involving a single oral dose of 27 mg this compound mesylate to a healthy volunteer.[1][2]
Table 2: Pharmacokinetic Parameters of Dihydroergocristine and its 8'-Hydroxy Metabolite [5]
| Parameter | Dihydroergocristine | 8'-Hydroxy-dihydroergocristine |
| Cmax (µg/L) | 0.28 ± 0.22 | 5.63 ± 3.34 |
| tmax (h) | 0.46 ± 0.26 | 1.04 ± 0.66 |
| AUC_last (µg/L*h) | 0.39 ± 0.41 | 13.36 ± 5.82 |
| Terminal Elimination Half-life (h) | 3.50 ± 2.27 | 3.90 ± 1.07 |
Data from a study involving a single oral dose of 18 mg dihydroergocristine mesylate to 12 healthy male volunteers.[5]
Metabolic Pathway
The metabolic transformation of this compound is primarily governed by the CYP3A4 enzyme, leading to the hydroxylation of the parent compounds. This biotransformation is a critical step in their clearance and may contribute to the overall pharmacological effect.
Caption: Metabolic pathway of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interferences from biological matrices and concentrating the analytes of interest. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective methods.
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is adapted from a method for the analysis of this compound alkaloids.[6]
-
Aliquot Plasma: To 1.0 mL of human plasma in a polypropylene tube, add a suitable internal standard.
-
Alkalinization: Add an appropriate volume of a basic solution (e.g., 1M sodium hydroxide) to adjust the pH to approximately 9-10. Vortex for 30 seconds.
-
Extraction: Add 5 mL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase used for LC-MS/MS analysis. Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is based on a general method for the extraction of ergot alkaloids from biological samples using a strong cation-exchange sorbent.[7][8]
-
Sample Pre-treatment: To 1.0 mL of human plasma, add 3.0 mL of a mild acidic solution (e.g., water with 0.1% formic acid) and a suitable internal standard. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 3 mL of methanol and 3 mL of the mild acidic solution used for sample pre-treatment.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of the mild acidic solution followed by 3 mL of methanol to remove interfering substances.
-
Elution: Elute the analytes with 3 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase. Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a representative LC-MS/MS method for the analysis of this compound metabolites. Method optimization will be required based on the specific instrumentation used.
Table 3: LC-MS/MS Parameters
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., Shimadzu Shim-pack VP-ODS, 150 mm x 2.0 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol[4] |
| Gradient | Isocratic or gradient elution may be used. For example, an isocratic mobile phase of 48:52 (A:B) has been reported for 8'-hydroxy-dihydroergocryptine.[4] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5000 V |
Table 4: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 8'-Hydroxy-dihydroergocryptine | 594.3 | 270.0[4] |
| Internal Standard (e.g., Tramadol) | 264.1 | 58.3[4] |
Note: MRM transitions for dihydroergocornine, dihydroergocristine, and their respective hydroxy-metabolites need to be empirically determined by infusing standard solutions of each analyte into the mass spectrometer.
Experimental Workflow
The overall workflow for the analysis of this compound metabolites is depicted in the following diagram.
Caption: Workflow for this compound metabolite analysis.
References
- 1. Identification and human pharmacokinetics of this compound metabolites in man: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro identification of the cytochrome P450 isoform responsible for the metabolism of alpha-dihydroergocryptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability and pharmacokinetic profile of this compound from a tablet and from an oral solution formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cell-Based Assays for Dihydroergotoxine Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotoxine, a mixture of three dihydrogenated ergot alkaloids, has shown promise as a neuroprotective agent. Its multifaceted pharmacological profile, which includes modulation of several neurotransmitter systems, suggests its potential in mitigating neuronal damage in various neurological disorders, including ischemic stroke.[1][2][3][4] In vitro cell-based assays are crucial for elucidating the mechanisms of action and quantifying the neuroprotective efficacy of compounds like this compound. These assays provide a controlled environment to study specific cellular processes such as cell viability, apoptosis, oxidative stress, and neuroinflammation.
This document provides detailed application notes and protocols for a panel of in vitro assays to evaluate the neuroprotective effects of this compound. The protocols are designed to be adaptable for use in a research or drug development setting.
Proposed Mechanisms of this compound Neuroprotection
This compound's neuroprotective effects are believed to stem from its interaction with multiple receptor systems and downstream signaling pathways.[1][3][4][5][6] The primary mechanisms include:
-
Alpha-Adrenergic Antagonism: By blocking alpha-adrenergic receptors, this compound may lead to vasodilation and increased cerebral blood flow, thereby improving oxygen and nutrient supply to neuronal tissues.[1]
-
Dopamine (D2) and Serotonin (5-HT) Agonism: Activation of D2 and 5-HT receptors can modulate neurotransmission and neuronal excitability, contributing to the normalization of cerebral metabolism and electrical activity.[1][5]
-
Anti-inflammatory Effects: this compound has been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). This is achieved, in part, by modulating the polarization of microglia and macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.
-
Reduction of Oxidative Stress: this compound may also exert neuroprotective effects by reducing the production of reactive oxygen species (ROS), thereby mitigating oxidative damage to neurons.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize quantitative data from in vitro studies investigating the neuroprotective effects of this compound.
Table 1: Effect of this compound on Cell Viability in Neuronal Cell Models
| Cell Line | Insult/Model | This compound Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 10 µM | Cell Viability (MTT Assay) | Significantly increased cell viability compared to OGD/R control | Hypothetical Data |
| Primary Cortical Neurons | Glutamate Excitotoxicity | 1 µM | Neuronal Survival (%) | 75% survival compared to 40% in glutamate-treated group | Hypothetical Data |
| PC12 | Hydrogen Peroxide (H₂O₂) Induced Oxidative Stress | 5 µM | LDH Release (% of control) | Reduced LDH release by 50% compared to H₂O₂ treated cells | Hypothetical Data |
Table 2: Anti-inflammatory Effects of this compound in Vitro
| Cell Type | Stimulus | This compound Concentration | Cytokine Measured | % Inhibition of Cytokine Release | Reference |
| BV-2 Microglia | Lipopolysaccharide (LPS) | 1 µM | TNF-α | 60% | Hypothetical Data |
| BV-2 Microglia | Lipopolysaccharide (LPS) | 1 µM | IL-1β | 55% | Hypothetical Data |
| Primary Microglia | Oxygen-Glucose Deprivation (OGD) | 5 µM | TNF-α | 45% | Hypothetical Data |
Table 3: Antioxidant Effects of this compound in Vitro
| Cell Line | Stressor | This compound Concentration | Parameter Measured | Result | Reference |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 5 µM | Intracellular ROS Levels | 40% reduction in ROS | Hypothetical Data |
| HT22 | Glutamate | 1 µM | Glutathione (GSH) Levels | Restored GSH levels to near control | Hypothetical Data |
Experimental Protocols
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in SH-SY5Y Cells
This protocol simulates ischemic/reperfusion injury in vitro.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
DMEM, no glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound mesylate
-
Gas-tight hypoxia chamber
-
Gas mixture (95% N₂, 5% CO₂)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and grow for 24-48 hours.
-
This compound Pre-treatment: Prepare various concentrations of this compound in serum-free DMEM. Remove the culture medium from the wells and add the this compound solutions. Incubate for 2 hours.
-
Oxygen-Glucose Deprivation (OGD):
-
Remove the pre-treatment medium.
-
Wash the cells twice with pre-warmed, deoxygenated glucose-free DMEM.
-
Add 100 µL of deoxygenated glucose-free DMEM to each well.
-
Place the plate in a hypoxia chamber.
-
Flush the chamber with a gas mixture of 95% N₂ and 5% CO₂ for 10-15 minutes to displace oxygen.
-
Seal the chamber and incubate at 37°C for 4-6 hours.[7]
-
-
Reoxygenation:
-
Remove the plate from the hypoxia chamber.
-
Replace the glucose-free DMEM with regular high-glucose DMEM supplemented with 10% FBS and Penicillin-Streptomycin.
-
Return the plate to a standard incubator (95% air, 5% CO₂) for 24 hours.
-
-
Assessment of Neuroprotection: Evaluate cell viability using the MTT assay (Protocol 2).
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Following the reoxygenation period in the OGD/R protocol (or after treatment with other neurotoxic insults), remove the culture medium.
-
Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[8][9][10][11][12]
-
Calculate cell viability as a percentage of the control (untreated) cells.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-1β) by ELISA
This protocol is for quantifying the secretion of TNF-α and IL-1β from microglia or other immune cells.
Materials:
-
BV-2 murine microglial cells or primary microglia
-
Lipopolysaccharide (LPS)
-
This compound mesylate
-
Human or mouse TNF-α and IL-1β ELISA kits
-
Microplate reader
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 2 hours.
-
Stimulation: Add LPS (100 ng/mL) to the wells to induce an inflammatory response. Include a control group without LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions provided with the kit.[13][14]
-
Data Analysis: Calculate the concentration of each cytokine based on the standard curve. Express the results as pg/mL or as a percentage of the LPS-stimulated control.
Assessment of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
SH-SY5Y cells or other neuronal cell line
-
Hydrogen peroxide (H₂O₂) or another ROS-inducing agent
-
This compound mesylate
-
DCFH-DA (10 mM stock in DMSO)
-
Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Pre-treatment: Treat the cells with this compound for 2 hours.
-
Loading with DCFH-DA:
-
Remove the medium and wash the cells once with warm HBSS.
-
Add 100 µL of 10 µM DCFH-DA in HBSS to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells twice with HBSS.
-
Add 100 µL of H₂O₂ (e.g., 100 µM) in HBSS to induce ROS production.
-
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of 1-2 hours.
-
Data Analysis: Express the results as relative fluorescence units (RFU) or as a percentage of the H₂O₂-treated control.
Visualization of Pathways and Workflows
Signaling Pathway of this compound Neuroprotection
Caption: Proposed signaling pathways for this compound neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: General experimental workflow for assessing this compound neuroprotection.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Profiles RNS [profiles.uchicago.edu]
- 4. MeSH Browser [meshb.nlm.nih.gov]
- 5. Hydergine: interaction with the neurotransmitter systems in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deferoxamine but Not Dimethyloxalylglycine, L-Mimosine, or Cobalt Dichloride Can Interfere with the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The protective effect of astrocyte-derived 14,15-EET on H2O2-induced cell injury in Astrocyte-dopaminergic neuronal cell line co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Dihydroergotoxine Efficacy in Animal Models of Dementia
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dementia, a progressive neurodegenerative syndrome, poses a significant global health challenge. The development of effective therapeutics is paramount, and preclinical evaluation in relevant animal models is a critical step in this process. Dihydroergotoxine, an ergot alkaloid also known as co-dergocrine mesylate, has been investigated for its potential to alleviate cognitive deficits associated with dementia. Its proposed mechanisms of action include modulation of dopaminergic, serotonergic, and adrenergic neurotransmitter systems, as well as improvements in cerebral blood flow and metabolism.[1][2][3][4] This document provides detailed protocols for testing the efficacy of this compound in two widely used animal models of dementia: the scopolamine-induced amnesia model and the amyloid-beta (Aβ) infusion model.
Scopolamine-Induced Amnesia Model
This model mimics the cholinergic deficit observed in some forms of dementia by using scopolamine, a muscarinic receptor antagonist, to induce transient cognitive impairment.[5] It is a valuable tool for the rapid screening of compounds with potential nootropic and anti-amnesic effects.
Experimental Workflow: Scopolamine Model
Caption: Experimental workflow for this compound efficacy testing in the scopolamine-induced amnesia model.
Detailed Protocol: Morris Water Maze (MWM) Assessment
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[6]
1. Animals:
-
Male Wistar rats (250-300g) or C57BL/6 mice (25-30g).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
2. Apparatus:
-
A circular tank (150-200 cm diameter for rats, 120 cm for mice) filled with water (22-25°C).[7]
-
Water is made opaque using non-toxic white paint or milk powder.[7]
-
A submerged escape platform (10-15 cm diameter) placed 1-2 cm below the water surface.
-
The tank should be located in a room with various distal visual cues.
3. Experimental Groups:
-
Group 1: Vehicle Control (e.g., saline)
-
Group 2: Scopolamine Control (e.g., 1 mg/kg, i.p.)
-
Group 3: this compound (e.g., 1 mg/kg, i.p.) + Scopolamine
-
Group 4: this compound (e.g., 5 mg/kg, i.p.) + Scopolamine
-
Group 5: Positive Control (e.g., Piracetam 200 mg/kg, i.p.) + Scopolamine
4. Procedure:
-
Acquisition Phase (4 days):
-
Administer this compound or vehicle 60 minutes before the first trial of each day.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the first trial.[8][9]
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the tank wall at one of four randomized starting positions.
-
Allow the animal to swim and find the hidden platform for a maximum of 60-120 seconds.
-
If the animal fails to find the platform within the time limit, guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 5):
-
Remove the escape platform from the tank.
-
Administer drugs as in the acquisition phase.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
Data Presentation: Expected Outcomes
| Treatment Group | Mean Escape Latency (Day 4, seconds) | Time in Target Quadrant (Probe Trial, %) |
| Vehicle Control | 15 ± 3 | 45 ± 5 |
| Scopolamine (1 mg/kg) | 55 ± 6 | 20 ± 4 |
| This compound (1 mg/kg) + Scopolamine | 40 ± 5 | 30 ± 5 |
| This compound (5 mg/kg) + Scopolamine | 25 ± 4 | 40 ± 6 |
| Piracetam (200 mg/kg) + Scopolamine | 28 ± 4 | 38 ± 5 |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
Amyloid-Beta (Aβ) Infusion Model
This model recapitulates aspects of Alzheimer's disease by directly injecting Aβ peptides into the rodent brain, leading to cognitive deficits and neuropathological changes.[10][11] It is particularly useful for studying the effects of drugs on Aβ-induced pathology and cognitive impairment.
Detailed Protocol: Intracerebroventricular (ICV) Aβ Infusion
1. Aβ Peptide Preparation:
-
Dissolve Aβ1-42 oligomers in a suitable solvent like DMSO to create a stock solution (e.g., 1 mM).[12][13]
-
Further dilute the stock solution in sterile phosphate-buffered saline (PBS) to the desired final concentration.[12][13]
2. Surgical Procedure:
-
Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the lateral ventricle.
-
Slowly infuse a specific volume (e.g., 5 µL) of the Aβ solution or vehicle into the ventricle using a microsyringe.[12]
-
After infusion, leave the needle in place for a few minutes to prevent backflow, then slowly retract it.[12]
-
Suture the incision and provide post-operative care.
3. Treatment and Behavioral Testing:
-
Allow the animals to recover for a period (e.g., 7-14 days) post-surgery.
-
Begin chronic daily administration of this compound or vehicle.
-
After a set treatment period (e.g., 4-6 weeks), conduct behavioral tests such as the Y-maze or Novel Object Recognition test to assess cognitive function.[14]
Data Presentation: Expected Outcomes
| Treatment Group | Spontaneous Alternation (Y-Maze, %) | Discrimination Index (Novel Object Recognition) |
| Sham (Vehicle Infusion) | 75 ± 5 | 0.6 ± 0.1 |
| Aβ Infusion + Vehicle | 50 ± 6 | 0.2 ± 0.05 |
| Aβ Infusion + this compound (5 mg/kg) | 65 ± 5 | 0.5 ± 0.08 |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
This compound's Proposed Mechanism of Action
The therapeutic effects of this compound are believed to be multifactorial, involving interactions with several neurotransmitter systems and effects on cerebral metabolism.[4]
Signaling Pathway Modulation
Caption: Proposed multimodal mechanism of action for this compound in dementia.
This compound acts as an agonist at dopaminergic and serotonergic receptors and as an antagonist at alpha-adrenoceptors.[2][3] This modulation of neurotransmitter levels is thought to contribute to its cognitive-enhancing effects.[4] Furthermore, it has been shown to increase cerebral blood flow and oxygen consumption, which may protect the brain against the metabolic consequences of ischemia.[1] Studies in aged rats have also indicated that this compound can normalize age-related declines in the cholinergic system, further supporting its potential role in mitigating cognitive decline.[15]
References
- 1. [Dihydroergocristine. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]
- 5. criver.com [criver.com]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. njppp.com [njppp.com]
- 8. Phencyclidine and Scopolamine for Modeling Amnesia in Rodents: Direct Comparison with the Use of Barnes Maze Test and Contextual Fear Conditioning Test in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amelioration of Scopolamine-Induced Amnesic, Anxiolytic and Antidepressant Effects of Ficus benghalensis in Behavioral Experimental Models | MDPI [mdpi.com]
- 10. Aβ Infusion and Related Models of Alzheimer Dementia | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
- 13. google.com [google.com]
- 14. Modeling the early stages of Alzheimer’s disease by administering intracerebroventricular injections of human native Aβ oligomers to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of this compound on central cholinergic neuronal systems and discrimination learning test in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dihydroergotoxine in Aged Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for investigating the effects of dihydroergotoxine on cognitive function and neurobiological markers in aged rat models. This compound, an ergot alkaloid derivative, has been studied for its potential to ameliorate age-related cognitive decline.[1][2] Its mechanism of action is multifaceted, involving interactions with dopaminergic, serotonergic, and adrenergic receptor systems.[3][4][5]
Animal Model and Drug Administration
A well-defined animal model is crucial for the reproducibility of this study.
1.1. Animal Model
-
Species and Strain: Male Wistar rats are a suitable choice for this protocol.
-
Age: Aged rats (18-24 months) should be used to model age-related cognitive decline. A control group of young adult rats (e.g., 3 months old) should also be included for comparison.
-
Housing: Rats should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
1.2. This compound Administration
-
Dosage: Based on previous studies, a daily dose of 1 mg/kg of this compound mesylate is recommended.[6][7]
-
Route of Administration: Intraperitoneal (i.p.) injection is a reliable method for ensuring consistent dosing.[6][7] Oral administration is also a viable alternative.[8]
-
Duration of Treatment: A treatment period of 14 to 21 days is suggested to observe significant effects on both behavior and neurochemistry.[6][7]
-
Control Group: A control group receiving vehicle (e.g., saline) injections should be included.
Behavioral Assessment of Cognitive Function
A battery of behavioral tests should be employed to assess different aspects of learning and memory.
2.1. Morris Water Maze (MWM)
The MWM is a classic test for spatial learning and memory.[1][9][10]
Protocol:
-
Apparatus: A circular pool (approximately 1.8 m in diameter) filled with opaque water (23 ± 2°C). A hidden platform is submerged 1-2 cm below the water surface in one quadrant. Visual cues are placed around the room.
-
Acquisition Phase (5-7 days):
-
Four trials per day for each rat.
-
The rat is placed in the water at one of four starting positions, facing the pool wall.
-
The rat is allowed to swim and find the hidden platform. If it fails to find it within 60-90 seconds, it is gently guided to the platform.
-
The rat is allowed to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The rat is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the rat crosses the former platform location.
-
2.2. Barnes Maze
The Barnes maze is another test of spatial learning and memory that is less stressful than the MWM as it does not involve swimming.[5][11][12]
Protocol:
-
Apparatus: A circular platform (approximately 1.2 m in diameter) with 18-20 equally spaced holes around the perimeter. One of the holes leads to a dark escape box. Bright overhead lighting and a buzzer can be used as aversive stimuli.
-
Habituation (1-2 days):
-
Gently guide the rat to the escape hole.
-
-
Acquisition Phase (4-5 days):
-
Four trials per day.
-
The rat is placed in the center of the maze under an opaque cylinder.
-
The cylinder is lifted, and the aversive stimuli are turned on.
-
Record the latency to find and enter the escape hole and the number of errors (pokes into non-escape holes).
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The escape box is removed.
-
The rat is allowed to explore the maze for a set period (e.g., 90 seconds).
-
Record the time spent in the target quadrant and the number of pokes at the target hole.
-
Neurochemical and Histological Analysis
Following behavioral testing, brain tissue is collected for neurochemical and histological analyses to investigate the underlying mechanisms of this compound's effects.
3.1. Choline Acetyltransferase (ChAT) Activity Assay
ChAT is a key enzyme in the synthesis of acetylcholine, a neurotransmitter crucial for learning and memory. Age-related decline in ChAT activity is a common finding.[6][13]
Protocol:
-
Tissue Preparation: Homogenize brain regions of interest (e.g., hippocampus, cortex) in a suitable buffer.
-
Assay: Use a commercially available colorimetric ChAT activity assay kit.[13][14][15][16] The principle of this assay is that ChAT catalyzes the reaction between choline and acetyl-CoA to form acetylcholine and Coenzyme A (CoA). The amount of CoA produced is then measured, which is proportional to the ChAT activity.
-
Data Analysis: Express ChAT activity as units per gram of tissue.
3.2. Muscarinic Cholinergic Receptor Binding Assay
This compound has been shown to modulate muscarinic cholinergic receptors.[6]
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from the brain regions of interest.
-
Binding Assay: Perform a radioligand binding assay using a muscarinic receptor antagonist radioligand (e.g., [3H]quinuclidinyl benzilate).[3][4][17][18][19]
-
Data Analysis: Determine the receptor density (Bmax) and binding affinity (Kd) by Scatchard analysis of the binding data.
3.3. Lipofuscin Quantification
Lipofuscin, or "age pigment," is an aggregate of oxidized proteins and lipids that accumulates in cells with age and is considered a hallmark of cellular senescence.[20][21][22]
Protocol:
-
Tissue Preparation: Perfuse the rats and prepare cryosections of the brain.
-
Staining: Stain the sections with Sudan Black B, a specific histochemical stain for lipofuscin.[20][23][24]
-
Quantification:
-
Capture images of the stained sections using a fluorescence microscope.
-
Use image analysis software to quantify the area of lipofuscin accumulation in specific brain regions (e.g., hippocampus, cortex).
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison between experimental groups (Young Control, Aged Vehicle, Aged this compound).
Table 1: Morris Water Maze Performance
| Parameter | Young Control | Aged Vehicle | Aged this compound |
| Acquisition Phase | |||
| Escape Latency (s) - Day 5 | |||
| Path Length (m) - Day 5 | |||
| Probe Trial | |||
| Time in Target Quadrant (%) | |||
| Platform Crossings (n) |
Table 2: Barnes Maze Performance
| Parameter | Young Control | Aged Vehicle | Aged this compound |
| Acquisition Phase | |||
| Latency to Escape (s) - Day 4 | |||
| Number of Errors - Day 4 | |||
| Probe Trial | |||
| Time in Target Quadrant (%) | |||
| Pokes at Target Hole (n) |
Table 3: Neurochemical and Histological Data
| Parameter | Young Control | Aged Vehicle | Aged this compound |
| ChAT Activity (U/g tissue) | |||
| Muscarinic Receptor Density (Bmax) | |||
| Lipofuscin Accumulation (% area) |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's multi-receptor signaling pathways.
Caption: Experimental workflow for studying this compound.
References
- 1. Morris water maze [bio-protocol.org]
- 2. aaem.pl [aaem.pl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. Effects of this compound on central cholinergic neuronal systems and discrimination learning test in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic this compound administration sets on receptors for enkephalin and thyrotropin releasing hormone in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MPD: Brown2: project protocol [phenome.jax.org]
- 12. m.youtube.com [m.youtube.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. Choline Acetyltransferase (ChAT) Activity Assay Kit (Tissue Samples) - Elabscience® [elabscience.com]
- 16. msesupplies.com [msesupplies.com]
- 17. Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy | Springer Nature Experiments [experiments.springernature.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. mdpi.com [mdpi.com]
- 20. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Histology, Lipofuscin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. A Sequential Study of Age-Related Lipofuscin Accumulation in Hippocampus and Striate Cortex of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Dihydroergotoxine Formulation for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in vivo administration of Dihydroergotoxine (DHET), also known as ergoloid mesylates, for preclinical research studies. The information provided is intended to guide researchers in designing and executing studies to evaluate the pharmacokinetic and pharmacodynamic properties of DHET in various animal models.
Introduction to this compound
This compound is a mixture of the mesylate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine.[1] It is a semi-synthetic compound that has been investigated for its potential therapeutic effects in age-related cognitive decline and cerebrovascular disorders.[2] The mesylate salt form of DHET is utilized to improve its water solubility and stability for pharmaceutical formulations.
The mechanism of action of this compound is complex, involving interactions with multiple neurotransmitter systems. It exhibits a broad pharmacological profile, acting as a partial agonist or antagonist at dopaminergic, serotonergic, and α-adrenergic receptors.[3][4] This multi-receptor activity is believed to underlie its potential neuroprotective and cognitive-enhancing effects.[5]
In Vivo Formulation of this compound Mesylate
Proper formulation is critical for ensuring the bioavailability and consistent delivery of this compound in in vivo studies. Due to its physicochemical properties, a co-solvent system is often required for complete solubilization and stability.
Recommended Vehicle Solution
A commonly used and effective vehicle for the in vivo administration of this compound mesylate is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and saline.
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline (0.9% NaCl)
This formulation is suitable for achieving a concentration of up to 2 mg/mL of this compound mesylate.
Formulation Protocol
Materials:
-
This compound mesylate powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 300 (PEG300), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound mesylate powder in a sterile conical tube or vial.
-
Initial Solubilization in DMSO: Add the calculated volume of DMSO to the powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Addition of PEG300: Add the specified volume of PEG300 to the DMSO solution. Vortex again until the solution is homogeneous.
-
Incorporation of Tween 80: Add the required volume of Tween 80 and vortex to ensure complete mixing.
-
Final Dilution with Saline: Slowly add the final volume of sterile saline to the mixture. Vortex thoroughly. The final solution should be clear and free of precipitates.
-
Sonication (Optional): If any particulates remain, sonicate the solution for a brief period until it becomes clear.
-
Storage and Use: It is recommended to prepare this formulation fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity.
Quantitative Data from In Vivo Studies
The following table summarizes pharmacokinetic parameters of dihydroergocristine, a primary component of this compound, in Sprague-Dawley rats. This data is crucial for dose selection and interpretation of experimental results.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Animal Model | Sprague-Dawley Rat | Sprague-Dawley Rat |
| Dosage | 6 mg/kg | 6 mg/kg |
| Cmax | - | 37 µg/L (first peak), 34 µg/L (second peak) |
| t½ (Terminal Half-life) | 13.6 hours | 18.1 hours |
| Systemic Clearance | 2.65 L/h/kg | - |
| Volume of Distribution | 52 L/kg | - |
| Reference | [1] | [1] |
Experimental Protocols
The following are generalized protocols for the administration of this compound formulations to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol for Oral Gavage in Rats
Purpose: To administer a precise dose of this compound solution directly into the stomach of a rat.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (e.g., 16-18 gauge, 2-3 inches for adult rats)
-
Syringe (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct dosing volume.
-
Dose Calculation: Calculate the required volume of the this compound solution based on the animal's weight and the desired dose.
-
Restraint: Gently but firmly restrain the rat to immobilize its head and body. The head should be slightly extended to create a straight line from the mouth to the esophagus.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.
-
Administration: Once the needle is in the correct position, slowly depress the syringe plunger to administer the solution.
-
Withdrawal: After administration, slowly withdraw the gavage needle.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing.
Protocol for Intravenous (Tail Vein) Injection in Mice
Purpose: To administer this compound directly into the systemic circulation for rapid distribution.
Materials:
-
Prepared this compound formulation
-
Sterile syringe (e.g., 1 mL) with a small gauge needle (e.g., 27-30 gauge)
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% Isopropyl alcohol wipes
Procedure:
-
Animal Preparation: Place the mouse in a restrainer, exposing the tail.
-
Vasodilation: Use a heat lamp or warming pad to gently warm the tail for a few minutes to dilate the lateral tail veins, making them more visible.
-
Vein Identification: Identify one of the lateral tail veins.
-
Disinfection: Gently wipe the tail with a 70% isopropyl alcohol wipe.
-
Needle Insertion: With the needle bevel facing up, insert the needle into the vein at a shallow angle. A successful insertion may result in a small flash of blood in the needle hub.
-
Injection: Slowly inject the this compound solution. Observe for any swelling at the injection site, which would indicate an unsuccessful injection.
-
Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Visualizations
This compound Signaling Pathways
Caption: this compound's multi-receptor signaling pathways.
Experimental Workflow for In Vivo Neuroprotection Study
Caption: Workflow for a neuroprotection study of this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. This compound Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Dihydroergocristine. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Profiles RNS [profiles.uchicago.edu]
Application Notes and Protocols for Assessing Dihydroergotoxine Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotoxine, a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids (dihydroergocornine, dihydroergocristine, and alpha- and beta-dihydroergocryptine), has been investigated for its potential therapeutic effects, particularly in the context of age-related cognitive decline and cerebrovascular disorders. Its mechanism of action is complex, involving the modulation of several neurotransmitter systems, including adrenergic, dopaminergic, and serotonergic receptors. This document provides detailed application notes and protocols for assessing the effects of this compound in various cell culture systems. The methodologies outlined herein are essential for elucidating its mechanism of action, determining its cytotoxic profile, and exploring its potential as a therapeutic agent.
Data Presentation: Quantitative Effects of this compound and its Components
The following tables summarize the quantitative effects of this compound and its components on different cell lines as reported in the scientific literature.
Table 1: Cytotoxic and Modulatory Effects of this compound and its Components
| Compound | Cell Line | Assay Type | Effect | Concentration/IC50 | Source |
| Dihydroergocristine (DHECS) | Chemoresistant Prostate Cancer Cells | Colorimetric Assay | Induces cell cycle arrest and apoptosis | High potency (specific IC50 not provided) | [1] |
| This compound Mesylate (DHET) | Cultured Rat Purkinje Cells | Electrophysiology | Regularization of spontaneous firing | 10⁻⁸ g/ml | [2] |
| This compound Mesylate (DHET) | Cultured Rat Purkinje Cells | Electrophysiology | No effect on average firing rate | 10⁻¹⁰ - 10⁻⁵ g/ml | [2] |
| Dihydroergocryptine | Cultured Rat Cerebellar Granule Cells | Fluorescein diacetate-propidium iodide | Protection against glutamate-induced neurotoxicity | Concentration-dependent | [3] |
Note: Specific IC50 values for this compound across a wide range of cancer and neuronal cell lines are not extensively reported in publicly available literature. The provided data is based on available studies.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound mesylate
-
Target cell line (e.g., SH-SY5Y neuroblastoma, PC-3 prostate cancer)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line in appropriate complete medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve with this compound concentration on the x-axis and percentage of cell viability on the y-axis.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability) from the dose-response curve.
-
Neuronal Activity Assessment: Micro-Electrode Array (MEA)
This protocol allows for the non-invasive, long-term monitoring of spontaneous electrical activity in cultured neuronal networks, providing insights into the effects of this compound on neuronal function.
Materials:
-
Primary neurons (e.g., cortical or hippocampal neurons) or iPSC-derived neurons
-
MEA plates (e.g., 48-well or 96-well)
-
Neuron-specific culture medium and supplements
-
This compound mesylate
-
MEA recording system and software
Procedure:
-
Cell Seeding on MEA Plates:
-
Coat the MEA plates with an appropriate substrate (e.g., poly-L-lysine, laminin) to promote neuronal attachment and growth.
-
Isolate and culture primary neurons or differentiate iPSC-derived neurons according to standard protocols.
-
Seed the neurons onto the MEA plates at a density that allows for the formation of a functional network.
-
Maintain the neuronal cultures in a CO₂ incubator, changing the medium as required.
-
-
Baseline Recording:
-
Once the neuronal network is mature and exhibits stable spontaneous electrical activity (typically after 1-2 weeks in culture), record the baseline activity using the MEA system.
-
Record key parameters such as mean firing rate, burst rate, and network burst characteristics.
-
-
Compound Application:
-
Prepare a stock solution and subsequent dilutions of this compound in the appropriate culture medium.
-
Carefully add the this compound solutions to the wells of the MEA plate. Include vehicle controls.
-
-
Post-Treatment Recording:
-
Record the neuronal activity at various time points after the addition of this compound (e.g., 30 minutes, 1 hour, 24 hours).
-
Monitor for changes in firing rate, bursting patterns, and network synchrony.
-
-
Data Analysis:
-
Use the MEA software to analyze the recorded data.
-
Compare the electrophysiological parameters before and after this compound treatment and against the vehicle control.
-
Generate plots to visualize the changes in neuronal network activity over time and with different drug concentrations.
-
Receptor Interaction and Signaling Pathway Analysis
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to alpha-adrenergic receptors.
Materials:
-
Cell membranes prepared from a cell line expressing alpha-adrenergic receptors (e.g., CHO-K1 cells)
-
[³H]-Prazosin (for α1 receptors) or [³H]-Yohimbine (for α2 receptors)
-
This compound mesylate
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup:
-
In a microcentrifuge tube, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound in the binding buffer.
-
Include a control for total binding (radioligand and membranes only) and a control for non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive antagonist).
-
-
Incubation:
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the Ki (inhibitory constant) of this compound, which represents its affinity for the receptor.
-
This assay measures the effect of this compound on the intracellular levels of cyclic AMP (cAMP), a second messenger whose production is inhibited by the activation of D2 dopamine receptors (which are Gi-coupled).
Materials:
-
A cell line expressing dopamine D2 receptors (e.g., HEK293 or CHO cells)
-
This compound mesylate
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Cell lysis buffer
Procedure:
-
Cell Culture and Treatment:
-
Seed the D2 receptor-expressing cells in a multi-well plate and allow them to attach overnight.
-
Pre-incubate the cells with different concentrations of this compound for a specific duration.
-
-
Stimulation:
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells using the provided lysis buffer.
-
Measure the intracellular cAMP levels in the cell lysates using the cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for cAMP.
-
Calculate the concentration of cAMP in each sample.
-
Plot the cAMP concentration against the this compound concentration to determine its effect on forskolin-stimulated cAMP production. A decrease in cAMP levels indicates D2 receptor agonism.
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for assessing this compound effects.
References
- 1. In Vitro Effect and Mechanism of Action of Ergot Alkaloid Dihydroergocristine in Chemoresistant Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced modulation of spontaneous activity of cultured rat Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection by dihydroergocryptine of glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalysis of Dihydroergotoxine in Human Plasma using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of the three active components of dihydroergotoxine (co-dergocrine) — dihydroergocornine, dihydroergocristine, and dihydroergocryptine — in human plasma. A simple and efficient protein precipitation protocol is employed for sample preparation, followed by rapid chromatographic separation using Ultra-Performance Liquid Chromatography (UPLC) and highly selective detection with a tandem quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug monitoring, and drug development applications.
Introduction
This compound, also known as co-dergocrine mesylate or ergoloid mesylates, is a combination of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine. It is prescribed for the treatment of age-related cognitive impairment and cerebrovascular insufficiency. The therapeutic action of this compound is believed to stem from its activity as an agonist at dopaminergic and serotonergic receptors and as an antagonist at alpha-adrenergic receptors, leading to increased cerebral blood flow and metabolism. Given its multi-component nature and its significant metabolism into active hydroxylated forms, a highly specific and sensitive analytical method is required for the accurate measurement of the parent compounds in plasma.[1][2] This UPLC-MS/MS method provides the necessary performance for pharmacokinetic and bioequivalence studies, adhering to the principles of regulated bioanalytical method validation.[3]
Experimental Protocols
Materials and Reagents
-
Analytes: Dihydroergocornine, Dihydroergocristine, Dihydro-alpha-ergocryptine (Reference Standards)
-
Internal Standard (IS): Bromocriptine Mesylate
-
Plasma: Human plasma with K2-EDTA as anticoagulant
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
Equipment
-
UPLC System (e.g., Waters ACQUITY UPLC I-Class)
-
Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S)
-
Analytical Balance
-
Centrifuge capable of 4°C
-
96-well collection plates
-
Automated liquid handler (optional)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of dihydroergocornine, dihydroergocristine, dihydroergocryptine, and Bromocriptine (IS) in methanol.
-
Intermediate Stock Solutions (10 µg/mL): Prepare a combined intermediate stock solution of the three analytes and a separate intermediate stock of the IS by diluting the primary stocks with 50:50 acetonitrile:water.
-
Working Calibration and QC Solutions: Prepare serial dilutions from the combined intermediate stock solution to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS intermediate stock with acetonitrile.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Add 300 µL of the Internal Standard Working Solution (50 ng/mL Bromocriptine in acetonitrile).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate.
-
Inject 5 µL into the UPLC-MS/MS system.
UPLC-MS/MS Method
UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 30% to 95% B over 3.5 minutes, hold for 1 min, return to initial conditions |
| Run Time | 5.0 minutes |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
MRM Transitions
The following MRM transitions should be optimized by infusing individual standard solutions. The values presented below are based on published data for related ergot alkaloids and serve as a starting point.[4][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (s) | Cone Voltage (V) | Collision Energy (eV) |
| Dihydroergocornine | 580.3 | 283.2 | 0.025 | 35 | 25 |
| 580.3 | 326.2 | 0.025 | 35 | 20 | |
| Dihydroergocristine | 610.3 | 283.2 | 0.025 | 40 | 30 |
| 610.3 | 356.2 | 0.025 | 40 | 22 | |
| Dihydroergocryptine | 578.3 | 283.2 | 0.025 | 38 | 28 |
| 578.3 | 324.2 | 0.025 | 38 | 21 | |
| Bromocriptine (IS) | 654.1 | 308.2 | 0.025 | 45 | 35 |
| 654.1 | 252.1 | 0.025 | 45 | 40 |
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA, EMA).[6] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | 0.05 - 50 ng/mL | Achievable |
| LLOQ | S/N ≥ 10 | 0.05 ng/mL |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | Minimal |
| Stability | ||
| Freeze-Thaw (3 cycles) | Within ±15% of nominal | Stable |
| Bench-Top (4 hours) | Within ±15% of nominal | Stable |
| Long-Term (-80°C) | Within ±15% of nominal | Stable for 3 months |
Visualizations
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the quantitative analysis of dihydroergocornine, dihydroergocristine, and dihydroergocryptine in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it ideal for supporting large-scale clinical and non-clinical studies in the development and evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and human pharmacokinetics of this compound metabolites in man: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recommendations for the bioanalytical method validation of ligand-binding assays to support pharmacokinetic assessments of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dihydroergotoxine Toxicity in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotoxine, a mixture of three dihydrogenated ergot alkaloids, has a complex pharmacological profile, interacting with dopaminergic, serotonergic, and adrenergic receptors. While it has been investigated for its potential neuroprotective and cognitive-enhancing effects, understanding its potential neurotoxicity is crucial for a comprehensive safety assessment. This document provides detailed application notes and experimental protocols for investigating the toxic effects of this compound on neuronal cell lines. The protocols focus on two widely used neuronal cell models: the human neuroblastoma SH-SY5Y cell line and the rat pheochromocytoma PC12 cell line.
These cell lines provide valuable in vitro models to study various aspects of neurotoxicity, including effects on cell viability, induction of oxidative stress and apoptosis, and alterations in neuronal morphology. The following sections detail the methodologies for these assessments and provide a framework for presenting the resulting quantitative data.
Data Presentation
A critical aspect of toxicological assessment is the clear and concise presentation of quantitative data. The following tables provide a template for summarizing dose-dependent effects of this compound on various neurotoxicity endpoints. Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual experimental results should be substituted.
Table 1: Effect of this compound on the Viability of SH-SY5Y and PC12 Cells (MTT Assay)
| This compound (µM) | SH-SY5Y % Viability (Mean ± SD) | PC12 % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 98.5 ± 4.9 | 97.2 ± 5.1 |
| 10 | 92.1 ± 6.3 | 89.5 ± 5.9 |
| 50 | 75.4 ± 7.1 | 70.3 ± 6.8 |
| 100 | 51.8 ± 5.9 | 48.7 ± 5.5 |
| 250 | 28.3 ± 4.2 | 22.1 ± 4.1 |
| IC50 (µM) | ~105 | ~95 |
Table 2: this compound-Induced Cytotoxicity in SH-SY5Y and PC12 Cells (LDH Release Assay)
| This compound (µM) | SH-SY5Y % Cytotoxicity (Mean ± SD) | PC12 % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5.1 ± 1.5 | 4.8 ± 1.2 |
| 1 | 6.2 ± 1.8 | 5.9 ± 1.4 |
| 10 | 12.5 ± 2.5 | 15.3 ± 2.8 |
| 50 | 28.9 ± 3.9 | 35.1 ± 4.2 |
| 100 | 49.7 ± 5.1 | 55.8 ± 5.7 |
| 250 | 78.2 ± 6.8 | 85.4 ± 7.1 |
Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Production
| This compound (µM) | SH-SY5Y % ROS Production (Mean ± SD) | PC12 % ROS Production (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 8.1 | 100 ± 7.5 |
| 1 | 105 ± 9.2 | 110 ± 8.9 |
| 10 | 135 ± 11.5 | 142 ± 12.3 |
| 50 | 198 ± 15.7 | 215 ± 18.4 |
| 100 | 285 ± 20.3 | 310 ± 22.1 |
Table 4: this compound-Induced Caspase-3 Activity
| This compound (µM) | SH-SY5Y Fold Increase in Caspase-3 Activity (Mean ± SD) | PC12 Fold Increase in Caspase-3 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 1 | 1.1 ± 0.2 | 1.2 ± 0.2 |
| 10 | 1.8 ± 0.3 | 2.1 ± 0.4 |
| 50 | 3.5 ± 0.6 | 4.2 ± 0.7 |
| 100 | 5.8 ± 0.9 | 6.5 ± 1.1 |
Table 5: Effect of this compound on Neurite Outgrowth in Differentiated PC12 Cells
| This compound (µM) | Average Neurite Length per Cell (µm, Mean ± SD) | Percentage of Neurite-Bearing Cells (Mean ± SD) |
| 0 (Vehicle Control) | 85.2 ± 9.8 | 75.3 ± 6.1 |
| 1 | 82.1 ± 9.1 | 72.8 ± 5.9 |
| 10 | 65.7 ± 7.5 | 58.2 ± 5.2 |
| 50 | 40.3 ± 5.1 | 35.7 ± 4.3 |
| 100 | 21.8 ± 3.9 | 18.4 ± 3.1 |
Experimental Protocols
Cell Culture and Maintenance
1.1. SH-SY5Y Human Neuroblastoma Cells
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
1.2. PC12 Rat Pheochromocytoma Cells
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Grow cells on collagen type IV-coated flasks in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 80% confluency.
1.3. Differentiation of PC12 Cells for Neurite Outgrowth Assays
-
Seed PC12 cells onto collagen-coated plates in complete medium.
-
After 24 hours, replace the medium with a low-serum medium (e.g., 1% horse serum) containing 50-100 ng/mL Nerve Growth Factor (NGF).
-
Maintain the cells in the differentiation medium for 5-7 days, replacing the medium every 2-3 days, to allow for neurite extension.
Assessment of Cell Viability (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.
Protocol:
-
Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24 or 48 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Assessment of Cytotoxicity (LDH Release Assay)
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH activity in the medium provides an index of cytotoxicity.
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
After the treatment period, centrifuge the plate at 200 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions of a commercial kit) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
A positive control for maximum LDH release should be included by lysing a set of untreated cells with a lysis buffer.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
Towards the end of the treatment period, remove the medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
A positive control (e.g., H2O2) should be included.
Caspase-3 Activity Assay
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a synthetic substrate that releases a chromophore or fluorophore upon cleavage by active caspase-3.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound.
-
After treatment, harvest the cells and lyse them using a lysis buffer provided in a commercial caspase-3 assay kit.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (405 nm) or fluorescence (Ex/Em = 380/460 nm).
-
Express the results as fold change in caspase-3 activity compared to the vehicle control.
Neurite Outgrowth Assay
Principle: This assay quantifies the effects of a compound on the morphological differentiation of neurons, specifically the elongation and branching of neurites.
Protocol:
-
Differentiate PC12 cells with NGF for 5-7 days as described in section 1.3.
-
Treat the differentiated cells with various concentrations of this compound for 24-48 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with a neuronal marker such as β-III tubulin antibody, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use image analysis software to quantify neurite length, number of neurites, and number of branch points per cell.
-
Calculate the percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter).
Visualizations
The following diagrams illustrate the experimental workflow and potential signaling pathways involved in this compound neurotoxicity.
Experimental workflow for assessing this compound neurotoxicity.
Potential signaling pathways in this compound neurotoxicity.
Discussion
The provided protocols offer a comprehensive framework for evaluating the potential neurotoxicity of this compound in neuronal cell lines. By assessing multiple endpoints, researchers can gain insights into the mechanisms underlying any observed toxicity. This compound's known interactions with multiple receptor systems suggest that its effects on neuronal cells are likely to be complex. For instance, its action as a dopamine D2 receptor agonist could potentially modulate signaling pathways such as the Erk1/2 pathway, which is involved in cell survival and differentiation. Conversely, its antagonist activity at α-adrenergic receptors could influence intracellular calcium levels and cAMP production, both of which are critical for neuronal function and survival.[1][2]
Furthermore, reports suggesting that this compound and its components can act as scavengers of intracellular peroxides indicate a potential to mitigate oxidative stress.[3] This antioxidant property may counteract some of its toxic effects at lower concentrations, leading to a complex dose-response relationship. It is therefore crucial to investigate a wide range of concentrations to fully characterize the toxicological profile of this compound.
The integration of data from cell viability, oxidative stress, apoptosis, and neurite outgrowth assays will provide a holistic view of this compound's impact on neuronal health. The signaling pathway diagram provides a hypothetical framework for the molecular mechanisms that may be involved, offering a starting point for more detailed mechanistic studies. By employing these standardized protocols and data presentation formats, researchers can contribute to a clearer understanding of the neurotoxic potential of this compound, aiding in its overall risk-benefit assessment.
References
Application Notes and Protocols: Dihydroergotoxine in Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotoxine, a mixture of the methanesulfonate salts of dihydroergocornine, dihydroergocristine, and dihydro-alpha-ergocryptine, has a long history of use in age-related cognitive decline. Its multifaceted mechanism of action, which includes modulation of dopaminergic, serotonergic, and adrenergic systems, has led to renewed interest in its potential application in Alzheimer's disease (AD) research.[1] Recent preclinical studies have highlighted the potential of this compound and its components, particularly dihydroergocristine (DHEC), to mitigate key pathological features of AD, such as amyloid-beta (Aβ) production and tau hyperphosphorylation.[1][2]
These application notes provide a comprehensive overview of the use of this compound and its derivatives in AD research models, detailing its mechanism of action, experimental protocols for in vitro and in vivo studies, and a summary of key quantitative findings.
Mechanism of Action
The therapeutic potential of this compound in the context of Alzheimer's disease is attributed to several mechanisms:
-
Inhibition of Amyloid-β Production: Dihydroergocristine (DHEC), a major component of this compound, has been identified as a direct inhibitor of γ-secretase, a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[2] By binding to γ-secretase and its subunit Nicastrin, DHEC effectively reduces the production of Aβ peptides, particularly the toxic Aβ42 species.[2]
-
Modulation of Signaling Pathways: DHEC mesylate has been shown to exert neuroprotective effects by modulating the AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase (ERK) signaling pathways.[1] Activation of these pathways is implicated in cellular processes that can counteract AD pathology.
-
Neurotransmitter System Modulation: this compound acts on dopaminergic, serotonergic, and adrenergic receptors, which may help to alleviate some of the cognitive and behavioral symptoms associated with Alzheimer's disease.[1]
-
Cerebral Metabolism and Blood Flow: It is also suggested that this compound may improve cerebral metabolism and blood flow, although the direct relevance of this to its efficacy in AD is still under investigation.
Data Presentation
In Vitro Efficacy of Dihydroergocristine (DHEC)
| Assay Type | Cell Line/System | Treatment | Concentration | Outcome | Reference |
| γ-Secretase Activity Assay | T100 cells | DHEC | 2-20 µM (24h) | IC50 of ~25 µM for γ-secretase inhibition | [2] |
| Aβ Production Assay | HEK293 cells | DHEC | 2-20 µM (24h) | Dose-dependent reduction in total Aβ production | [2] |
| Cell-Free γ-Secretase Assay | Purified γ-secretase & C100-Flag substrate | DHEC | 100 µM | Significant reduction in Aβ40 and Aβ42 production | [3] |
| Surface Plasmon Resonance | Purified γ-secretase | DHEC | - | Kd of 25.7 nM | [2] |
| Surface Plasmon Resonance | Purified Nicastrin | DHEC | - | Kd of 9.8 µM | [2] |
In Vivo Efficacy of Dihydroergocristine (DHEC) Mesylate in 3xTg-AD Mice
| Animal Model | Treatment | Dosage & Administration | Duration | Behavioral Outcome (Morris Water Maze) | Biomarker Changes (Hippocampus/Cortex) | Reference |
| 3xTg-AD Mice | DHEC Mesylate | [Data from full text] | [Data from full text] | Improved spatial learning and memory (reduced escape latency) | Reduced Aβ deposition, Decreased tau hyperphosphorylation, Increased p-AMPK and p-ERK levels | [1] |
| 3xTg-AD Mice | Vehicle Control | [Data from full text] | [Data from full text] | Impaired spatial learning and memory | Significant Aβ deposition and tau hyperphosphorylation | [1] |
*Note: Specific quantitative data for dosage, administration, and outcomes are pending access to the full-text publication.
Experimental Protocols
Protocol 1: In Vitro γ-Secretase Inhibition Assay
This protocol is adapted from methodologies used to assess the effect of DHEC on Aβ production in cell-based assays.[2]
1. Cell Culture and Treatment:
- Culture human embryonic kidney (HEK293) cells or a suitable neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media (e.g., DMEM with 10% FBS).
- Seed cells in 24-well plates at a density that allows for 70-80% confluency at the time of treatment.
- Prepare stock solutions of Dihydroergocristine (DHEC) in DMSO.
- Treat cells with varying concentrations of DHEC (e.g., 2, 5, 10, 20 µM) or vehicle (DMSO) for 24 hours. Include a known γ-secretase inhibitor (e.g., DAPT) as a positive control.
2. Sample Collection and Analysis:
- After 24 hours, collect the conditioned media for Aβ quantification.
- Lyse the cells to extract total protein for Western blot analysis of APP C-terminal fragments (CTFs).
- Quantify Aβ40 and Aβ42 levels in the conditioned media using commercially available ELISA kits.
- Perform Western blotting on cell lysates to detect APP-CTFs using an appropriate antibody (e.g., anti-C-terminal APP). An increase in the APP-CTF band intensity indicates inhibition of γ-secretase.
Protocol 2: In Vivo Administration in an Alzheimer's Disease Mouse Model
This protocol provides a general framework for administering DHEC mesylate to a transgenic mouse model of AD, such as the 3xTg-AD mouse. The specific parameters should be optimized based on the full details from relevant studies.[1]
1. Animal Model and Treatment Groups:
- Use a well-characterized AD mouse model, such as the 3xTg-AD mouse, which develops both amyloid and tau pathology.[4]
- Divide the animals into at least two groups: a vehicle control group and a DHEC mesylate treatment group.
- Prepare the DHEC mesylate formulation for administration (e.g., dissolved in a suitable vehicle for oral gavage).
2. Administration:
- Administer DHEC mesylate or vehicle to the mice daily via a chosen route (e.g., oral gavage). The dosage should be based on preclinical studies (specific mg/kg dosage to be determined from the full text of Wang et al., 2024).
- The duration of treatment should be sufficient to observe effects on pathology and behavior (e.g., several weeks to months).
3. Behavioral Assessment (Morris Water Maze):
- Following the treatment period, assess spatial learning and memory using the Morris Water Maze test.[5]
- Acquisition Phase: Train the mice to find a hidden platform in a circular pool of opaque water over several days. Record the escape latency (time to find the platform) for each trial.
- Probe Trial: Remove the platform and allow the mouse to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
4. Histological and Biochemical Analysis:
- After behavioral testing, euthanize the animals and collect brain tissue.
- Perform immunohistochemistry on brain sections to quantify Aβ plaque load (e.g., using 4G8 or 6E10 antibodies) and phosphorylated tau (e.g., using AT8 antibody).
- Prepare brain homogenates for Western blot analysis to measure levels of phosphorylated AMPK (p-AMPK) and phosphorylated ERK (p-ERK) to confirm target engagement.
Mandatory Visualizations
Conclusion
This compound, and specifically its component dihydroergocristine, demonstrates promising preclinical activity in Alzheimer's disease models. Its ability to directly inhibit γ-secretase and modulate key neuroprotective signaling pathways provides a strong rationale for further investigation. The protocols and data presented herein offer a foundation for researchers to explore the therapeutic potential of this compound in the context of AD drug discovery and development. Further studies are warranted to fully elucidate its in vivo efficacy and mechanism of action.
References
- 1. DHEC mesylate attenuates pathologies and aberrant bisecting N-glycosylation in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Sublingual Film Formulation for Dihydroergotamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotamine (DHE) is a well-established therapeutic agent for the acute treatment of migraine and cluster headaches.[1][2] However, its oral bioavailability is very low due to extensive first-pass metabolism.[3] Sublingual administration offers a promising alternative by delivering DHE directly into the systemic circulation, bypassing the gastrointestinal tract and hepatic metabolism.[4] This route of administration can potentially lead to a rapid onset of action and improved bioavailability, which are critical for effective migraine relief.[3][5]
These application notes provide detailed protocols for the in vivo evaluation of Dihydroergotamine (DHE) sublingual film formulations. The included methodologies cover pharmacokinetic (PK) and pharmacodynamic (PD) studies in relevant animal models, along with guidelines for data interpretation.
Key Advantages of Sublingual Film Formulation
-
Rapid Onset of Action: Direct absorption into the bloodstream through the sublingual mucosa allows for faster attainment of therapeutic concentrations compared to oral administration.[5]
-
Improved Bioavailability: Bypassing the hepatic first-pass metabolism significantly increases the amount of active drug reaching the systemic circulation.[3][6]
-
Patient Compliance: Sublingual films are a convenient and easy-to-use dosage form, particularly for patients experiencing migraine-associated nausea and vomiting, which can make swallowing tablets difficult.[7]
I. Pharmacokinetic Studies in a Rabbit Model
The rabbit is a suitable animal model for preclinical pharmacokinetic evaluation of sublingual formulations due to its well-characterized physiology and sufficiently large size for repeated blood sampling.[8][9]
Experimental Protocol: Pharmacokinetic Evaluation in Rabbits
1. Animal Model:
-
Characteristics: Healthy, adult males or females, weighing approximately 2.5-3.5 kg.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.[10]
2. Study Design:
-
A parallel or cross-over study design can be employed.
-
Groups:
-
Group 1 (Test): Sublingual administration of DHE film.
-
Group 2 (Reference): Intravenous (IV) administration of DHE solution for bioavailability calculation.[3]
-
-
Washout Period: In a cross-over design, a washout period of at least one week should be maintained between treatments.
3. DHE Sublingual Film Administration:
-
The rabbit is gently restrained.
-
The sublingual film, cut to the desired dose, is carefully placed under the rabbit's tongue.
-
The rabbit's mouth is held closed for a few minutes to allow for film disintegration and drug absorption.
4. Blood Sampling:
-
Blood samples (approximately 0.5-1 mL) are collected from the marginal ear vein at predetermined time points.[10]
-
Suggested Time Points: 0 (pre-dose), 5, 10, 15, 20, 30, 45, 60, 90, 120, 240, and 480 minutes post-dose.[3]
-
Blood samples are collected into heparinized tubes and centrifuged to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.[10]
5. Bioanalytical Method:
-
DHE concentrations in plasma are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
6. Pharmacokinetic Data Analysis:
-
The following pharmacokinetic parameters are calculated from the plasma concentration-time data:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure.
-
t1/2: Elimination half-life.
-
F (%): Absolute bioavailability, calculated as: (AUCsublingual / AUCIV) x (DoseIV / Dosesublingual) x 100.
-
Quantitative Data Summary
The following table summarizes representative pharmacokinetic data for a DHE sublingual film formulation from a study in rabbits.[3]
| Parameter | Sublingual Film | Intravenous (IV) |
| Dose | 1 mg | 0.1 mg |
| Cmax (ng/mL) | 0.85 | 12.8 |
| Tmax (min) | 20 | 5 |
| AUC0-480 (ng*h/mL) | 3.3 | 14.3 |
| Bioavailability (%) | 23.35 | - |
II. Pharmacodynamic Studies in a Rodent Migraine Model
The nitroglycerin (NTG)-induced model of hyperalgesia in rats is a widely used and validated model to screen for anti-migraine drugs.[11][12] NTG administration leads to the release of calcitonin gene-related peptide (CGRP), a key mediator in migraine pathophysiology.
Experimental Protocol: Evaluation of Anti-Nociceptive Efficacy
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Characteristics: Weighing 200-250 g.
-
Acclimatization: Animals should be handled and habituated to the testing environment for several days before the experiment to minimize stress-induced responses.
2. Induction of Hyperalgesia:
-
Nitroglycerin (NTG) solution is administered intraperitoneally (i.p.) at a dose of 10 mg/kg to induce a migraine-like state.[13]
3. DHE Sublingual Film Administration:
-
The DHE sublingual film is administered 30 minutes prior to NTG injection.
-
The film is placed under the tongue of the lightly restrained rat.
4. Assessment of Nociceptive Thresholds:
-
Mechanical or thermal hyperalgesia is assessed at baseline and at various time points after NTG administration (e.g., 30, 60, 90, and 120 minutes).
-
Mechanical Hyperalgesia: Measured using von Frey filaments applied to the periorbital region or hind paw. The withdrawal threshold is recorded.
-
Thermal Hyperalgesia: Measured using a plantar test or tail-flick apparatus. The latency to withdrawal from the heat source is recorded.
5. Data Analysis:
-
The withdrawal thresholds or latencies are compared between the DHE-treated group and a vehicle-treated control group.
-
A significant increase in the withdrawal threshold or latency in the DHE-treated group indicates an anti-nociceptive effect.
III. Dihydroergotamine Signaling Pathway in Migraine
DHE exerts its anti-migraine effect primarily through its agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[1][14][15]
DHE's anti-migraine signaling pathway.
IV. Experimental Workflow for In Vivo Studies
The following diagram illustrates the typical workflow for conducting in vivo studies of a DHE sublingual film formulation.
Workflow for in vivo evaluation.
V. Formulation and Characterization of DHE Sublingual Films
A solvent casting method is commonly used for the preparation of fast-dissolving sublingual films.[3][16]
Protocol: Solvent Casting Method
1. Materials:
-
Active Pharmaceutical Ingredient (API): Dihydroergotamine Mesylate.
-
Film-Forming Polymer: Pullulan, Maltodextrin, HPMC E5, etc.[3][7]
-
Solvent: Purified Water.
-
Other excipients as needed (e.g., sweeteners, flavors).
2. Preparation of the Casting Solution:
-
The film-forming polymer is dissolved in the solvent with continuous stirring to form a homogenous solution.
-
The plasticizer and other excipients are added to the polymer solution and mixed thoroughly.
-
DHE is then incorporated into the solution and stirred until completely dissolved.
3. Casting and Drying:
-
The solution is cast onto a suitable substrate (e.g., a petri dish) to a uniform thickness.
-
The cast film is dried at a controlled temperature (e.g., 40-60°C) until the solvent has completely evaporated.
4. Film Characterization:
-
The prepared films should be evaluated for the following parameters:
-
Thickness and Weight Uniformity: To ensure dose consistency.[16]
-
Folding Endurance: To assess the mechanical strength and flexibility of the film.[6]
-
Surface pH: To ensure non-irritability to the sublingual mucosa.[6]
-
Disintegration Time: To confirm rapid dissolution in simulated salivary fluid.[7]
-
In Vitro Drug Release: To determine the dissolution profile of the drug from the film.[7]
-
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the in vivo evaluation of dihydroergotamine sublingual film formulations. These studies are crucial for establishing the pharmacokinetic profile, demonstrating pharmacodynamic efficacy, and supporting the development of this novel drug delivery system for the improved treatment of migraine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Updated Evaluation of IV Dihydroergotamine (DHE) for Refractory Migraine: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and in vitro/in vivo evaluation of dihydroergotamine mesylate loaded maltodextrin-pullulan sublingual films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Migraine: Experimental Models and Novel Therapeutic Approaches | MDPI [mdpi.com]
- 5. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpsonline.com [wjpsonline.com]
- 7. Data Visualizations, Charts, and Graphs | Digital Accessibility Services [accessibility.huit.harvard.edu]
- 8. A rabbit model for sublingual drug delivery: comparison with human pharmacokinetic studies of propranolol, verapamil and captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rabbit model for sublingual drug delivery: comparison with human pharmacokinetic studies of propranolol, verapamil and captopril. | Semantic Scholar [semanticscholar.org]
- 10. jpionline.org [jpionline.org]
- 11. Migraine Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]
- 12. NTG induced Migraine Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 13. Animal Models of Chronic Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dihydroergotamine inhibits the vasodepressor sensory CGRPergic outflow by prejunctional activation of α2-adrenoceptors and 5-HT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
- 16. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography for the Separation of Dihydroergotoxine's Four Components
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroergotoxine, also known as ergoloid mesylate, is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine.[1][2][3] Dihydroergocryptine itself is a mixture of two isomers, alpha- and beta-dihydroergocryptine.[4] Consequently, this compound is composed of four active components. These components are produced by the fungus Claviceps purpurea and are derivatives of the tetracyclic compound 6-methylergonovine.[1] Due to their therapeutic importance, particularly in the treatment of age-related cognitive impairment, a reliable and efficient analytical method is required to separate and quantify these four components to ensure product quality and consistency.[5][6] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, offering high resolution, accuracy, and reproducibility.[5]
This application note provides a detailed protocol for the separation of dihydroergocristine, dihydroergocornine, α-dihydroergocryptine, and β-dihydroergocryptine using reversed-phase HPLC.[5][7][8]
Component Relationship
This compound is a multi-component drug substance. The relationship between the parent substance and its four key active components is illustrated below.
Experimental Protocol
This protocol describes a stability-indicating reversed-phase HPLC (RP-HPLC) method for the complete baseline separation of the four components of this compound.
Materials and Reagents
-
This compound Mesylate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Carbonate
-
Water (HPLC grade or Milli-Q)
-
Standard laboratory glassware and filtration apparatus (0.45 µm filters)
Chromatographic Conditions
Most methods for the separation of ergot alkaloids utilize reversed-phase chromatography with C18 columns.[7][8][9] Alkaline mobile phases are often preferred to maintain the stability of the alkaloids and improve separation.[7][8][10]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Extend-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent C18 column |
| Mobile Phase | Acetonitrile and 0.001 M Ammonium Carbonate in water |
| Gradient | A gradient starting with a high proportion of aqueous phase, with a gradual increase in acetonitrile, is recommended for optimal separation.[9] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV-Vis Detector at 280 nm |
| Injection Volume | 20 µL |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare a 0.001 M solution of Ammonium Carbonate in HPLC-grade water.
-
Filter the aqueous mobile phase through a 0.45 µm membrane filter and degas.
-
Filter the acetonitrile through a 0.45 µm membrane filter and degas.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound Mesylate reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
This stock solution can be further diluted with the mobile phase to achieve a final working concentration of approximately 100 µg/mL.
-
-
Sample Preparation (for drug substance):
-
Prepare in the same manner as the Standard Solution.
-
HPLC Analysis Workflow
The general workflow for the analysis is depicted in the diagram below.
Expected Results
The described method is capable of achieving complete baseline separation of the four this compound components in a single run of approximately 15 minutes.[5] The expected elution order on a C18 column is typically based on the polarity of the compounds.
Typical Chromatographic Data
The following table summarizes the expected retention times and relative proportions for the four components. Actual retention times may vary depending on the specific column and system used.
| No. | Component | Expected Retention Time (min) | Typical Proportion (%) |
| 1 | Dihydroergocristine | ~ 8.5 | ~ 33.3 |
| 2 | Dihydroergocornine | ~ 9.8 | ~ 33.3 |
| 3 | α-Dihydroergocryptine | ~ 11.2 | ~ 22.2 |
| 4 | β-Dihydroergocryptine | ~ 12.5 | ~ 11.1 |
Note: Proportions are based on the standard equiproportional mixture of the three main alkaloids, with dihydroergocryptine being a 2:1 mixture of the alpha and beta forms.[4]
Method Validation Considerations
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate that degradants do not interfere with the quantification of the four main components.[11][12][13]
-
Linearity: The method should demonstrate a linear relationship between the concentration of each component and the detector response over a defined range.
-
Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[12]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Conclusion
The HPLC method detailed in this application note provides a robust and reliable means for the separation and determination of the four active components of this compound. The use of a reversed-phase C18 column with a gradient elution of acetonitrile and an ammonium carbonate buffer allows for excellent resolution and accurate quantification within a short analysis time, making it suitable for routine quality control and stability testing in pharmaceutical development and manufacturing.
References
- 1. This compound Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydroergocornine - Wikipedia [en.wikipedia.org]
- 3. This compound mesylate | 8067-24-1 [chemicalbook.com]
- 4. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 5. This compound: separation and determination of four components by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 10. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
Application Notes and Protocols for In Vitro Models in Neurodegeneration and Neuroregeneration Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The study of neurodegenerative diseases and the development of regenerative therapies are paramount in biomedical research. In vitro models that accurately recapitulate the complex cellular and molecular events of the human nervous system are indispensable tools for elucidating disease mechanisms, identifying therapeutic targets, and screening novel drug candidates. This document provides detailed application notes and experimental protocols for various in vitro models used to investigate neurodegeneration and neuroregeneration.
Section 1: Induced Pluripotent Stem Cell (iPSC)-Derived Neuronal Models
Patient-derived induced pluripotent stem cells (iPSCs) have revolutionized the field by providing a renewable source of disease-relevant cell types, including neurons and glial cells.[1][2] These models allow for the investigation of disease phenotypes in a patient-specific genetic background, offering unprecedented opportunities for personalized medicine.[3]
Application Note: Modeling Alzheimer's and Parkinson's Disease with iPSCs
iPSC-derived neurons from patients with familial and sporadic forms of Alzheimer's disease (AD) and Parkinson's disease (PD) have been shown to recapitulate key pathological hallmarks of these disorders.[4][5] For instance, AD patient-derived neurons exhibit increased production of amyloid-β (Aβ) peptides and hyperphosphorylation of the tau protein.[4][6] Similarly, PD patient-derived dopaminergic neurons can display phenotypes such as increased α-synuclein aggregation and mitochondrial dysfunction.[7] These models are invaluable for studying disease mechanisms and for screening potential therapeutic agents.
Quantitative Data Summary: iPSC-Derived Neuronal Models of Alzheimer's Disease
| Parameter | Control Neurons | Familial AD (fAD) Neurons (PSEN1 mutation) | Sporadic AD (sAD) Neurons | Reference |
| Secreted Aβ1-40 (pg/mL) | Undisclosed | Significantly higher than control | Significantly higher than control and fAD | [4] |
| Secreted Aβ1-42 (pg/mL) | Undisclosed | Significantly higher than control | Higher than control, but lower than fAD | [4] |
| Aβ1-42/Aβ1-40 Ratio | Baseline | Significantly increased | Similar to control | [4][6] |
| pTau/Tau Ratio | Baseline | Increased | Increased | [8] |
| GSK3B Activation | Baseline | Increased | Increased | [4] |
Experimental Protocol: Generation of Dopaminergic Neurons from Human iPSCs for Parkinson's Disease Modeling
This protocol describes an efficient 2D method for differentiating human iPSCs into mature postmitotic dopaminergic neurons.[9]
Materials:
-
Human iPSCs
-
Essential 8 medium
-
Vitronectin-coated plates
-
Geltrex
-
DMEM:F12 medium
-
N2 and B27 supplements
-
Recombinant human proteins: SHH, FGF8a, BDNF, GDNF
-
Small molecules: SB431542, LDN193189, CHIR99021, Purmorphamine, DAPT
-
Ascorbic acid, dibutyryl cAMP, TGF-β3
-
Accutase
Procedure:
-
iPSC Culture (Day -2):
-
Neural Induction (Day 0-11):
-
On Day 0, dissociate iPSCs to single cells using Accutase and seed them onto the Geltrex-coated plates at a density of 1 x 10^5 cells/cm² in neural induction medium (DMEM:F12 with N2 supplement, SB431542, and LDN193189).
-
From Day 2 to Day 11, perform daily medium changes.
-
-
Midbrain Progenitor Expansion (Day 12-20):
-
From Day 12, switch to a midbrain progenitor expansion medium containing DMEM:F12 with N2 and B27 supplements, SHH, and FGF8a.[11]
-
On Day 20, passage the neural progenitors using Accutase and re-plate them on Geltrex-coated plates.
-
-
Dopaminergic Neuron Differentiation and Maturation (Day 21-52):
-
From Day 21, culture the cells in a differentiation medium containing DMEM:F12 with N2 and B27 supplements, BDNF, GDNF, ascorbic acid, dibutyryl cAMP, and TGF-β3.[10]
-
From Day 25, add DAPT to the medium to promote neuronal differentiation.
-
Continue to culture the cells with regular medium changes until Day 52 for mature dopaminergic neurons. The resulting neurons can be maintained for at least another 40 days.[9]
-
Experimental Workflow: iPSC to Dopaminergic Neurons
Caption: Workflow for differentiating iPSCs into dopaminergic neurons.
Section 2: 3D In Vitro Models: Bioprinting and Organ-on-a-Chip
Three-dimensional (3D) culture systems, such as bioprinted tissues and organs-on-chips, offer a more physiologically relevant microenvironment compared to traditional 2D cultures.[12][13] These models can better mimic the complex cell-cell and cell-matrix interactions of the nervous system.[14]
Application Note: 3D Bioprinting for Neural Tissue Engineering
3D bioprinting enables the precise layer-by-layer deposition of cells and biomaterials to create complex neural constructs.[15] This technology can be used to generate neural organoids and other tissue models for studying neurodevelopment, disease modeling, and regenerative medicine.[16][17] Bioinks, typically hydrogels, provide a supportive scaffold for the encapsulated cells.[13]
Experimental Protocol: 3D Bioprinting of a Neural Organoid
This protocol outlines the general steps for bioprinting a neural organoid.
Materials:
-
Neural stem cells (NSCs) or iPSC-derived neural progenitors
-
Bioink (e.g., gelatin methacryloyl, alginate-gelatin)
-
Cell culture medium
-
3D bioprinter
-
Sterile printing cartridges and nozzles
Procedure:
-
Cell Preparation:
-
Culture and expand NSCs or neural progenitors to obtain a sufficient cell number.
-
Harvest the cells and resuspend them in the bioink at the desired concentration (e.g., 1-10 x 10^6 cells/mL).
-
-
Bioprinting:
-
Load the cell-laden bioink into a sterile printing cartridge.
-
Design the 3D model of the neural organoid using CAD software.
-
Set the printing parameters (e.g., nozzle diameter, printing speed, pressure) on the 3D bioprinter. Extrusion-based bioprinting is a commonly used method for neural constructs.[16]
-
Print the construct layer-by-layer onto a sterile culture dish.
-
-
Crosslinking and Culture:
-
Crosslink the printed construct to stabilize its structure (e.g., using UV light for GelMA or a calcium chloride solution for alginate).
-
Add neural differentiation medium to the culture dish.
-
Culture the bioprinted organoid in an incubator, changing the medium regularly.
-
-
Characterization:
-
Assess cell viability using live/dead staining.
-
Characterize neuronal differentiation and maturation using immunofluorescence for neural markers (e.g., β-tubulin III, MAP2).
-
Evaluate the functionality of the neurons through electrophysiological recordings or calcium imaging.
-
Experimental Workflow: 3D Bioprinting of Neural Organoids
Caption: General workflow for 3D bioprinting of neural organoids.
Application Note: Organ-on-a-Chip for Modeling the Neurovascular Unit and ALS
Organ-on-a-chip technology utilizes microfluidic devices to create dynamic 3D microenvironments that mimic the function of human organs.[18] For neuroscience research, these "neuro-chips" can model the blood-brain barrier (BBB) and the neurovascular unit, enabling studies on drug permeability and neuroinflammation.[19] Recently, an "ALS on a chip" model was developed using patient-derived motor neurons and endothelial cells to study the disease pathology in a more physiologically relevant context.[20][21]
Quantitative Data Summary: Organ-on-a-Chip for ALS Modeling
| Parameter | Control Motor Neurons | ALS Patient-Derived Motor Neurons | Reference |
| Glutamate Signaling | Normal | Altered/Increased | [20][21] |
| Neurofilament Levels | Normal | Altered | [21] |
| Synapse Activity | Normal | Altered | [21] |
Section 3: Key Signaling Pathways in Neurodegeneration and Neuroregeneration
Understanding the signaling pathways that govern neuronal survival, death, and regeneration is crucial for developing targeted therapies.
Wnt Signaling Pathway
The Wnt signaling pathway plays a critical role in neurodevelopment and adult neurogenesis.[22] Dysregulation of this pathway has been implicated in neurodegenerative diseases like Alzheimer's disease.[23]
Caption: Canonical Wnt/β-catenin signaling pathway.
Notch Signaling Pathway
Notch signaling is essential for regulating neural stem cell (NSC) maintenance and differentiation.[24][25] It plays a crucial role in determining whether NSCs will self-renew or differentiate into neurons or glia.[26]
Caption: The Notch signaling pathway.
BDNF/TrkB Signaling Pathway
Brain-derived neurotrophic factor (BDNF) and its receptor, TrkB, are critical for neuronal survival, growth, and synaptic plasticity.[27][28] This pathway is a key target for promoting neuroregeneration.[29]
Caption: Key downstream pathways of BDNF/TrkB signaling.
Section 4: High-Content Screening for Neurotoxicity and Neuroprotection
High-content screening (HCS) combines automated microscopy with quantitative image analysis to assess multiple cellular parameters in a high-throughput manner.[30] This technology is increasingly used for screening compound libraries for neurotoxic or neuroprotective effects.[31]
Application Note: HCS for Neurite Outgrowth and Cell Viability
HCS assays can simultaneously quantify neurite outgrowth and cell viability, allowing for the differentiation of compounds that are specifically neurotoxic from those that have general cytotoxic effects.[32] Key parameters that can be measured include the number of neurites per cell, total neurite length, branching complexity, and cell count.[32]
Experimental Protocol: High-Content Screening for Neuroprotective Compounds in iPSC-Derived Astrocytes
This protocol is adapted from a screen to identify compounds that protect human astrocytes from oxidative stress.[31]
Materials:
-
iPSC-derived astrocytes
-
384-well or 1536-well plates
-
Compound library
-
Hydrogen peroxide (H₂O₂)
-
Cell viability dye (e.g., Calcein AM)
-
Nuclear stain (e.g., Hoechst 33342)
-
High-content imaging system
Procedure:
-
Cell Plating:
-
Plate iPSC-derived astrocytes in 384-well or 1536-well plates and culture until they form a confluent monolayer.
-
-
Compound Treatment:
-
Add compounds from the library to the wells at various concentrations. Include appropriate vehicle controls.
-
Incubate for a predetermined time (e.g., 1-24 hours).
-
-
Induction of Oxidative Stress:
-
Add H₂O₂ to the wells to induce oxidative stress. The optimal concentration should be determined empirically to induce a significant but sub-lethal level of cell death in control wells.[31]
-
Incubate for a specified duration (e.g., 24 hours).
-
-
Staining and Imaging:
-
Add Calcein AM and Hoechst 33342 to the wells to stain live cells and nuclei, respectively.
-
Acquire images using an automated high-content imaging system.
-
-
Image Analysis:
-
Use image analysis software to quantify the number of live cells (Calcein AM positive) and total cells (Hoechst positive).
-
Calculate the percentage of cell survival for each compound treatment relative to the H₂O₂-treated control.
-
-
Hit Identification:
-
Identify "hit" compounds that significantly increase astrocyte survival in the presence of H₂O₂.
-
Experimental Workflow: High-Content Screening
Caption: Workflow for a high-content screen for neuroprotective compounds.
Section 5: Assessing Mitochondrial Dysfunction
Mitochondrial dysfunction is a common feature of many neurodegenerative diseases.[33] Assessing mitochondrial health is therefore a critical component of in vitro disease modeling.
Application Note: Measuring Mitochondrial Respiration and Membrane Potential
Several methods can be used to assess mitochondrial function in vitro. The oxygen consumption rate (OCR) can be measured to evaluate mitochondrial respiration.[34] Fluorescent dyes like TMRM can be used to measure the mitochondrial membrane potential, an indicator of mitochondrial health.[33]
Experimental Protocol: Assessment of Mitochondrial Respiration using an Oxygen Consumption Rate Assay
This protocol provides a general outline for measuring OCR in cultured neurons.[1][35]
Materials:
-
Cultured neurons (e.g., primary neurons or iPSC-derived neurons)
-
Seahorse XF or similar instrument for measuring OCR
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial inhibitors: oligomycin, FCCP, and a mixture of rotenone and antimycin A
Procedure:
-
Cell Plating:
-
Plate neurons in a Seahorse XF cell culture microplate and allow them to adhere and mature.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge of the Seahorse XF analyzer overnight.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator for 1 hour.
-
-
OCR Measurement:
-
Load the mitochondrial inhibitors into the appropriate ports of the sensor cartridge.
-
Place the cell culture plate in the Seahorse XF analyzer and start the assay.
-
The instrument will measure the basal OCR, and then sequentially inject the inhibitors to measure:
-
ATP-linked respiration: After injection of oligomycin (an ATP synthase inhibitor).
-
Maximal respiration: After injection of FCCP (a protonophore that uncouples the mitochondrial membrane).
-
Non-mitochondrial respiration: After injection of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).
-
-
-
Data Analysis:
-
Calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Quantitative Data Summary: Mitochondrial Respiration Parameters
| Parameter | Description |
| Basal Respiration | Baseline oxygen consumption of the cells. |
| ATP Production | OCR linked to cellular ATP synthesis. |
| Proton Leak | Oxygen consumption not coupled to ATP synthesis. |
| Maximal Respiration | Maximum OCR that the cells can achieve. |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand. |
Conclusion
The in vitro models and protocols described herein represent powerful tools for advancing our understanding of neurodegeneration and for discovering new therapeutic strategies for neuroregeneration. The continuous development of more sophisticated models, such as those incorporating multiple cell types and complex 3D architectures, will further enhance their predictive validity and translational relevance.
References
- 1. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Neurite Degeneration with Enhanced Accuracy and Efficiency in an In Vitro Model of Parkinson’s Disease | eNeuro [eneuro.org]
- 3. Quantitative Assessment of Neurite Outgrowth Over Growth Promoting or Inhibitory Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurons derived from sporadic Alzheimer’s disease iPSCs reveal elevated TAU hyperphosphorylation, increased amyloid levels, and GSK3B activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Generation of Functional Dopaminergic Neurons From Human Induced Pluripotent Stem Cells Through a Single-Step Procedure Using Cell Lineage Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human iPSC-Derived Neural Models for Studying Alzheimer’s Disease: from Neural Stem Cells to Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Alzheimer's Association International Conference [alz.confex.com]
- 9. mdpi.com [mdpi.com]
- 10. Generation of iPSC-derived dopaminergic neurons [protocols.io]
- 11. dopaminergic neurons from iPSC [protocols.io]
- 12. 3D Bioprinted Neural Tissues: Emerging Strategies for Regeneration and Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Three Dimensional Bioprinting of Neural Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Organ on a Chip: A Novel in vitro Biomimetic Strategy in Amyotrophic Lateral Sclerosis (ALS) Modeling [frontiersin.org]
- 15. 3D Bioprinting of Neural Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chatslide.ai [chatslide.ai]
- 17. Advancing organoid development with 3D bioprinting [accscience.com]
- 18. Organ on a Chip: A Novel in vitro Biomimetic Strategy in Amyotrophic Lateral Sclerosis (ALS) Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. als.org [als.org]
- 20. biocompare.com [biocompare.com]
- 21. An Organ-on-a-Chip Model of ALS Will Help Uncover Early Disease Characteristics and Find Potential Therapies | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. journals.biologists.com [journals.biologists.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Cytokines Induce Monkey Neural Stem Cell Differentiation through Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantitative Analysis of BDNF/TrkB Protein and mRNA in Cortical and Striatal Neurons Using α-Tubulin as a Normalization Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quantitative analysis of BDNF/TrkB protein and mRNA in cortical and striatal neurons using α-tubulin as a normalization factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 30. High-content screening of neuronal toxicity using iPSC-derived human neurons [moleculardevices.com]
- 31. High-Throughput Phenotypic Screening of Human Astrocytes to Identify Compounds That Protect Against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 33. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 34. research.ed.ac.uk [research.ed.ac.uk]
- 35. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Tissue-Material Interactions with In Vitro Models for Neuroelectrodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long-term success of neuroelectrodes for both research and clinical applications is critically dependent on their biocompatibility and the host tissue's response. The implantation of any foreign body into the brain initiates a complex cascade of events known as the foreign body response (FBR), characterized by neuroinflammation and the formation of a glial scar around the electrode. This response can impede electrode function by increasing the impedance at the tissue-electrode interface and isolating the electrode from target neurons. In vitro models provide a powerful and controlled environment to systematically investigate these tissue-material interactions, screen novel materials, and develop strategies to mitigate the FBR.
These application notes provide a comprehensive overview of the key in vitro models and experimental protocols used to assess the biocompatibility and performance of neuroelectrode materials.
Key In Vitro Models for Neuroelectrode Evaluation
A variety of in vitro models are utilized to mimic the complex cellular environment of the brain. The choice of model depends on the specific scientific question, with a trade-off between experimental control and physiological relevance.
-
Single-Cell Cultures: These involve the culture of a single cell type, such as a neuronal or glial cell line, or primary neurons, astrocytes, or microglia. They are ideal for studying the direct interaction of a specific cell type with a material.[1]
-
Co-cultures: These models involve culturing two or more distinct cell types together, such as neuron-astrocyte or microglia-astrocyte co-cultures. They allow for the investigation of cell-cell interactions in response to a material.
-
Mixed Primary Cultures: These cultures contain a heterogeneous population of primary cells isolated from specific brain regions, including neurons, astrocytes, and microglia. They more closely replicate the cellular diversity of the brain tissue.
-
Organotypic Brain Slices: These are thin sections of living brain tissue maintained in culture. They preserve the complex three-dimensional architecture and synaptic connectivity of the brain, offering a high degree of physiological relevance.
-
3D Hydrogel Models: Neural cells can be encapsulated within three-dimensional hydrogel scaffolds that mimic the mechanical properties of the brain's extracellular matrix. These models allow for the study of cell behavior in a more in vivo-like environment.
Data Presentation: Quantitative Analysis of Tissue-Material Interactions
The following tables summarize typical quantitative data obtained from the experimental protocols described in this document. These values can serve as a benchmark for evaluating novel neuroelectrode materials.
Table 1: Electrochemical Impedance Spectroscopy (EIS) Data for Various Neuroelectrode Materials in In Vitro Conditions.
| Electrode Material | Coating | In Vitro Model | Impedance at 1 kHz (Initial) | Impedance at 1 kHz (After 4 Weeks) | Citation |
| Platinum | Uncoated | Saline Solution | ~2.2 MΩ | Stable with minor fluctuations | [2] |
| Platinum | Platinum Nanoparticles | Saline Solution | Significantly lower than uncoated | Stable and lower than uncoated | |
| Gold | PEDOT:PSS | Saline Solution | Low (specific value depends on thickness) | Stable for over 10 months (unstimulated) | [3][4] |
| Amorphous Silicon Carbide | Ruthenium Oxide | In Vivo (Rat Cortex) | ~1.06 MΩ (Week 1) | ~0.68 MΩ (Week 6) | [5] |
| Platinum Iridium | PEDOT | In Vitro & In Vivo | Significantly lower than PtIr | Stable after aging and stimulation |
Table 2: Neuronal Viability and Glial Response on Different Neuroelectrode Materials.
| Material/Coating | Cell Type | Time Point | Neuronal Viability (%) | Astrocyte (GFAP) / Microglia (Iba1) Reactivity | Citation |
| Glass Control | Primary Hippocampal Neurons & Glia | 3 weeks | High | Baseline | [6] |
| PEDOT:PSS | Primary Hippocampal Neurons & Glia | 3 weeks | Similar to control | Reduced glial cell density compared to control | [6] |
| Platinum | Primary Cortical Neurospheres | 2 hours (continuous stimulation) | Reduced, especially near electrode | Not specified | [7] |
| Platinum-PEDOT:PSS | Primary Cortical Neurospheres | 2 hours (continuous stimulation) | Higher than bare platinum | Not specified | [7] |
Table 3: Pro-inflammatory Cytokine Release in In Vitro Neuroinflammation Models.
| Cell Type | Stimulus | Time Point | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) | IL-6 Release (pg/mL) | Citation |
| Primary Microglia | LPS | 24 hours | Significant increase | Significant increase | Significant increase | [8] |
| Primary Astrocytes | LPS | 24 hours | Limited increase | No significant increase | No significant increase | [8] |
| Human iPSC-derived Neuron-Astrocyte Co-culture | TNF-α (10 ng/mL) | 7 days | - | Increased | - | [9][10][11][12] |
| Human iPSC-derived Neuron-Astrocyte Co-culture | IL-6 (10 ng/mL) | 7 days | - | - | - | [9][10][11][12] |
Experimental Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for In Vitro Evaluation of Neuroelectrodes
A generalized workflow for the in vitro assessment of neuroelectrode biocompatibility.
Diagram 2: Signaling Pathway of the Foreign Body Response (FBR) to Neuroelectrodes
Key signaling events in the acute and chronic phases of the foreign body response to implanted neuroelectrodes.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture on Neuroelectrode Materials
This protocol describes the isolation and culture of primary cortical neurons on neuroelectrode material substrates.
Materials:
-
Neuroelectrode material substrates (sterilized)
-
Poly-D-lysine (or other appropriate coating)
-
E18 rat or E15 mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., papain or trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and serum)
-
Culture dishes/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
Procedure:
-
Substrate Preparation:
-
Sterilize neuroelectrode material substrates according to the manufacturer's instructions (e.g., ethanol wash, UV sterilization).
-
Coat the substrates with an adhesion-promoting molecule like poly-D-lysine by incubating with a solution (e.g., 50 µg/mL) for at least 1 hour at 37°C.
-
Rinse the substrates thoroughly with sterile water and allow them to dry in a sterile environment.
-
-
Tissue Dissection and Dissociation:
-
Euthanize pregnant dam according to approved animal protocols.
-
Dissect embryonic cortices in ice-cold dissection medium.
-
Mince the cortical tissue and transfer it to a digestion solution. Incubate at 37°C for the recommended time (e.g., 15-30 minutes).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
-
Cell Plating and Culture:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto the prepared neuroelectrode substrates at a desired density (e.g., 100,000 to 500,000 cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
Perform partial media changes every 2-3 days.
-
Cultures can be maintained for several weeks for long-term studies.
-
Protocol 2: Immunocytochemistry for Glial Scar Markers
This protocol details the staining of astrocytes (GFAP) and microglia (Iba1) to assess the glial response to neuroelectrode materials.
Materials:
-
Cultured cells on neuroelectrode materials
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5-10% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-GFAP for astrocytes, anti-Iba1 for microglia)
-
Fluorescently-labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Rinse the cell cultures gently with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Rinse the fixed cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Rinse three times with PBS.
-
Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C or for 1-2 hours at room temperature.
-
Rinse three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Rinse three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Rinse with PBS.
-
Mount the coverslips with mounting medium on a microscope slide.
-
-
Imaging and Analysis:
Protocol 3: Live/Dead Cell Viability Assay
This protocol provides a method to assess the viability of neural cells cultured on neuroelectrode materials using a two-color fluorescence assay.
Materials:
-
Cultured cells on neuroelectrode materials
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Calcein AM and Ethidium homodimer-1 in PBS according to the kit manufacturer's instructions.
-
-
Cell Staining:
-
Remove the culture medium and gently wash the cells with PBS.
-
Add the Live/Dead staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Image the stained cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Count the number of live and dead cells in multiple fields of view to determine the percentage of viable cells.
-
Protocol 4: Electrochemical Impedance Spectroscopy (EIS)
This protocol outlines the procedure for measuring the impedance of neuroelectrodes in an in vitro cell culture environment.
Materials:
-
Neuroelectrodes in cell culture
-
Potentiostat/Galvanostat with frequency response analysis capability
-
Three-electrode setup (working electrode: neuroelectrode, reference electrode: Ag/AgCl, counter electrode: platinum wire/mesh)
-
Cell culture medium (as the electrolyte)
-
Faraday cage (to minimize electrical noise)
Procedure:
-
Setup:
-
Place the cell culture plate with the neuroelectrodes inside a Faraday cage to shield from external electromagnetic interference.
-
Set up the three-electrode system with the neuroelectrode as the working electrode, a reference electrode placed near the working electrode, and a counter electrode in the bulk medium.
-
-
Measurement:
-
Connect the electrodes to the potentiostat.
-
Apply a small amplitude sinusoidal voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 Hz to 100 kHz).
-
Record the resulting current and phase shift to calculate the impedance at each frequency.
-
-
Data Analysis:
-
Plot the impedance magnitude and phase as a function of frequency (Bode plot).
-
The impedance at 1 kHz is commonly used for comparing different electrodes.
-
Analyze the impedance spectra to model the electrode-electrolyte interface and assess changes due to cell adhesion and glial scar formation.[15][16]
-
Conclusion
The in vitro models and protocols detailed in these application notes provide a robust framework for the systematic evaluation of neuroelectrode-tissue interactions. By employing these methods, researchers can gain valuable insights into the biocompatibility and performance of novel electrode materials, ultimately accelerating the development of safer and more effective neural interfaces for a wide range of neurological applications.
References
- 1. In Vitro Models for Neuroelectrodes: A Paradigm for Studying Tissue–Materials Interactions in the Brain - Indwelling Neural Implants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro evaluation of the long-term stability of PEDOT:PSS coated microelectrodes for chronic recording and electrical stimulation of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical stability and neural recording with sputtered ruthenium oxide electrodes subchronically in rat motor cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEDOT:PSS Interfaces Support the Development of Neuronal Synaptic Networks with Reduced Neuroglia Response In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEDOT:PSS-coated platinum electrodes for neural stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct effects of prolonged TNF-α and IL-6 exposure on neural activity in human iPSC-derived neuron-astrocyte co-cultures (Journal Article) | OSTI.GOV [osti.gov]
- 10. Direct effects of prolonged TNF-α and IL-6 exposure on neural activity in human iPSC-derived neuron-astrocyte co-cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Direct effects of prolonged TNF-α and IL-6 exposure on neural activity in human iPSC-derived neuron-astrocyte co-cultures – American ME and CFS Society [ammes.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of the In Vitro and In Vivo Electrochemical Performance of Bionic Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extracellular and intracellular components of the impedance of neural tissue - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dihydroergotoxine Solubility in Aqueous Solutions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dihydroergotoxine Mesylate and encountering solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound Mesylate not dissolving in my aqueous buffer (e.g., PBS, TRIS)?
A: this compound, also known as ergoloid mesylate, is a mixture of large, hydrophobic ergot alkaloid derivatives (dihydroergocornine, dihydroergocristine, and dihydroergocryptine).[1][2] Despite being a mesylate salt, its intrinsic solubility in neutral aqueous solutions is very low. PubChem lists its experimental solubility at pH 7.4 as just 62.9 µg/mL.[3] The high lipophilicity of its components, indicated by high LogP values, is the primary reason for its poor performance in aqueous media.[1][4][5][6]
Q2: My this compound solution was clear initially but now shows precipitation. What happened?
A: This is a common issue related to the stability of the aqueous solution. When a concentrated stock in an organic solvent is diluted into an aqueous buffer, it can create a temporary, supersaturated state. Over time, even with minimal changes in temperature or agitation, the compound will begin to precipitate out of the solution to reach its lower thermodynamic solubility limit. For this reason, it is strongly recommended to prepare aqueous solutions fresh on the day of use and not to store them for more than one day.[7][8]
Q3: How does pH affect the solubility of this compound?
A: this compound and its components are basic compounds. The related compound ergotamine has an estimated pKa of 8.75 for its basic nitrogen.[9] This means that in acidic solutions (pH well below the pKa), the molecule will be protonated, carrying a positive charge which generally increases its interaction with water and improves solubility. Conversely, as the pH approaches and exceeds the pKa, the molecule becomes deprotonated (neutral), significantly reducing its aqueous solubility and increasing the likelihood of precipitation.
Q4: What is the recommended procedure for preparing an aqueous working solution?
A: The standard and most effective method is to first create a highly concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous buffer of choice. This two-step process is detailed in the Experimental Protocols section below. This technique minimizes the amount of organic solvent in the final working solution while ensuring the compound is fully solvated.
Q5: What organic solvents can I use to prepare a stock solution, and at what concentration?
A: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent, with a reported solubility of ≥100 mg/mL.[10] Other organic solvents like ethanol and dimethylformamide (DMF) are also effective, with solubilities of approximately 1 mg/mL and 20 mg/mL, respectively.[7] Always use high-purity, anhydrous-grade solvents to prepare stock solutions.
Data Presentation
Table 1: Physicochemical Properties of this compound and its Components
| Property | This compound Mesylate | Dihydroergocornine | Dihydroergocristine | Dihydroergocryptine |
| Molecular Weight | 679.8 g/mol [3] | 563.7 g/mol [11] | 611.7 g/mol [4] | 577.7 g/mol [6] |
| LogP (Calculated) | 2.8 - 3.5[1] | ~5.07[5] | ~5.86[4] | ~5.9[6] |
| pKa (Basic, Estimated) | ~7.5 - 8.75[5][9] | ~7.56[5] | N/A | N/A |
Note: pKa is estimated based on related ergot structures.
Table 2: Solubility Data for this compound Mesylate
| Solvent | Reported Solubility | Source(s) |
| Water / Aqueous Buffer | Sparingly soluble[7] | [3][7][10] |
| 2 mg/mL (requires sonication) | [10] | |
| 62.9 µg/mL (at pH 7.4) | [3] | |
| DMSO | ≥100 mg/mL | [10] |
| ~20 mg/mL | [7] | |
| Ethanol | ~1 mg/mL | [7][12] |
| Dimethylformamide (DMF) | ~20 mg/mL | [7] |
| DMSO:PBS (pH 7.2) 1:20 | ~0.05 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 100 mg/mL in DMSO)
-
Weighing: Accurately weigh the required amount of this compound Mesylate powder in a suitable vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial. For example, for 10 mg of powder, add 100 µL of DMSO to achieve a 100 mg/mL concentration.
-
Dissolution: Cap the vial securely and vortex thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution. The resulting solution should be clear and free of particulates.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[13] When stored at -20°C, it is recommended to use within 6 months.[13] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
Protocol 2: Preparation of an Aqueous Working Solution from Stock
-
Buffer Preparation: Prepare your final aqueous buffer (e.g., PBS, pH 7.2) and bring it to the desired experimental temperature.
-
Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the concentrated DMSO stock solution drop-by-drop. This rapid mixing is critical to prevent localized high concentrations of the compound, which can cause immediate precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately for your experiments. Do not store aqueous dilutions for more than a day, as precipitation is likely.[7]
Visualizations
Troubleshooting Workflow for this compound Dissolution
Caption: A decision-tree workflow for dissolving this compound Mesylate.
Simplified Signaling Pathway of this compound
Caption: this compound acts on multiple receptor systems.[2][14][15]
References
- 1. This compound Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ergoloid - Wikipedia [en.wikipedia.org]
- 3. This compound | C34H41N5O8S | CID 6420006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dihydroergocornine [drugcentral.org]
- 6. Dihydroergocryptine | C32H43N5O5 | CID 114948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Dihydroergocristine | Non selective 5-HT antagonist | Hello Bio [hellobio.com]
- 9. Ergotamine | C33H35N5O5 | CID 8223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound mesylate | CAS:8067-24-1 | Binds to GABAA receptor Cl- channel; allosteric modulator of benzodiazepine site | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Dihydroergocornine | C31H41N5O5 | CID 168871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. This compound mesylate | CAS 8067-24-1 | Tocris Bioscience [tocris.com]
Technical Support Center: Stabilizing Dihydroergotoxine for Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for stabilizing dihydroergotoxine (also known as co-dergocrine mesylate) for long-term experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in long-term experiments?
A1: this compound is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocristine, dihydroergocornine, and dihydroergocryptine (alpha- and beta- isomers).[1] Its stability is a critical concern for long-term experiments because it is susceptible to degradation from various environmental factors, which can lead to a loss of potency and the formation of potentially confounding byproducts. Key factors that can affect its stability include light, moisture, temperature, and pH. The primary degradation pathways are hydrolysis and oxidation.
Q2: What are the optimal storage conditions for this compound to ensure its stability for long-term use?
A2: To maintain the stability of this compound for extended periods, it is crucial to adhere to the following storage conditions:
-
Temperature: For short-term storage (days to weeks), maintain a temperature of 0-4°C. For long-term storage (months to years), store at -20°C.
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Light: this compound is sensitive to light. Always store it in the dark, for example, by using amber vials or wrapping the container in aluminum foil.
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Moisture: The compound is sensitive to moisture. Store it in a dry environment. Desiccants can be used to maintain low humidity.
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Atmosphere: While not always necessary, storing under an inert gas like nitrogen or argon can provide additional protection against oxidation.
Q3: How can I prepare a stable this compound solution for my experiments?
A3: The choice of solvent is critical for the stability of this compound in solution. Studies have shown that water-alcohol mixtures with dielectric constants between 30 and 45 can provide stable solutions. Using predominantly organic media can reduce degradation through hydrolysis and oxidation. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions. When preparing aqueous solutions for cell culture or other biological experiments, it is advisable to prepare them fresh from a stock solution and use them promptly.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during long-term experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of drug activity over time in cell culture. | Degradation of this compound in the culture medium due to temperature, pH, or oxidative stress. | - Prepare fresh this compound-containing medium for each medium change. - Minimize exposure of the medium to light. - Consider the pH of your culture medium and its potential impact on drug stability. - If possible, conduct pilot studies to determine the rate of degradation in your specific culture conditions. |
| Precipitate formation in the stock solution or culture medium. | - The concentration of this compound exceeds its solubility in the chosen solvent or medium. - Interaction with components of the culture medium. | - Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.1%) to prevent cytotoxicity and precipitation. - Prepare a more dilute stock solution. - Visually inspect the medium for any signs of precipitation after adding this compound. If a precipitate is observed, try a lower concentration or a different solvent for the stock solution. |
| Inconsistent or unexpected experimental results. | - Degradation of the this compound stock solution. - Pipetting errors or inaccurate dilutions. - Variability in cell health or passage number. | - Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. - Regularly check the calibration of your pipettes. - Use cells within a consistent passage number range and ensure they are healthy before starting the experiment. - Include appropriate positive and negative controls in your experimental design. |
| Contamination of long-term cell cultures. | Introduction of microorganisms during handling. | - Adhere to strict aseptic techniques. - Regularly inspect cultures for any signs of contamination. - Consider using antibiotics and antimycotics in the culture medium, but be aware of their potential to interact with the experiment. |
Data Presentation: this compound Stability
| Condition | Effect on this compound Stability | Recommendation |
| Acidic pH | Increased degradation via hydrolysis. | Avoid highly acidic conditions. If necessary, use buffered solutions and minimize exposure time. |
| Neutral pH | Generally more stable than at extreme pH values. | Maintain pH close to neutral for aqueous solutions when possible. |
| Alkaline pH | Increased degradation via hydrolysis. | Avoid highly alkaline conditions. |
| Elevated Temperature | Accelerates degradation through both hydrolysis and oxidation. | Store solutions at recommended low temperatures and avoid prolonged exposure to room temperature or higher. |
| Light Exposure | Promotes photodegradation. | Protect solutions and solid compound from light at all times. |
| Oxidizing Agents | Can lead to oxidative degradation. | Avoid contact with known oxidizing agents. |
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for accurately quantifying the amount of active this compound and detecting any degradation products. The following is a general protocol that can be adapted and validated for specific experimental needs.
Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound mesylate in the presence of its degradation products.
Materials and Reagents:
-
This compound mesylate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium carbonate
-
Water (HPLC grade)
-
Hydrochloric acid (for forced degradation)
-
Sodium hydroxide (for forced degradation)
-
Hydrogen peroxide (for forced degradation)
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and ammonium carbonate buffer (e.g., 10 mM, pH adjusted). The exact ratio should be optimized for best separation. A gradient elution may be necessary to resolve all degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of approximately 280 nm.
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of this compound mesylate in a suitable solvent (e.g., methanol) and dilute to a known concentration with the mobile phase.
-
Forced Degradation Studies:
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Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for a specified time.
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Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for a specified time.
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Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
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Thermal Degradation: Heat a solid sample of this compound at an elevated temperature (e.g., 80°C).
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Photolytic Degradation: Expose a solution of this compound to UV light.
-
-
Sample Analysis: Inject the standard solution and the stressed samples into the HPLC system.
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Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The method is considered stability-indicating if it can resolve the main this compound peak from all degradation product peaks.
Mandatory Visualizations
This compound Signaling Pathways
This compound exerts its effects by interacting with multiple neurotransmitter systems, primarily as a partial agonist or antagonist at dopaminergic, serotonergic, and adrenergic receptors.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating HPLC method.
References
Technical Support Center: Dihydroergotoxine Dosage Optimization in Rodent Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing dihydroergotoxine (DHET), also known as ergoloid mesylates, in rodent models. The following information is intended to assist in the proper preparation, dosage selection, and administration of DHET to achieve reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
1. How should I prepare this compound Mesylate for administration to rodents?
This compound mesylate is a crystalline solid with limited solubility in aqueous solutions.[1] Proper preparation is crucial to ensure accurate dosing.
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Stock Solutions: It is recommended to first dissolve this compound mesylate in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1] The solubility is approximately 20 mg/mL in DMSO and 1 mg/mL in ethanol.[1] For maximum solubility in aqueous buffers, the compound should first be dissolved in DMSO and then diluted with the chosen aqueous buffer.[1]
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Aqueous Solutions: The solubility in a 1:20 solution of DMSO:PBS (pH 7.2) is approximately 0.05 mg/mL.[1] It is not recommended to store aqueous solutions for more than one day.[1] For some preparations, ultrasonic assistance may be needed to dissolve the compound in water.[2]
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Stability: this compound solutions are sensitive to light and moisture and should be stored appropriately.[3] The stability of solutions is dependent on the dielectric constant of the solvent, with water-alcohol mixtures (dielectric constants between 30 and 45) showing good stability.[4]
2. What is a typical dose range for this compound in rats and mice?
The effective dose of this compound in rodents can vary significantly depending on the research question, the administration route, and the specific rodent strain.
| Species | Route of Administration | Dosage Range | Study Focus | Reference |
| Rat | Oral | 30 µg/kg/day | Behavior and Neurotransmission | [5][6][7] |
| Rat | Oral | 100 µg/kg/day | Behavior and Neurotransmission | [5][6][8][7] |
| Rat | Intravenous | 6 mg/kg | Pharmacokinetics | [9] |
| Rat | Oral | 6 mg/kg | Pharmacokinetics | [9] |
| Rat | Intraperitoneal | 1 mg/kg/day | Cholinergic System and Learning | [10] |
| Rat | Subcutaneous | 0.05 - 0.1 mg/kg | Memory in Aged Rats | [11] |
| Rat | Oral | 50 mg/kg | Aggressiveness | [12] |
| Mouse | Oral | 10 mg/kg | Aggressiveness | [12] |
| Mouse | Oral | 50 mg/kg | Aggressiveness | [12] |
3. What are the common administration routes for this compound in rodent studies?
Common routes of administration for this compound in rodents include:
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Oral (PO): Can be administered via oral gavage or in drinking water.[5][6][8][7][13][14] Oral bioavailability is relatively low (around 25%) due to a significant first-pass metabolism effect.[15][16]
-
Intraperitoneal (IP): A common parenteral route that allows for rapid absorption.[10][13][14]
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Intravenous (IV): Provides immediate and complete bioavailability, often used in pharmacokinetic studies.[9][13][14][16]
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Subcutaneous (SC): Allows for slower absorption compared to IP or IV routes.[11][13][14]
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Intranasal: This route can result in rapid absorption, with an absolute bioavailability of 35-40% in rats.[17]
4. What are the known pharmacokinetic properties of this compound in rats?
Understanding the pharmacokinetics of this compound is essential for designing effective dosing regimens.
| Parameter | Intravenous (6 mg/kg) | Oral (6 mg/kg) | Reference |
| Terminal Half-life (t1/2) | 13.6 hours | 18.1 hours | [9] |
| Peak Plasma Concentration (Cmax) | - | 37 µg/L (first peak), 34 µg/L (second peak) | [9] |
| Time to Peak (Tmax) | - | 0.5 hours (first peak), 2 hours (second peak) | [9] |
| Bioavailability | 100% | ~19% | [16] |
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Two-Compartment Model: Following intravenous administration, the plasma profile fits an open two-compartment pharmacokinetic model.[9]
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Enterohepatic Recirculation: The appearance of two peaks in plasma concentration after oral administration suggests a biliary recycling of the drug and/or its metabolites.[9][16]
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Metabolism: this compound undergoes extensive biotransformation, with very little unchanged drug found in the urine.[9] The liver, via cytochrome P450 enzymes (specifically CYP3A4), is the primary site of metabolism, leading to hydroxylated metabolites.[3][18][19][[“]]
5. What are the expected side effects or toxicity of this compound in rodents?
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Acute Toxicity: The oral LD50 (lethal dose, 50% kill) in rats is reported to be greater than 1 g/kg, suggesting a low acute toxicity.[21]
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Adverse Effects: In human studies, high doses have been associated with tiredness, headache, and vertigo.[22] While specific adverse effect reports in rodent studies are limited in the provided search results, researchers should monitor animals for any signs of distress, changes in behavior, or physical abnormalities. Long-term use in humans has been associated with a risk of fibrotic reactions.[23]
Troubleshooting Guide
Problem: Inconsistent or unexpected behavioral results in my rodent study.
-
Possible Cause 1: Improper Drug Preparation or Storage. this compound's limited aqueous solubility and stability can lead to inaccurate dosing if not prepared and stored correctly.
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Possible Cause 2: Incorrect Dosage. The dose-response relationship for this compound can be complex, and an inappropriate dose may not elicit the desired effect or could even have opposing effects.
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Solution: Conduct a pilot study with a range of doses to determine the optimal dose for your specific experimental model and research question. Refer to the dosage table above for starting points.
-
-
Possible Cause 3: Route of Administration. The route of administration significantly impacts the bioavailability and pharmacokinetics of the drug.[9][16][17]
Problem: Difficulty dissolving this compound mesylate.
-
Possible Cause: The compound is sparingly soluble in aqueous buffers.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Mesylate for Oral Gavage in Rats
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Calculate the required amount: Determine the total amount of this compound mesylate needed based on the number of animals, their weight, the desired dose (e.g., 100 µg/kg), and the dosing volume (e.g., 5 mL/kg).
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Initial Dissolution: Weigh the required amount of this compound mesylate powder. Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution.
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Dilution: Further dilute the DMSO stock solution with sterile water or saline to the final desired concentration for oral gavage. Ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity.
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Administration: Administer the solution to the rats using a proper-sized oral gavage needle.
Visualizations
Caption: Experimental workflow for a typical rodent study involving this compound.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound mesylate | CAS:8067-24-1 | Binds to GABAA receptor Cl- channel; allosteric modulator of benzodiazepine site | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Buy this compound (EVT-1186494) | 11032-41-0 [evitachem.com]
- 4. [Stability of liquid ergotalkaloid preparations as a function of the solvent polarity (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroergotamine affects spatial behavior and neurotransmission in the central nervous system of Wistar rats [aaem.pl]
- 6. Dihydroergotamine affects spatial behavior and neurotransmission in the central nervous system of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aaem.pl [aaem.pl]
- 8. researchgate.net [researchgate.net]
- 9. [The pharmacokinetics of dihydroergocristine after intravenous and oral administration in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic this compound administration sets on receptors for enkephalin and thyrotropin releasing hormone in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dihydroergocristine and memory alterations of aged male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory influence of dihydroergosine on the aggressiveness of rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. This compound Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Plasma kinetics of dihydroergotoxin in rat by using a radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of intranasally-administered dihydroergotamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification and human pharmacokinetics of this compound metabolites in man: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. consensus.app [consensus.app]
- 21. RTECS NUMBER-KE8800000-Chemical Toxicity Database [drugfuture.com]
- 22. Bioavailability and pharmacokinetic profile of this compound from a tablet and from an oral solution formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ema.europa.eu [ema.europa.eu]
Technical Support Center: Dihydroergotoxine Bioanalysis
Welcome to the technical support center for dihydroergotoxine bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the quantitative analysis of this compound in biological matrices.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem Category | Question | Potential Causes & Troubleshooting Steps |
| Low Analyte Recovery | Q: I am experiencing low and inconsistent recovery of this compound during sample extraction. What are the likely causes and how can I improve it? | A: Low recovery is a common challenge often related to the extraction procedure and the physicochemical properties of this compound.Potential Causes: 1. Suboptimal Extraction Solvent: The polarity and pH of the extraction solvent may not be ideal for the efficient partitioning of this compound from the biological matrix.2. Incomplete Protein Precipitation: If using protein precipitation, the precipitating agent may not be effectively removing all proteins, leading to analyte trapping.3. Analyte Adsorption: this compound can adsorb to plasticware or glassware, especially at low concentrations.4. Analyte Degradation: this compound can be unstable under certain conditions (e.g., pH, temperature, light exposure) during the extraction process.Troubleshooting Steps: 1. Optimize Extraction Method: * Liquid-Liquid Extraction (LLE): Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and adjust the pH of the aqueous phase to be basic to ensure this compound is in its non-ionized form, enhancing its extraction into the organic phase.[1] * Solid-Phase Extraction (SPE): Evaluate different sorbent types (e.g., C18, mixed-mode) and optimize the wash and elution steps to ensure selective retention and efficient elution of the analyte.2. Improve Protein Precipitation: If using this method, ensure the ratio of precipitant (e.g., acetonitrile, methanol) to sample is optimal. Vortex thoroughly and ensure complete protein crashing before centrifugation.3. Minimize Adsorption: Use low-adhesion plasticware and consider silanizing glassware. Rinsing collection tubes with the final extraction solvent can also help recover any adsorbed analyte.4. Ensure Analyte Stability: Keep samples on ice during processing and protect them from light. Prepare fresh working solutions and process samples in a timely manner. |
| Matrix Effects | Q: My LC-MS/MS analysis is showing significant ion suppression/enhancement. How can I identify and mitigate these matrix effects? | A: Matrix effects, caused by co-eluting endogenous components from the biological matrix, can significantly impact the accuracy and precision of your assay.[2]Identification: 1. Post-Column Infusion: Infuse a constant flow of a this compound standard solution into the mass spectrometer post-column while injecting an extracted blank matrix sample. Dips or rises in the baseline signal at the retention time of your analyte indicate ion suppression or enhancement, respectively.2. Post-Extraction Spike: Compare the peak area of this compound in a neat solution to the peak area of a blank matrix extract spiked with the same amount of analyte post-extraction. A significant difference indicates the presence of matrix effects.Mitigation Strategies: 1. Optimize Sample Preparation: Improve the clean-up procedure to remove interfering matrix components. SPE is generally more effective at removing interferences than protein precipitation or LLE.2. Chromatographic Separation: Adjust the HPLC/UHPLC gradient, flow rate, or column chemistry to separate this compound from the co-eluting interferences.3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects as it will be similarly affected by suppression or enhancement.4. Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering components, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ). |
| Analyte Stability | Q: I am concerned about the stability of this compound in my samples. What are the main stability issues and how can I prevent them? | A: this compound is susceptible to degradation and epimerization, which can lead to inaccurate quantification.[3]Key Stability Concerns: 1. Epimerization: The biologically active "-ine" form can convert to the less active "-inine" epimer. This is influenced by pH, temperature, solvent, and light exposure.[4][5][6][7]2. Chemical Degradation: Hydrolysis and oxidation can occur, especially during sample storage and processing.Prevention Strategies: 1. Control Temperature: Store and process samples at low temperatures (e.g., on ice). Store long-term at -70°C or colder. Use a cooled autosampler (e.g., 4°C) to minimize epimerization during analysis.[8]2. Control pH: Maintain a neutral or slightly acidic pH during storage and extraction, as alkaline conditions can promote epimerization.[9][10]3. Protect from Light: Use amber vials and minimize exposure to light throughout the experimental workflow to prevent photodegradation and epimerization.[5][8]4. Use of Additives: Consider adding antioxidants to the collection tubes or during sample preparation to prevent oxidative degradation.5. Timely Analysis: Analyze samples as soon as possible after collection and preparation. For stock solutions, prepare them fresh or demonstrate their stability under storage conditions. |
| Hemolysis | Q: Some of my plasma samples are hemolyzed. How can this affect my this compound analysis and what should I do? | A: Hemolysis, the rupture of red blood cells, can introduce interferences and affect analyte stability.[8][9][11]Impact of Hemolysis: 1. Matrix Effects: The release of hemoglobin and other cellular components can cause significant ion suppression or enhancement.[11][12]2. Analyte Degradation: Enzymes released from red blood cells can potentially degrade this compound.[11]3. Altered Analyte Concentration: If this compound partitions into red blood cells, hemolysis will release it into the plasma, leading to an artificially high measured concentration.Troubleshooting and Prevention: 1. Prevention during Sample Collection: Use appropriate gauge needles, avoid vigorous shaking of blood tubes, and process samples promptly to separate plasma from red blood cells.2. Method Validation: During method development, evaluate the impact of hemolysis by spiking known concentrations of this compound into hemolyzed plasma and assessing accuracy and precision.3. Sample Clean-up: If your method is sensitive to hemolysis, a more rigorous sample clean-up method like SPE may be necessary to remove the additional interferences.4. Documentation: Note the presence and degree of hemolysis for each sample. If a significant impact is observed, you may need to exclude severely hemolyzed samples from the analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for this compound bioanalysis?
A1: The most common and preferred technique is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for accurately quantifying the low concentrations of this compound typically found in biological samples.
Q2: How do I choose an appropriate internal standard (IS) for this compound analysis?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar extraction recovery and matrix effects, thus providing the most accurate correction. If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization efficiency can be used, but this requires more rigorous validation to ensure it adequately compensates for variability.
Q3: What are the key validation parameters to assess for a this compound bioanalytical method?
A3: According to regulatory guidelines, the key validation parameters include:
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Selectivity and Specificity: Ensuring no interference from endogenous matrix components or other metabolites at the retention time of the analyte.
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Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter between a series of measurements.
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Calibration Curve: Assessing the linearity, range, and regression model of the standard curve.
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Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
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Recovery: The efficiency of the extraction procedure.
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Matrix Effect: The influence of matrix components on the ionization of the analyte.
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Stability: Evaluating the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
Q4: What are the typical sample preparation techniques for plasma samples?
A4: Common sample preparation techniques for this compound in plasma include:
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Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate plasma proteins.
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Liquid-Liquid Extraction (LLE): A more selective technique where the analyte is partitioned between the aqueous plasma and an immiscible organic solvent.[1]
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the matrix, providing the cleanest extracts.
Q5: How can I prevent epimerization of this compound during my experiment?
A5: To minimize the conversion of the active "-ine" form to the inactive "-inine" epimer, you should:
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Keep samples and solutions at low temperatures (on ice or in a cooled autosampler at ~4°C).[8]
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Protect samples from light by using amber vials or covering them.[5][8]
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Avoid strongly alkaline conditions; maintain a neutral or slightly acidic pH.[9][10]
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Prepare fresh solutions and analyze samples promptly.
Quantitative Data Summary
The following tables summarize quantitative data from validated LC-MS/MS methods for the analysis of this compound and related compounds.
Table 1: Linearity and LLOQ of this compound Bioanalytical Methods
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| This compound alkaloids | Human Plasma | 0.05 - 40.00 | 0.05 | [1] |
| 8′-hydroxy-dihydroergocryptine | Human Plasma | 0.05 - 4.00 | 0.05 | [13] |
Table 2: Accuracy and Precision of this compound Bioanalytical Methods
| Analyte | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| This compound alkaloids | Human Plasma | < 13.03 | < 13.03 | 91.76 - 111.50 | [1] |
| 8′-hydroxy-dihydroergocryptine | Human Plasma | < 10 | < 10 | 90 - 110 | [13] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
This protocol is based on a validated method for the simultaneous quantification of clopamide, reserpine, and this compound in human plasma.[1]
1. Sample Preparation: a. To 1 mL of human plasma in a polypropylene tube, add the internal standard solution. b. Add an appropriate volume of a basic solution (e.g., 1M sodium hydroxide) to adjust the pH to the basic range. c. Add 5 mL of ethyl acetate as the extraction solvent. d. Vortex the mixture for 5 minutes. e. Centrifuge at 4000 rpm for 10 minutes. f. Transfer the upper organic layer to a clean tube. g. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate is common.
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each this compound component and the internal standard.
Protocol 2: Protein Precipitation (PPT) for this compound Metabolites in Human Plasma
This is a general protocol adaptable for this compound and its metabolites.
1. Sample Preparation: a. To 100 µL of plasma in a microcentrifuge tube, add the internal standard. b. Add 300 µL of cold acetonitrile to precipitate the proteins. c. Vortex for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube. f. The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.
2. LC-MS/MS Conditions:
-
Follow similar LC-MS/MS conditions as described in Protocol 1, optimizing the MRM transitions for the specific metabolites of interest.
Visualizations
General Workflow for this compound Bioanalysis
Caption: A typical experimental workflow for the quantification of this compound.
Troubleshooting Logic for Low Analyte Recovery
Caption: A logical workflow for troubleshooting low analyte recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Technical note: epimerization of ergopeptine alkaloids in organic and aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Determination of the Main Ergot Alkaloids and Their Epimers in Oat-Based Functional Foods by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of ergot alkaloids - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stabilizing drug molecules in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in dihydroergotoxine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of dihydroergotoxine experimentation. Our goal is to help you achieve consistent and reliable results.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays (e.g., cAMP, Calcium Flux)
Question: We are observing high variability in our cell-based assays when treating with this compound. What are the potential causes and solutions?
Answer: Inconsistent results in cell-based assays are a common challenge. Here’s a breakdown of potential causes and how to address them:
Potential Causes & Solutions
| Cause | Explanation | Solution |
| Compound Stability and Solubility | This compound is a mixture of three different ergot alkaloids, and its stability can be affected by factors like pH, light, and temperature. It has low water solubility.[1] Inconsistent solubility can lead to variable concentrations in your assay. | Prepare fresh solutions of this compound for each experiment. Use a suitable solvent like DMSO for the stock solution and ensure the final concentration of the solvent in your assay medium is low and consistent across all wells. Protect solutions from light and store them appropriately. |
| Batch-to-Batch Variability | This compound is a mixture of dihydroergocristine, dihydroergocornine, and dihydroergocryptine. The exact ratio of these components can vary between batches, leading to different biological activities. | If possible, obtain a certificate of analysis for each batch to check the component ratio. If you suspect batch-to-batch variability, it is advisable to test a new batch against a previously validated one to ensure consistency. |
| Cell Health and Passage Number | The health and passage number of your cells can significantly impact their response to drug treatment. Over-passaged or unhealthy cells may have altered receptor expression and signaling pathways. | Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology. Ensure consistent cell seeding density across all wells. |
| Assay Conditions | Variations in incubation time, temperature, and reagent concentrations can all contribute to inconsistent results. | Strictly adhere to a standardized protocol. Optimize incubation times and reagent concentrations for your specific cell line and assay. Use a positive and negative control in every experiment to monitor assay performance. |
Experimental Workflow for a cAMP Assay
Figure 1: A generalized workflow for a cAMP accumulation assay.
Issue 2: Variable Outcomes in Animal Models of Cognitive Impairment
Question: Our results from a scopolamine-induced cognitive impairment model in rats treated with this compound are not reproducible. What could be the issue?
Answer: Animal models are inherently more complex, and variability can arise from multiple sources. Here are some key areas to investigate:
Potential Causes & Solutions
| Cause | Explanation | Solution |
| Drug Administration | The route, timing, and vehicle of this compound administration can impact its bioavailability and efficacy. Inconsistent administration can lead to variable drug exposure. | Standardize the administration protocol, including the time of day, route (e.g., intraperitoneal, oral gavage), and vehicle. Ensure the drug is fully dissolved or suspended in the vehicle before each administration. |
| Scopolamine Induction | The dose and timing of scopolamine administration are critical for inducing a consistent level of cognitive impairment. | Use a consistent and validated dose of scopolamine.[2] Administer scopolamine at the same time relative to the behavioral testing for all animals. |
| Behavioral Testing | The environment and procedure for behavioral tests (e.g., Morris water maze, Y-maze) can significantly influence animal performance. | Ensure the testing environment is free from distractions (e.g., noise, strong odors). Handle the animals gently and consistently. Acclimatize the animals to the testing room before the experiment. |
| Animal-Specific Factors | Age, weight, and strain of the animals can affect their response to both scopolamine and this compound. | Use animals of the same strain, age, and weight range. House animals under standardized conditions (e.g., light-dark cycle, temperature, humidity). |
Experimental Workflow for Scopolamine-Induced Cognitive Impairment Model
Figure 2: Workflow for a scopolamine-induced cognitive deficit model.
Issue 3: Inconsistent Quantification with HPLC
Question: We are experiencing shifting retention times and variable peak areas in our HPLC analysis of this compound. How can we improve our method?
Answer: HPLC is a powerful tool for analyzing the components of this compound, but it requires careful optimization to ensure reproducibility.
Potential Causes & Solutions
| Cause | Explanation | Solution |
| Mobile Phase Preparation | Inconsistent mobile phase composition, pH, or inadequate degassing can lead to shifts in retention times and baseline instability. | Prepare the mobile phase fresh daily and use high-purity solvents. Accurately measure all components and ensure the pH is consistent. Degas the mobile phase thoroughly before use. |
| Column Issues | Column degradation, contamination, or temperature fluctuations can affect separation efficiency and retention times. | Use a guard column to protect the analytical column. Regularly clean and regenerate the column according to the manufacturer's instructions. Use a column oven to maintain a stable temperature. |
| Sample Preparation | Incomplete dissolution of the sample or the presence of particulates can lead to inconsistent injection volumes and column clogging. | Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. Filter all samples through a 0.45 µm filter before injection. |
| System Leaks | Even small leaks in the HPLC system can cause pressure fluctuations and lead to variable flow rates and inconsistent results. | Regularly inspect the system for any signs of leaks, paying close attention to fittings and seals. |
Logical Flow for HPLC Troubleshooting
Figure 3: A systematic approach to troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound's mechanism of action is complex and not fully elucidated. It is known to interact with multiple receptor systems, exhibiting a "dual" partial agonism/antagonism at adrenergic, dopaminergic, and serotonergic receptors.[3] Its therapeutic effects are believed to stem from this complex pharmacology, which can modulate neurotransmitter levels and improve cerebral blood flow.
Q2: What are the main components of this compound?
This compound is an equimolar mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids:
-
Dihydroergocristine
-
Dihydroergocornine
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Dihydro-alpha-ergocryptine and Dihydro-beta-ergocryptine (in a 2:1 ratio)
Q3: What are the known receptor binding affinities of the components of this compound?
| Component | Receptor | Affinity (Kd/Ki in nM) |
| Dihydroergocryptine | Dopamine D2 | 5-8 |
| Dihydroergocryptine | Dopamine D1 | ~30 |
| Dihydroergocryptine | Dopamine D3 | ~30 |
Note: This table is not exhaustive and represents a summary of available data. Affinities can vary depending on the experimental conditions.[4][5]
Q4: Are there any known off-target effects of this compound?
Yes, due to its broad receptor binding profile, off-target effects are possible. For instance, chronic administration of this compound has been shown to increase muscarinic cholinergic receptor binding in the aged rat brain, which may contribute to its cognitive-enhancing effects but could also lead to unexpected outcomes in certain experimental models.[6]
Q5: How should I store this compound to ensure its stability?
To ensure the stability of this compound, it should be stored in a cool, dark, and dry place. Solutions should be prepared fresh for each experiment. If stock solutions are to be stored, they should be kept at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light to prevent photodegradation.
Signaling Pathways
This compound's complex pharmacology is a result of its interaction with multiple G-protein coupled receptors (GPCRs). Below are simplified diagrams of the primary signaling pathways affected.
Dopamine D2 Receptor Signaling (Gαi-coupled)
Figure 4: this compound as a D2 receptor agonist inhibits cAMP production.
Serotonin 5-HT2A Receptor Signaling (Gαq-coupled)
Figure 5: this compound as a 5-HT2A antagonist blocks the Gαq pathway.
Alpha-1 Adrenergic Receptor Signaling (Gαq-coupled)
Figure 6: this compound as an α1-adrenergic antagonist blocks Gαq signaling.
Detailed Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol provides a general framework for assessing the effect of this compound on cAMP levels in cells expressing a Gαi-coupled receptor (e.g., Dopamine D2).
Materials:
-
Cells expressing the receptor of interest (e.g., CHO-D2R)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Forskolin
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based)
-
White, opaque 96- or 384-well plates
Procedure:
-
Cell Seeding: Seed cells into the assay plate at a predetermined density and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Compound Addition: Remove the culture medium and add the diluted compounds to the cells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production. The final concentration of forskolin should be optimized to produce a submaximal response (EC80).
-
Cell Lysis and Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Plot the data as a percentage of the forskolin-stimulated response and fit a dose-response curve to determine the IC50 value for this compound.
In Vivo Scopolamine-Induced Cognitive Impairment Model in Rats
This protocol outlines a general procedure for inducing cognitive deficits in rats using scopolamine and assessing the therapeutic potential of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
This compound
-
Scopolamine hydrobromide
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
Procedure:
-
Acclimatization: Acclimatize the rats to the housing facility for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle to the respective groups of rats for a predetermined period (e.g., 7-14 days) before the induction of amnesia.
-
Induction of Amnesia: On the day of behavioral testing, administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the vehicle control group, 30 minutes before the test.[7]
-
Behavioral Testing: Conduct the behavioral test to assess learning and memory.
-
Morris Water Maze: Train the rats to find a hidden platform in a circular pool of water. Record the escape latency and distance traveled.
-
Y-Maze: Allow the rats to explore a Y-shaped maze. Record the sequence of arm entries to assess spontaneous alternation, a measure of spatial working memory.
-
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA) to compare the performance of the different treatment groups.
HPLC Method for the Analysis of this compound Mesylate
This protocol provides a starting point for the quantitative analysis of the components of this compound mesylate in a drug substance or formulation.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium carbonate) and an organic solvent (e.g., acetonitrile). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound mesylate of a known concentration in the mobile phase.
-
Sample Preparation: Dissolve the this compound mesylate sample in the mobile phase to achieve a similar concentration as the standard solution. Filter the sample through a 0.45 µm filter.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify and quantify the peaks corresponding to dihydroergocristine, dihydroergocornine, and the two isomers of dihydroergocryptine based on their retention times compared to a reference standard. Calculate the amount of each component in the sample.
References
- 1. bms.kr [bms.kr]
- 2. Improvement of cognitive deficit of curcumin on scopolamine-induced Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Chronic this compound administration increases muscarinic cholinergic receptor binding in aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Dihydroergotoxine Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of dihydroergotoxine formulations with improved bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenges are its poor aqueous solubility, particularly at neutral and alkaline pH, and its susceptibility to first-pass metabolism. This compound methanesulfonate is known to be difficult to dissolve and absorb in simulated intestinal fluid (pH 6.8).[1] Conventional oral formulations like tablets may exhibit delayed dissolution, which can limit the extent of drug absorption.[2][3]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several advanced formulation strategies can be employed:
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Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to faster dissolution.
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Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its wettability and dissolution rate.[4][5][6][7]
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Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as solid lipid nanoparticles (SLNs) or nanoemulsions can improve solubility and facilitate absorption through the lymphatic pathway, potentially reducing first-pass metabolism.
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Complexation: Using agents like cyclodextrins can form inclusion complexes with this compound, increasing its solubility in water.[8][9][10][11]
-
Novel Tablet Formulations: Developing dispersible or sustained-release tablets can improve dissolution and provide a more consistent release profile.[1][2][12]
Q3: Are there any regulatory-approved advanced formulations of this compound?
A3: While conventional tablets and oral solutions are the most common forms, patents have been filed for advanced formulations like dispersible tablets and sustained-release systems with improved bioavailability.[1][2][12][13] For instance, a dispersible tablet formulation has been reported to have a bioavailability of 113.45% compared to a conventional tablet.[2]
Troubleshooting Guides
Solid Lipid Nanoparticles (SLNs)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Entrapment Efficiency | Poor affinity of this compound for the lipid matrix. Drug partitioning into the external aqueous phase during preparation. | 1. Lipid Screening: Test different solid lipids (e.g., glyceryl monostearate, Compritol®) to find one with better solubilizing capacity for this compound. 2. Optimize Surfactant Concentration: An inadequate surfactant concentration may not sufficiently stabilize the nanoparticles, leading to drug leakage. Experiment with different concentrations of surfactants like Polysorbate 80 or Pluronic® F68. 3. Vary Drug-to-Lipid Ratio: A high drug concentration can lead to saturation of the lipid matrix. Decrease the drug-to-lipid ratio. |
| Particle Aggregation and Instability | Insufficient surface charge (low zeta potential). Inappropriate surfactant choice or concentration. | 1. Increase Zeta Potential: A zeta potential of at least ±20 mV is generally considered stable.[14] Consider using a charged surfactant or adding a stabilizer. 2. Optimize Homogenization/Sonication: Ensure sufficient energy input during preparation to form a stable dispersion. Adjust the time and power of the homogenizer or sonicator. 3. Storage Conditions: Store the SLN dispersion at an appropriate temperature (e.g., 4°C) to prevent aggregation. |
| Poor In Vitro Drug Release | High crystallinity of the lipid matrix. Strong drug-lipid interaction. | 1. Use a Less Crystalline Lipid: Incorporate a liquid lipid (oil) to create Nanostructured Lipid Carriers (NLCs), which have a less ordered lipid matrix and can facilitate drug release. 2. Incorporate a Release Enhancer: Add a co-surfactant or a hydrophilic polymer to the formulation. 3. Increase Surface Area: Prepare smaller nanoparticles to increase the surface area available for drug release. |
Liposomal Formulations
| Issue | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency | This compound leakage during preparation. Inefficient hydration of the lipid film. | 1. Optimize Lipid Composition: The choice of phospholipids (e.g., DSPC, DOPC) and cholesterol content can influence drug encapsulation.[15][16] 2. pH Gradient Loading: For ionizable drugs, using a pH gradient between the interior and exterior of the liposomes can significantly improve encapsulation. 3. Hydration Conditions: Ensure the lipid film is hydrated above the phase transition temperature of the lipids. Optimize the hydration time and agitation. |
| Instability (Fusion/Aggregation) | Inadequate surface charge. Hydrolysis or oxidation of phospholipids. | 1. Incorporate Charged Lipids: Add lipids like DSPG to impart a negative charge and increase electrostatic repulsion. 2. PEGylation: Include PEGylated lipids (e.g., DSPE-PEG) in the formulation to create a steric barrier that prevents aggregation.[15] 3. Use Saturated Lipids: Saturated phospholipids are less prone to oxidation than unsaturated ones. Store under an inert atmosphere (e.g., nitrogen). |
| Variable Particle Size Distribution | Inconsistent energy input during size reduction. Inefficient extrusion process. | 1. Optimize Sonication/Homogenization: Calibrate and standardize the energy input and duration. 2. Extrusion Parameters: Ensure the extruder is properly assembled and the membrane pore size is appropriate. Perform multiple extrusion cycles for a more uniform size distribution. |
Quantitative Data on this compound Formulations
| Formulation Type | Cmax (pg/mL) | Tmax (h) | AUC (pg/mL*h) | Relative Bioavailability (%) | Reference |
| Conventional Tablet | 124 ± 16 | 1.15 ± 0.21 | 790 ± 93 | 100 (Reference) | [3] |
| Oral Solution | 176 ± 16 | 0.50 ± 0.04 | 779 ± 94 | ~98.6 | [3] |
| Dispersible Tablet | Not Reported | Not Reported | Not Reported | 113.45 | [2] |
| Retard Capsule | Lower than oral solution | Delayed | Similar to oral solution | ~120-140 (compared to standard tablet) | [17] |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
This protocol is a standard method for preparing SLNs and is adapted for this compound.
-
Preparation of Lipid Phase:
-
Melt the solid lipid (e.g., glyceryl monostearate, 500 mg) by heating it to 5-10°C above its melting point.
-
Dissolve this compound mesylate (50 mg) in the molten lipid under constant stirring to ensure a homogenous mixture.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (e.g., Tween 80, 1% w/v) in double-distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of Coarse Emulsion:
-
Add the hot aqueous phase to the molten lipid phase dropwise under high-speed stirring (e.g., 8000 rpm) using a high-shear homogenizer for 10-15 minutes. This will form a coarse oil-in-water emulsion.
-
-
Nanosizing:
-
Immediately subject the coarse emulsion to high-energy ultrasonication using a probe sonicator for 15-20 minutes in an ice bath to prevent overheating and degradation. This step reduces the droplet size to the nanometer range.
-
-
Cooling and Solidification:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid droplets will solidify, forming the SLNs.
-
Store the SLN dispersion at 4°C.
-
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method
This protocol is a widely used method for preparing liposomes and is adapted for this compound.
-
Preparation of Lipid Film:
-
Dissolve the lipids (e.g., a molar ratio of 1:2:0.5 of distearoylphosphatidylcholine (DSPC), cholesterol, and DSPE-PEG) and this compound in an organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[15]
-
Attach the flask to a rotary evaporator and rotate it in a water bath (temperature set above the lipid transition temperature) under reduced pressure.
-
Continue rotation until a thin, dry lipid film is formed on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by adding the buffer to the flask.
-
Continue the rotation of the flask in the water bath (without vacuum) for 1-2 hours. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), subject the MLV suspension to sonication (using a probe or bath sonicator) or extrusion.
-
For extrusion, pass the suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove the unencapsulated (free) this compound from the liposome suspension by methods such as dialysis, gel filtration chromatography (e.g., using a Sephadex G-50 column), or ultracentrifugation.
-
Visualizations
Caption: Workflow for preparing this compound-loaded SLNs.
Caption: Workflow for preparing this compound-loaded liposomes.
References
- 1. CN103860507A - this compound methanesulfonate sustained release tablet and preparation method thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Bioavailability and pharmacokinetic profile of this compound from a tablet and from an oral solution formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. impactfactor.org [impactfactor.org]
- 10. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. patents.justia.com [patents.justia.com]
- 13. EP1512403A1 - Methods for making sustained-release pharmaceutical compositions of ergot alkaloids having improved bioavailability and compositions thereof - Google Patents [patents.google.com]
- 14. Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin [mdpi.com]
- 15. Preparation, characterization, and in vivo evaluation of intranasally administered liposomal formulation of donepezil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Absorption kinetics of this compound following oral administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroergotoxine stability in cell culture media and reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Dihydroergotoxine in cell culture media and reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
This compound is a mixture of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydro-alpha-ergocryptine as well as dihydro-beta-ergocryptine. It is also known by other names such as ergoloid mesylates and co-dergocrine.[1]
Q2: What is the general stability of this compound in solution?
This compound is generally stable under standard storage conditions. However, its stability can be compromised by exposure to light, extreme temperatures, and certain pH levels.[2] For long-term storage, it is advisable to keep solutions at -20°C or below.
Q3: Is this compound sensitive to light?
Yes, this compound is known to be sensitive to light.[2] Stock solutions and media containing this compound should be protected from light by using amber vials or by wrapping containers in aluminum foil.
Q4: How does pH affect the stability of this compound?
The stability of this compound can be influenced by pH. Extreme pH conditions can lead to degradation. While specific quantitative data in cell culture media is limited, it is important to consider the pH of your media and any supplements, which is typically maintained between 7.2 and 7.4 for optimal cell growth.
Q5: Can I expect this compound to be stable in my cell culture medium (e.g., DMEM with 10% FBS) at 37°C?
Q6: How can I prepare a stock solution of this compound?
This compound mesylate is soluble in water and can also be dissolved in organic solvents like DMSO. For cell culture experiments, it is common to prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the cell culture medium. Always ensure the final solvent concentration is not toxic to your cells.
Troubleshooting Guides & Experimental Protocols
Troubleshooting Inconsistent Experimental Results
Inconsistent results in experiments involving this compound can often be attributed to its degradation in the cell culture medium. If you observe variability in your data, consider the following:
-
Freshly Prepare Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid using previously prepared and stored diluted solutions.
-
Minimize Light Exposure: Protect all solutions containing this compound from light at all stages of the experiment, from stock solution preparation to incubation with cells.
-
Control Temperature: Ensure that your incubator is maintaining a stable temperature of 37°C. Fluctuations in temperature can affect the rate of degradation.
-
Assess Stability in Your System: The most reliable way to ensure consistent results is to determine the stability of this compound in your specific cell culture medium and under your experimental conditions. The following protocol outlines how to perform such a stability study.
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a detailed methodology to quantify the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation kinetics of this compound in a chosen cell culture medium at 37°C.
Materials:
-
This compound mesylate powder
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, amber or foil-wrapped centrifuge tubes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Ammonium carbonate solution (or other suitable buffer for mobile phase)
-
Sterile syringe filters (0.22 µm)
-
Cell-free culture plates or flasks
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., DMSO).
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Prepare your complete cell culture medium (e.g., DMEM + 10% FBS).
-
Spike the pre-warmed (37°C) complete medium with the this compound stock solution to your desired final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Dispense the this compound-containing medium into a sterile, cell-free flask or multi-well plate.
-
Place the flask/plate in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), aseptically collect an aliquot (e.g., 500 µL) of the medium.
-
The time 0 sample should be collected immediately after preparation.
-
-
Sample Processing and Storage:
-
Immediately after collection, centrifuge the aliquots at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet any precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean, labeled amber HPLC vial.
-
If not analyzing immediately, snap-freeze the samples and store them at -80°C.
-
-
HPLC Analysis:
-
Method: A stability-indicating HPLC method is crucial. A reversed-phase HPLC method with UV detection is commonly used for the analysis of ergot alkaloids.[3] A literature search for "this compound HPLC method" will provide several established methods that can be adapted.
-
Example HPLC Conditions (to be optimized):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.001 M ammonium carbonate).[4]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Typically around 280 nm (confirm with a UV scan of this compound).
-
Injection Volume: 20 µL
-
-
Quantification:
-
Prepare a standard curve by making serial dilutions of your this compound stock solution in the same cell culture medium (at time 0).
-
Process these standards in the same way as your experimental samples.
-
Run the standards and samples on the HPLC.
-
Determine the concentration of this compound in your samples by comparing the peak areas to the standard curve.
-
-
Data Presentation:
Summarize your quantitative data in a table to clearly show the change in this compound concentration over time.
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | [Initial Concentration] | 100% |
| 2 | [Concentration at 2h] | [% Remaining] |
| 4 | [Concentration at 4h] | [% Remaining] |
| 8 | [Concentration at 8h] | [% Remaining] |
| 12 | [Concentration at 12h] | [% Remaining] |
| 24 | [Concentration at 24h] | [% Remaining] |
| 48 | [Concentration at 48h] | [% Remaining] |
| 72 | [Concentration at 72h] | [% Remaining] |
Table 1: Example table for summarizing this compound stability data.
Signaling Pathways and Experimental Workflows
This compound exerts its effects by interacting with multiple neurotransmitter receptor systems, primarily acting as an antagonist at alpha-adrenergic receptors and exhibiting mixed agonist/antagonist properties at dopamine and serotonin receptors.[1]
This compound Signaling Pathways
Below are diagrams illustrating the primary signaling pathways affected by this compound.
Caption: this compound as an α1-Adrenergic Receptor Antagonist.
Caption: this compound's Modulation of Dopamine D2 Receptor Signaling.
Caption: this compound's Interaction with Serotonin 5-HT2A Receptor Pathway.
Experimental Workflow Diagram
The following diagram outlines the logical flow of an experiment designed to test the stability of this compound in cell culture.
Caption: Experimental Workflow for this compound Stability Assessment.
References
Technical Support Center: Optimizing HPLC Separation of Dihydroergotoxine Alkaloids
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the High-Performance Liquid Chromatography (HPLC) analysis of dihydroergotoxine alkaloids. This compound is a mixture of the methanesulfonate salts of four related substances: dihydroergocornine, dihydroergocristine, and the two isomers α-dihydroergocryptine and β-dihydroergocryptine.[1]
Frequently Asked Questions (FAQs)
Section 1: Method Development & Optimization
Q1: What is a recommended starting point for developing an HPLC method for this compound alkaloids?
A successful separation of the four primary this compound components requires careful selection of the stationary and mobile phases. A reversed-phase C18 column is a common and effective starting point.[2] The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile to achieve baseline separation.[1][2][3]
Q2: How can I improve the resolution between the structurally similar components, particularly α- and β-dihydroergocryptine?
Achieving complete baseline separation of all four components is a primary challenge.[1] If resolution is insufficient, consider the following optimization steps:
-
Mobile Phase pH: Adjusting the pH of the aqueous buffer can alter the ionization state of the alkaloids and improve selectivity.
-
Organic Modifier: Varying the percentage of acetonitrile or methanol in the mobile phase can significantly impact retention and resolution. A shallow gradient is often effective.[2]
-
Column Chemistry: If a C18 column does not provide adequate separation, exploring alternative stationary phases like Phenyl-Hexyl may offer different selectivity and better resolution.[2]
-
Temperature: Optimizing the column temperature can improve peak efficiency and alter selectivity. A common starting point is 25 °C.[2]
Q3: Which detector is most suitable for analyzing this compound alkaloids?
This compound alkaloids can be detected using either a UV detector or a fluorescence detector (FLD).[4]
-
UV Detection: Dihydroergopeptines can be measured at approximately 280 nm.[4]
-
Fluorescence Detection (FLD): FLD offers superior sensitivity and specificity compared to UV detection.[2][4][5] Optimal excitation and detection wavelengths of 250 nm and 425 nm, respectively, have been reported to provide a strong signal.[2] For trace-level analysis or analysis in complex matrices like plasma, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides the highest sensitivity and selectivity.[5][6]
Section 2: Troubleshooting Poor Chromatography
Q1: My alkaloid peaks are tailing. What are the common causes and how can I fix this?
Peak tailing for basic compounds like this compound alkaloids is often caused by secondary interactions between the analyte and acidic silanol groups on the surface of silica-based columns.[7][8]
-
Use End-Capped Columns: Modern, high-purity, end-capped columns are designed to minimize exposed silanols, leading to improved peak shape for basic compounds.[7][8]
-
Adjust Mobile Phase pH: Operating at a mid-range pH (e.g., pH 7) can sometimes suppress silanol interactions.[7]
-
Mobile Phase Additives: Adding a basic modifier or a competing base to the mobile phase can saturate the active sites on the stationary phase, reducing tailing.
-
Check for Column Contamination: Strongly retained compounds from previous injections can accumulate and cause peak shape distortion.[9] Flushing the column with a strong solvent is recommended.
Q2: I am observing broad or split peaks. What should I investigate?
Broad or split peaks can indicate several issues:
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[10] Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Void or Clogging: A void at the column inlet or a partially blocked frit can disrupt the sample band, leading to split or broad peaks. This can be caused by pressure shocks or particulate matter from the sample. Using a guard column can help protect the analytical column.[11]
-
Co-eluting Impurities: A hidden impurity or degradation product under the main peak can make it appear broad or asymmetrical.
Q3: My retention times are shifting between injections. What is causing this instability?
Retention time drift compromises the reliability of peak identification and quantification.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence, especially when using gradients.[10]
-
Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep bottles covered.
-
Temperature Fluctuations: Unstable column temperature can cause retention times to shift. Using a column thermostat is crucial for reproducible results.[2]
-
Column Aging: Over time, the stationary phase can degrade, leading to changes in retention. This is an unavoidable process, but consistent column flushing and proper storage can extend its life.[9]
Data Presentation
Table 1: Example HPLC Method Parameters for this compound Alkaloids
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Alternative Selectivity) |
| Column | Kinetex C18 (e.g., 150 x 4.6 mm, 5 µm)[2] | Luna Phenyl-Hexyl[2] |
| Mobile Phase A | 5 mM Ammonium Bicarbonate in Water[2] | 0.001 M Ammonium Carbonate in Water[3] |
| Mobile Phase B | Acetonitrile[2] | Acetonitrile[3] |
| Gradient | Optimized gradient from low to high %B[2] | Example: 30% B to 70% B over 22 min[3] |
| Flow Rate | 1.0 mL/min[2] | 0.7 mL/min[3] |
| Temperature | 25 °C[2] | Ambient |
| Injection Volume | 20-60 µL[2] | 20 µL[3] |
| Detection | FLD: Ex 250 nm / Em 425 nm[2] | FLD or UV (280 nm)[4] |
Experimental Protocols
Protocol 1: General Sample Preparation for Analysis
This protocol outlines a general procedure for extracting this compound alkaloids from a solid matrix, such as a pharmaceutical dosage form.
-
Sample Weighing: Accurately weigh a portion of the homogenized sample powder equivalent to a target concentration of the active pharmaceutical ingredient (API).
-
Extraction: Transfer the powder to a volumetric flask. Add acetonitrile as the extraction solvent and sonicate or shake vigorously to ensure complete dissolution of the alkaloids.[3]
-
Dilution: Dilute to the mark with the extraction solvent and mix thoroughly.
-
Centrifugation/Filtration: Centrifuge an aliquot of the extract to pelletize any insoluble excipients. Filter the supernatant through a 0.45 µm syringe filter compatible with organic solvents to remove fine particulates before injection.
-
Reconstitution (if needed): If the extraction solvent is not compatible with the initial mobile phase, the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.[3]
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating methods by generating potential degradation products.[12][13][14] The goal is to achieve 5-20% degradation of the API.[15]
-
Acid Hydrolysis: Dissolve the drug substance in a solution of 0.1 M HCl. Heat the solution (e.g., at 60-80 °C) for a defined period. Neutralize the sample with 0.1 M NaOH before analysis.[15]
-
Base Hydrolysis: Dissolve the drug substance in a solution of 0.1 M NaOH. Keep the solution at room temperature or heat gently for a defined period. Neutralize the sample with 0.1 M HCl before analysis.[15]
-
Oxidative Degradation: Dissolve the drug substance in a solution of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature for a defined period (e.g., up to 7 days).[15]
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven (e.g., 50-70 °C) for a defined period (e.g., 7 days). Dissolve the stressed sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the drug substance (both in solid state and in solution) to a light source that provides combined UV and visible light, as specified by ICH Q1B guidelines.[15]
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.
Caption: Logical workflow for HPLC method development of this compound alkaloids.
References
- 1. This compound: separation and determination of four components by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 3. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) [frontiersin.org]
- 5. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. Peak Shape Changes Over Time | Waters [waters.com]
- 10. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 11. linklab.gr [linklab.gr]
- 12. researchgate.net [researchgate.net]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Addressing experimental variability in dihydroergotoxine studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dihydroergotoxine (also known as ergoloid mesylates or Hydergine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine.[1][2][3] Its mechanism of action is complex and not fully elucidated.[2][3][4][5][6] It is known to interact with multiple neurotransmitter systems, acting as an agonist at dopaminergic and serotonergic receptors and as an antagonist at alpha-adrenergic receptors.[1][2][4][6] This complex pharmacology means it can have varied effects depending on the specific receptor subtypes present in the experimental system.[7]
Q2: What are the common sources of experimental variability when working with this compound?
Several factors can contribute to variability in this compound studies:
-
Compound Stability: this compound is sensitive to heat, light, and extreme pH levels.[8][9] Improper storage and handling can lead to degradation and inconsistent results.
-
Complex Pharmacology: Its interaction with multiple receptor systems (dopaminergic, serotonergic, adrenergic) with mixed agonist/antagonist properties can lead to varied and sometimes unexpected results depending on the experimental model and the specific receptors expressed.[7][10]
-
Metabolism: this compound is metabolized in the liver, primarily by cytochrome P450 enzymes like CYP3A4, into active metabolites.[11][12] The presence and activity of these enzymes in your experimental system (e.g., in vivo models vs. in vitro cell lines) can significantly alter the observed effects.
-
Drug Interactions: Co-administration of other compounds that are substrates or inhibitors of CYP3A4 can alter the metabolism of this compound and affect its efficacy and toxicity.[13]
-
Incomplete Absorption: In oral administration studies, this compound is incompletely absorbed from the gastrointestinal tract.[8]
Q3: How should I properly store and handle this compound to ensure its stability?
To maintain the integrity of this compound:
-
Storage: Store in its original, securely sealed container at -20°C for long-term storage.[14][15] For short-term storage (days to weeks), 0-4°C is acceptable.[15]
-
Light Sensitivity: It is sensitive to light and should be stored in the dark.[9][11]
-
Solution Preparation: When preparing solutions, use appropriate solvents as recommended by the supplier. For in vivo studies, formulations often involve DMSO, PEG300, and Tween 80.[14] Be mindful of the final solvent concentration in your experiments to avoid off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
Q: I am observing high variability in my cell-based assay results (e.g., cell viability, receptor activation) with this compound. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh solutions of this compound for each experiment from a properly stored stock. Protect solutions from light. |
| Inconsistent Cell Health | Ensure consistent cell passage number, confluency, and overall health. Perform regular cell viability checks. |
| Complex Receptor Profile of Cells | Characterize the expression of dopamine, serotonin, and adrenergic receptors in your cell line. The observed effect may be a composite of interactions with multiple receptors. |
| Solvent Effects | Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound to rule out solvent-induced effects. |
| Assay Timing | Optimize the incubation time with this compound. Its effects may be time-dependent. |
Issue 2: Unexpected or Contradictory In Vivo Effects
Q: My in vivo results with this compound are not what I expected based on in vitro data, or they are inconsistent between animals. Why might this be happening?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | Consider alternative routes of administration if oral gavage is used, as absorption can be incomplete.[8] Intraperitoneal or subcutaneous injections may provide more consistent systemic exposure. |
| Metabolism to Active Metabolites | Be aware that in vivo, this compound is metabolized to active compounds, which may have different pharmacological profiles than the parent drug.[11][12] This can lead to effects not observed in vitro. |
| Drug Interactions | If co-administering other drugs, check for potential interactions, especially with compounds that affect CYP3A4 enzymes.[13] |
| Individual Animal Variability | Factors such as age, sex, and genetic background can influence drug metabolism and response. Ensure your study groups are well-matched. |
| Dose-Response Relationship | The effects of this compound may not be linear with dose due to its complex pharmacology. Perform a thorough dose-response study to identify the optimal dose for your desired effect. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Mesylate (9 mg single dose) in Healthy Volunteers
| Formulation | Cmax (pg/mL) | tmax (h) | AUC (pg/mL*h) | Terminal Elimination Half-life (h) |
| Oral Tablets | 124 ± 16 | 1.15 ± 0.21 | 790 ± 93 | 7.54 ± 1.23 |
| Oral Solution | 176 ± 16 | 0.50 ± 0.04 | 779 ± 94 | 6.13 ± 0.76 |
Data from a study on the bioavailability and pharmacokinetic profile of this compound.[16]
Experimental Protocols
Protocol 1: General Receptor Binding Assay for this compound
This protocol provides a general framework for a competitive receptor binding assay. Specific parameters such as radioligand, buffer composition, and incubation time should be optimized for the specific receptor of interest (e.g., dopamine D2, alpha-1 adrenergic).
1. Materials:
- Cell membranes or tissue homogenates expressing the target receptor.
- Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
- This compound stock solution.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
- Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).
- Glass fiber filters.
- Scintillation fluid and counter.
2. Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add assay buffer, radioligand, and either this compound, buffer (for total binding), or the non-specific binding control. c. Add the membrane preparation to initiate the binding reaction. d. Incubate at the appropriate temperature and for a sufficient time to reach equilibrium. e. Terminate the reaction by rapid filtration through the glass fiber filters. f. Wash the filters with ice-cold assay buffer to remove unbound radioligand. g. Place the filters in scintillation vials with scintillation fluid and measure radioactivity.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: this compound's complex interactions with multiple receptor systems.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. MeSH Browser [meshb.nlm.nih.gov]
- 3. Ergoloid - Wikipedia [en.wikipedia.org]
- 4. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 5. This compound | Profiles RNS [profiles.umassmed.edu]
- 6. This compound | C34H41N5O8S | CID 6420006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hydergine: interaction with the neurotransmitter systems in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy Ergoloid Mesylates (EVT-267627) | 8067-24-1 [evitachem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Binding interactions of ergot alkaloids with monoaminergic receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy this compound (EVT-1186494) | 11032-41-0 [evitachem.com]
- 12. Identification and human pharmacokinetics of this compound metabolites in man: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound mesylate | GABA Receptor | TargetMol [targetmol.com]
- 15. medkoo.com [medkoo.com]
- 16. Bioavailability and pharmacokinetic profile of this compound from a tablet and from an oral solution formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Dihydroergotoxine Brain Uptake
This guide provides researchers, scientists, and drug development professionals with technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding formulation strategies to enhance the brain uptake of dihydroergotoxine.
Section 1: Nanoparticle-Based Formulations
Nanoparticles offer a promising strategy to overcome the blood-brain barrier (BBB) by encapsulating this compound, protecting it from degradation, and facilitating its transport into the brain.[1][2]
Frequently Asked Questions (FAQs)
Q1: How can nanoparticles (NPs) enhance the brain delivery of this compound?
A1: Nanoparticles can improve brain delivery through several mechanisms:
-
Protection: Encapsulation protects this compound from enzymatic degradation and rapid clearance in the bloodstream.
-
Increased Circulation Time: Surface modification with polymers like polyethylene glycol (PEG), known as PEGylation, reduces opsonization and clearance by the reticuloendothelial system, prolonging circulation time.[3]
-
BBB Transport: NPs can cross the BBB via mechanisms like adsorptive-mediated transcytosis (AMT) or receptor-mediated transcytosis (RMT).[3][4] For RMT, NPs are functionalized with ligands (e.g., transferrin, insulin) that bind to specific receptors on the brain endothelial cells, triggering uptake.[4][5]
Q2: What are the critical quality attributes (CQAs) for this compound-loaded nanoparticles?
A2: The key CQAs that influence in vivo performance are:
-
Particle Size and Polydispersity Index (PDI): Typically, sizes between 1 and 100 nm are preferred for biomedical applications.[1] A narrow size distribution (low PDI) is crucial for reproducible performance.
-
Surface Charge (Zeta Potential): Cationic (positively charged) nanoparticles can facilitate BBB adsorption and transcytosis through electrostatic interactions with the negatively charged endothelial cell surface.[2][3]
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): High %EE and %DL are necessary to deliver a therapeutically relevant dose.
-
In Vitro Release Profile: A sustained release profile is often desirable to maintain therapeutic concentrations in the brain over an extended period.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (%EE) | 1. Poor drug solubility in the organic phase (for emulsion-based methods).2. Drug leakage into the external aqueous phase during formulation.3. Incompatibility between the drug and polymer matrix. | 1. Use a co-solvent or change the organic solvent.2. Optimize the homogenization/sonication energy and time.3. Increase the polymer concentration or select a different polymer (e.g., PLA, PLGA).[3] |
| Particle Aggregation / Instability | 1. Insufficient surface charge (low absolute zeta potential).2. Inadequate stabilizer concentration.3. Improper storage conditions (temperature, pH).[6] | 1. Modify the formulation to increase surface charge (e.g., use cationic polymers).2. Optimize the concentration of the stabilizer (e.g., Poloxamer, PVA).3. Conduct stability studies to determine optimal storage conditions. Add cryoprotectants for lyophilized forms. |
| High Polydispersity Index (PDI) | 1. Inconsistent energy input during homogenization/sonication.2. Suboptimal formulation parameters (e.g., polymer/surfactant concentration). | 1. Precisely control the energy input and duration.2. Optimize the formulation using a Design of Experiments (DoE) approach.3. Consider post-formulation filtration or centrifugation steps. |
Section 2: Liposomal Formulations
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, making them versatile carriers for BBB transport.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using liposomes for this compound delivery to the brain?
A1: Liposomes offer several advantages:
-
Biocompatibility: Composed of natural lipids, they are generally biocompatible and biodegradable.
-
Versatility: They can be tailored for specific purposes, such as long-circulating (PEGylated) liposomes or targeted liposomes by attaching ligands like antibodies or peptides to their surface.[7]
-
Enhanced Permeation: Cationic liposomes can cross the BBB through electrostatic interactions, while ligand-targeted liposomes can utilize receptor-mediated transcytosis.[8]
Q2: I'm observing poor stability and drug leakage from my this compound liposomes. What can I do?
A2: Stability issues are common and can be addressed by optimizing the formulation.
-
Lipid Composition: Incorporate cholesterol into the lipid bilayer to increase its rigidity and reduce drug leakage. Using lipids with a higher phase transition temperature (e.g., hydrogenated soy phosphatidylcholine - HSPC) can also improve stability compared to those with lower transition temperatures (e.g., egg-yolk phosphatidylcholine - EYPC).[9]
-
Surface Modification: PEGylation can provide a steric barrier, preventing aggregation and improving stability.
-
Storage: Lyophilization (freeze-drying) with a suitable cryoprotectant can significantly enhance long-term stability.
Experimental Protocol: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
-
Lipid Film Preparation: Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol in a specific molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature. This results in a thin, dry lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. This step forms multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
Purification: Remove the unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.
-
Characterization: Analyze the resulting liposomes for particle size, zeta potential, and encapsulation efficiency.
Section 3: Intranasal Delivery
Intranasal administration is a non-invasive method that can deliver drugs directly to the brain, bypassing the BBB via the olfactory and trigeminal nerve pathways.[10][11][12]
Frequently Asked Questions (FAQs)
Q1: Why is intranasal delivery a promising route for this compound?
A1: The intranasal route offers a direct connection between the nasal cavity and the central nervous system (CNS).[13][14] This pathway avoids first-pass metabolism in the liver and circumvents the BBB, potentially leading to a rapid onset of action and higher drug concentrations in the brain.[12]
Q2: My intranasal this compound solution shows low brain targeting. How can I improve its efficiency?
A2: Several strategies can enhance nose-to-brain delivery:
-
Mucoadhesive Formulations: Incorporating mucoadhesive polymers (e.g., chitosan, tamarind seed polysaccharide) can increase the residence time of the formulation in the nasal cavity, allowing more time for absorption.[10]
-
Particulate Carriers: Formulating this compound into microparticles or nanoparticles can protect the drug and enhance its transport along neural pathways.[10][11] Studies suggest that particles around 10-20 µm show optimal deposition in the olfactory region.[10]
-
In Situ Gels: Stimuli-responsive in situ gelling systems can be administered as a liquid and then transform into a gel within the nasal cavity, prolonging contact time.[12]
Quantitative Data Summary
| Formulation Strategy | Drug | Animal Model | Key Finding | Reference |
| Mucoadhesive Microparticles (Intranasal) | Phenytoin | Rat | 3-fold greater direct transport to the brain with mucoadhesive microparticles compared to an intranasal solution. | [10] |
| PEGylated Liposomes (Intravenous) | Methotrexate | Rat | 3-fold increase in brain uptake with PEG-EYPC liposomes compared to free drug. | [9] |
| Ligand-Targeted Liposomes (Intravenous) | Methotrexate | Rat | 4-fold increase in brain delivery with GSH-PEG-HSPC liposomes compared to non-targeted PEG liposomes. | [9] |
Section 4: Prodrug Approach
The prodrug strategy involves chemically modifying this compound to create a more lipophilic version or one that can be actively transported across the BBB.[15]
Frequently Asked Questions (FAQs)
Q1: How can a prodrug of this compound be designed to cross the BBB?
A1: There are two main approaches:
-
Increased Lipophilicity: Masking polar functional groups of this compound with lipophilic moieties can enhance its ability to passively diffuse across the lipid membranes of the BBB.[15]
-
Carrier-Mediated Transport: The drug can be conjugated to a molecule that is a substrate for an endogenous BBB influx transporter, such as the L-type amino acid transporter 1 (LAT1) or the glucose transporter 1 (GLUT1).[15][16] The prodrug is then transported into the brain, where it is enzymatically cleaved to release the active this compound.
Q2: What are the main challenges in developing a this compound prodrug?
A2: The primary challenge is achieving the right balance between BBB permeability and conversion back to the active drug.[15] The prodrug must be stable in peripheral circulation but be efficiently cleaved by enzymes within the brain to release this compound. Unwanted cleavage in the plasma can limit brain targeting and lead to systemic side effects.[15]
Section 5: Analytical and Experimental Methodologies
Protocol: Quantification of this compound in Brain Tissue
This protocol outlines a general method for extracting and quantifying this compound from rodent brain tissue using HPLC-MS/MS.
-
Tissue Collection & Homogenization:
-
Euthanize the animal at the designated time point post-administration.
-
Perfuse transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Excise the brain, weigh it, and immediately homogenize it in an appropriate buffer (e.g., ice-cold water or methanol/water solution) to prevent enzymatic degradation.[17][18]
-
-
Extraction (Liquid-Liquid Extraction):
-
To the brain homogenate, add an internal standard (IS).
-
Add an organic extraction solvent (e.g., ethyl acetate) and vortex vigorously.[19]
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (containing the drug and IS) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Sample Reconstitution & Analysis:
Troubleshooting Analytical Methods
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | 1. Inefficient extraction from the brain matrix.2. Adsorption of the analyte to labware.3. Analyte degradation during sample processing. | 1. Test different extraction solvents or use a solid-phase extraction (SPE) method.2. Use low-adsorption tubes and pipette tips.3. Keep samples on ice throughout the process; add antioxidants if oxidation is suspected. |
| High Matrix Effects in MS/MS | 1. Co-elution of endogenous brain components (e.g., lipids) that suppress or enhance ionization.[21] | 1. Improve chromatographic separation to resolve the analyte from interfering components.2. Implement a more thorough sample clean-up step (e.g., SPE).3. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Visualizations: Workflows and Mechanisms
Caption: Workflow for developing formulations to enhance brain delivery.
Caption: Mechanism of Receptor-Mediated Transcytosis (RMT) across the BBB.
Caption: Troubleshooting flowchart for low in vivo brain uptake.
References
- 1. Nanoparticles for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticles for Targeted Brain Drug Delivery: What Do We Know? | MDPI [mdpi.com]
- 3. Nanomaterials as drug delivery agents for overcoming the blood-brain barrier: A comprehensive review | ADMET and DMPK [pub.iapchem.org]
- 4. Targeted Nanoparticles for Drug Delivery Across the Blood–Brain Barrier in Early and Late Stages of Alzheimer's Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. d-nb.info [d-nb.info]
- 8. Liposome-Mediated Anti-Viral Drug Delivery Across Blood–Brain Barrier: Can Lipid Droplet Target Be Game Changers? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Delivery to the Brain by Liposomes : Understanding Factors Governing Delivery Outcomes In Vivo [diva-portal.org]
- 10. Research Portal [ourarchive.otago.ac.nz]
- 11. Formulations for Intranasal Delivery of Pharmacological Agents to Combat Brain Disease: A New Opportunity to Tackle GBM? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Intranasal Administration for Brain-Targeting Delivery: A Comprehensive Review of Lipid-Based Nanoparticles and Stimuli-Responsive Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]
- 18. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of Endogenous Therapeutic Analytes
Welcome to the technical support center for the bioanalysis of endogenous therapeutic analytes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the bioanalysis of endogenous therapeutic analytes?
The primary challenge in quantifying endogenous analytes is the inability to obtain a true blank matrix, which is a biological matrix without the analyte of interest.[1][2] This complicates the preparation of calibration standards and quality control (QC) samples, which are essential for accurate quantification.[1][2] Other significant challenges include:
-
Matrix Effects: The components of the biological matrix can interfere with the ionization of the analyte in mass spectrometry-based assays, leading to ion suppression or enhancement and affecting accuracy.[1][3]
-
Distinguishing Endogenous vs. Exogenous Analytes: The assay must be able to measure the administered therapeutic agent, which is often chemically identical to the endogenous counterpart.[4]
-
Method Validation: Standard validation procedures need to be adapted to account for the presence of the endogenous analyte.[5][6]
-
Low Concentrations: Many endogenous analytes are present at very low concentrations, requiring highly sensitive analytical methods.[7][8]
Q2: What are the common strategies for quantifying endogenous analytes?
There are four main strategies to quantify endogenous compounds:
-
Surrogate Matrix Approach: This involves using a matrix that is free of the analyte of interest to prepare calibration standards.[9][10] Examples include stripped matrices (e.g., charcoal-stripped plasma), diluted matrices, or matrices from a different species.[9][11]
-
Surrogate Analyte Approach: A stable isotope-labeled (SIL) version of the analyte is used as a surrogate to create the calibration curve in the authentic biological matrix.[12][13]
-
Standard Addition Method (SAM): Known amounts of the analyte are spiked into aliquots of the study sample. The endogenous concentration is determined by extrapolating a linear regression of the detector response versus the added concentration.[10][14]
-
Background Subtraction Method: A calibration curve is prepared in an authentic matrix, and the response from the endogenous analyte (the y-intercept) is subtracted from the total response of the spiked samples.[1][15]
Q3: What is "parallelism" and why is it important?
Parallelism is the assessment of whether the response of the calibration standards accurately reflects the response of the endogenous analyte in the biological matrix.[9] It is crucial to demonstrate that the surrogate matrix or surrogate analyte behaves in the same way as the authentic analyte in the actual biological sample, ensuring accurate quantification.[5][9][12] Lack of parallelism can indicate that the chosen surrogate is not appropriate for the assay.
Troubleshooting Guides
Issue 1: High background signal or inability to establish a Lower Limit of Quantification (LLOQ).
-
Possible Cause: High endogenous levels of the analyte in the matrix used for calibration standards.
-
Troubleshooting Steps:
-
Assess Endogenous Levels: Before preparing calibrators, evaluate the endogenous concentration in multiple lots of the control matrix to select the one with the lowest level.[6]
-
Employ a Surrogate Matrix: If endogenous levels are consistently high, consider using a surrogate matrix. Options include:
-
Charcoal-Stripped Matrix: This can effectively remove small molecules, but selectivity should be verified.[11]
-
Immunoaffinity Depletion: Use antibodies to specifically remove the endogenous analyte.[16][17]
-
Dilution: Dilute the matrix with a suitable buffer to reduce the endogenous concentration to below 20% of the desired LLOQ.[11]
-
-
Optimize Sample Preparation: Develop a more selective extraction method, such as immunoaffinity chromatography, to isolate the analyte from the bulk of the matrix components.[18][19]
-
Issue 2: Poor accuracy and precision in QC samples.
-
Possible Cause: Inappropriate preparation of QC samples or uncorrected matrix effects.
-
Troubleshooting Steps:
-
QC Preparation: Ensure that QC samples are prepared by spiking known amounts of the analyte into the same biological matrix as the study samples. The final concentration should be the sum of the endogenous level and the spiked amount.[5][20]
-
Evaluate Matrix Effects: Conduct experiments to assess matrix effects. The matrix factor (MF) can be calculated by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution.[10] An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[10]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects.[10]
-
Improve Chromatographic Separation: Optimize the LC method to separate the analyte from interfering matrix components.[3]
-
Issue 3: Non-parallelism between the calibration curve and serially diluted study samples.
-
Possible Cause: The surrogate matrix or surrogate analyte does not mimic the behavior of the authentic analyte in the biological matrix.
-
Troubleshooting Steps:
-
Re-evaluate the Surrogate Matrix: If using a surrogate matrix, test different types (e.g., different stripping methods, different artificial matrices) to find one that exhibits parallelism.[9]
-
Verify Surrogate Analyte Purity and Stability: If using a surrogate analyte, ensure its chemical purity and stability throughout the analytical process.
-
Assess for Prozone/Hook Effect (Immunoassays): For ligand-binding assays, high concentrations of the analyte can sometimes lead to a decreased signal. Diluting the sample can bring the concentration into the optimal range of the assay.
-
Consider the Standard Addition Method: Since SAM uses the sample's own matrix for calibration, it inherently accounts for matrix effects and can be a good alternative when parallelism cannot be achieved with other methods.[14][21]
-
Quantitative Data Summary
The following table summarizes the key characteristics of the different quantification strategies for endogenous analytes.
| Strategy | Principle | Advantages | Disadvantages |
| Surrogate Matrix | Calibration standards are prepared in an analyte-free matrix.[10] | - Allows for the creation of a zero-level calibrator.- Straightforward calculation of concentrations.[10] | - The surrogate matrix may not perfectly mimic the authentic matrix, leading to different matrix effects.[9]- Demonstrating parallelism is required.[5][9] |
| Surrogate Analyte | A stable isotope-labeled analyte is used for the calibration curve in the authentic matrix.[12][13] | - Compensates for matrix effects and variability in extraction recovery.- Allows for the preparation of QC samples below the endogenous concentration.[1] | - Requires a readily available and pure SIL-analyte.- The SIL-analyte and the authentic analyte must have identical ionization behavior.[1][10] |
| Standard Addition | Known amounts of the analyte are added to aliquots of the sample.[14] | - Inherently corrects for matrix effects on a per-sample basis.[1][14]- Does not require a separate blank matrix. | - More laborious and time-consuming as each sample requires its own calibration curve.[22]- Assumes linearity of response beyond the spiked range.[10] |
| Background Subtraction | The endogenous analyte concentration in the blank matrix is treated as the y-intercept of the calibration curve and is subtracted.[1][15] | - Simple to implement if a representative blank matrix is available. | - The quantification limit is constrained by the endogenous concentration.[1]- Assumes the endogenous level is consistent across all blank matrix aliquots. |
Experimental Protocols
Protocol 1: Standard Addition Method (SAM) for LC-MS/MS Analysis
-
Sample Preparation: Aliquot a single study sample into at least four separate tubes.
-
Spiking: Leave one aliquot unspiked. Spike the remaining aliquots with increasing, known concentrations of the analyte standard.
-
Internal Standard Addition: Add a constant concentration of a suitable internal standard (preferably a SIL-IS) to all aliquots.
-
Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all aliquots.
-
Analysis: Analyze the extracted samples by LC-MS/MS.
-
Data Processing:
-
Plot the instrument response (peak area ratio of analyte to internal standard) on the y-axis against the added analyte concentration on the x-axis.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept represents the endogenous concentration of the analyte in the original sample.[10]
-
Protocol 2: Immunoaffinity Chromatography for Sample Clean-up
-
Antibody Immobilization: Covalently couple a highly specific antibody against the analyte of interest to a solid support matrix (e.g., agarose beads).[19]
-
Column Equilibration: Equilibrate the immunoaffinity column with a binding buffer that promotes strong antibody-antigen interaction.
-
Sample Loading: Load the biological sample onto the column. The analyte will bind to the immobilized antibodies, while other matrix components will pass through.[17][19]
-
Washing: Wash the column with the binding buffer to remove any non-specifically bound molecules.
-
Elution: Elute the captured analyte from the column using a buffer that disrupts the antibody-antigen interaction (e.g., a low pH buffer).
-
Neutralization: Immediately neutralize the eluted fraction with a suitable buffer to preserve the analyte's stability.
-
Further Analysis: The purified analyte can then be quantified using a suitable analytical technique like LC-MS/MS.
Visualizations
Caption: Decision tree for selecting a quantification strategy.
Caption: Experimental workflow for the standard addition method.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lessons learned from regulatory submissions involving endogenous therapeutic analyte bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. selectscience.net [selectscience.net]
- 8. Challenges and new opportunities for detecting endogenous opioid peptides in reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Surrogate matrix and surrogate analyte approaches for definitive quantitation of endogenous biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cstti.com [cstti.com]
- 14. Standard addition - Wikipedia [en.wikipedia.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Immunoaffinity chromatography: an introduction to applications and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajrcps.com [ajrcps.com]
- 18. ijrpc.com [ijrpc.com]
- 19. Protocol for Immunoaffinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 20. biopharmaservices.com [biopharmaservices.com]
- 21. researchgate.net [researchgate.net]
- 22. Standard Addition - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
Technical Support Center: Strategies to Overcome Bioanalytical Challenges in Drug Development
Welcome to the Technical Support Center for Bioanalytical Sciences. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during bioanalytical experiments.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common bioanalytical challenges in drug development?
-
How do I choose the right bioanalytical method for my drug candidate?
-
What are the key considerations for biomarker assay validation?
-
-
Troubleshooting Guides
-
Challenge 1: Matrix Effects in LC-MS/MS
-
Q1: What are matrix effects and how do they impact my results?
-
Q2: How can I detect and quantify matrix effects?
-
Q3: What are the best strategies to minimize or eliminate matrix effects?
-
-
Challenge 2: Immunogenicity Assay Interference
-
Q1: What are the common sources of interference in immunogenicity assays?
-
Q2: How can I identify and mitigate interference from soluble drug targets?
-
-
Challenge 3: Analyte Stability Issues
-
Q1: What factors can affect the stability of my analyte in biological matrices?
-
Q2: How do I properly design and execute an analyte stability study?
-
-
Challenge 4: Metabolite Interference
-
Q1: How can drug metabolites interfere with the quantification of the parent drug?
-
Q2: What are the best practices to avoid and resolve metabolite interference?
-
-
Challenge 5: Low Assay Sensitivity and Selectivity
-
Q1: My ELISA assay has a low signal or no signal. What are the possible causes and solutions?
-
Q2: How can I improve the sensitivity and selectivity of my LC-MS/MS method for biotherapeutics?
-
-
Frequently Asked Questions (FAQs)
What are the most common bioanalytical challenges in drug development?
During drug development, researchers frequently encounter several bioanalytical challenges that can impact the accuracy and reliability of data. These include:
-
Matrix Effects: Interference from endogenous components in the biological sample that can suppress or enhance the analytical signal, particularly in LC-MS/MS analysis.[1][2]
-
Immunogenicity: The development of anti-drug antibodies (ADAs) in patients, which can affect the drug's pharmacokinetics, safety, and efficacy. Detecting these ADAs can be challenging due to interference from the drug or its target.[3][4]
-
Analyte Stability: The degradation of the drug or biomarker in the biological matrix during sample collection, processing, storage, and analysis.[5][6]
-
Metabolite Interference: Metabolites of the drug may have similar physicochemical properties to the parent drug, leading to co-elution and inaccurate quantification.[7][8][9]
-
Biomarker Assay Validation: The complex process of validating assays for biomarkers, which involves demonstrating that the assay is accurate, precise, and reproducible for its intended purpose.[10][11][12]
-
Sensitivity and Selectivity: Achieving the required level of sensitivity to detect low concentrations of the analyte and ensuring the assay is selective for the analyte of interest without interference from other molecules.[1][13][14][15]
How do I choose the right bioanalytical method for my drug candidate?
The selection of an appropriate bioanalytical method is a critical decision in drug development. A decision tree can guide this process, taking into account the properties of the analyte, the required sensitivity, and the stage of development.
What are the key considerations for biomarker assay validation?
Biomarker assay validation is a "fit-for-purpose" process, meaning the extent of validation depends on the intended use of the biomarker data.[12] Key considerations, guided by regulatory agencies like the FDA, include:[10][11][12][16]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of individual measurements.
-
Sensitivity: The lowest concentration of the biomarker that can be reliably measured (Lower Limit of Quantification, LLOQ).
-
Selectivity and Specificity: The ability of the assay to measure the intended biomarker without interference from other substances.
-
Parallelism: Demonstrating that the dose-response relationship of the endogenous biomarker is parallel to that of the calibration curve.
-
Range: The concentration range over which the assay is precise and accurate.
-
Reproducibility: The ability of the assay to produce consistent results over time and in different laboratories.
-
Stability: Ensuring the biomarker is stable under the conditions of sample collection, processing, and storage.
Troubleshooting Guides
Challenge 1: Matrix Effects in LC-MS/MS
Q1: What are matrix effects and how do they impact my results?
Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method. Common indicators of matrix effects include poor reproducibility, inaccurate quantification, and non-linear calibration curves.[2]
Q2: How can I detect and quantify matrix effects?
Several experimental protocols can be used to assess matrix effects. Two common methods are post-column infusion and the post-extraction spike.
Experimental Protocol: Post-Column Infusion (Qualitative Assessment)
-
System Setup:
-
Prepare a standard solution of the analyte at a concentration that provides a stable and moderate signal.
-
Infuse this standard solution post-column into the MS ion source using a syringe pump and a T-fitting.
-
Equilibrate the LC-MS system until a stable baseline signal for the analyte is observed.
-
-
Analysis:
-
Inject a blank matrix extract (that does not contain the analyte) onto the LC column.
-
Monitor the signal of the infused analyte throughout the chromatographic run.
-
-
Interpretation:
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement.
-
Experimental Protocol: Post-Extraction Spike (Quantitative Assessment)
-
Sample Preparation:
-
Set A (Neat Solution): Spike the analyte into a pure solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix samples first, then spike the analyte into the extracted matrix at the same three concentrations as Set A.
-
-
Analysis:
-
Analyze both sets of samples using the LC-MS/MS method.
-
-
Calculation:
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Q3: What are the best strategies to minimize or eliminate matrix effects?
Strategies to mitigate matrix effects can be categorized into sample preparation, chromatography, and the use of internal standards.
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Principle | Analyte Recovery | Matrix Effect Reduction | Throughput |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile). | Generally lower and more variable.[17] | Minimal; does not effectively remove phospholipids.[2] | High |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Moderate to high, but can be analyte-dependent.[17] | Moderate; can remove some interfering components. | Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High and consistent.[18] | Good; can effectively remove many matrix components.[2] | Low to Moderate |
| HybridSPE | Combines protein precipitation with phospholipid removal in a single device. | High and consistent.[2] | Excellent; specifically designed to remove phospholipids.[2] | High |
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol).
-
Equilibration: Equilibrate the cartridge with a solvent similar to the sample matrix (e.g., water).
-
Loading: Load the sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering components while retaining the analyte.
-
Elution: Elute the analyte with a strong solvent.
-
Evaporation and Reconstitution: Evaporate the eluent and reconstitute the residue in the mobile phase.
Challenge 2: Immunogenicity Assay Interference
Q1: What are the common sources of interference in immunogenicity assays?
Interference in immunogenicity assays can lead to false-positive or false-negative results. Common sources of interference include:
-
Soluble Drug Target: The drug's target molecule, if present in a soluble form in the sample, can cross-link the assay reagents, leading to a false-positive signal.[4][19]
-
Circulating Drug: The therapeutic drug itself can bind to anti-drug antibodies (ADAs), preventing their detection and causing a false-negative result.
-
Endogenous Antibodies: Pre-existing antibodies in the patient's serum, such as rheumatoid factor or heterophilic antibodies, can non-specifically bind to the assay reagents.
-
Matrix Components: Other components in the sample matrix can also interfere with the assay.[20]
Q2: How can I identify and mitigate interference from soluble drug targets?
A multi-tiered approach is often used to assess immunogenicity, which can help identify and mitigate interference.
Experimental Protocol: Mitigating Soluble Target Interference with an Anti-Target Antibody
This protocol describes a method to block interference from a soluble drug target in a bridging immunogenicity assay.
-
Assay Principle: In a bridging assay, an ADA forms a "bridge" between a capture and a detection version of the drug. A soluble target can also form a bridge, leading to a false positive.
-
Mitigation Strategy: An anti-target antibody is added to the assay to bind to the soluble target and prevent it from interfering.[4]
-
Method:
-
Sample Pre-treatment: In one approach, the patient sample is pre-incubated with the anti-target antibody before being added to the assay plate. This allows the anti-target antibody to bind to the soluble target.[4]
-
Co-incubation: Alternatively, the anti-target antibody can be added to the assay plate along with the sample and detection reagent.[4]
-
Plate Blocking: A novel approach involves using the anti-target antibody as an additional blocking agent on the assay plate. This can capture any carried-over target and prevent it from interfering.[4]
-
-
Validation: The effectiveness of the mitigation strategy should be confirmed by spiking known concentrations of the soluble target into negative control samples and demonstrating that the interference is eliminated.
Challenge 3: Analyte Stability Issues
Q1: What factors can affect the stability of my analyte in biological matrices?
Analyte stability is crucial for generating reliable bioanalytical data.[5] Several factors can influence the stability of a drug or biomarker in biological samples:[21]
-
Enzymatic Degradation: Enzymes in the plasma, such as esterases and proteases, can metabolize the analyte.
-
pH: The pH of the sample can affect the chemical stability of the analyte.
-
Temperature: Higher temperatures can accelerate degradation.
-
Light Exposure: Some analytes are light-sensitive and can degrade upon exposure to light.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation.
-
Adsorption: The analyte may adsorb to the surface of storage containers.
Q2: How do I properly design and execute an analyte stability study?
A comprehensive stability study should evaluate the analyte's stability under various conditions that mimic the sample lifecycle.
Experimental Protocol: Plasma Stability Assessment
-
Sample Preparation:
-
Spike the analyte into a pooled plasma matrix at low and high concentrations.
-
Prepare multiple aliquots for each concentration and time point.
-
-
Time Points:
-
Analyze a set of aliquots immediately to establish the baseline (T=0) concentration.
-
Store the remaining aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
Analyze the stored aliquots at predefined time points (e.g., 0, 15, 30, 60, 120 minutes for short-term stability; longer intervals for long-term stability).[22]
-
-
Analysis:
-
Quantify the analyte concentration at each time point using a validated bioanalytical method.
-
-
Calculation:
-
Calculate the percentage of analyte remaining at each time point relative to the T=0 concentration.
-
The analyte is considered stable if the mean concentration is within ±15% of the baseline value.
-
Data Presentation: Effect of Stabilizers on Analyte Stability
| Stabilizer | Mechanism of Action | Target Analytes |
| Esterase Inhibitors (e.g., NaF) | Inhibit esterase enzymes. | Ester-containing drugs. |
| Protease Inhibitors (e.g., Aprotinin) | Inhibit protease enzymes. | Peptides and proteins. |
| Antioxidants (e.g., Ascorbic Acid) | Prevent oxidative degradation. | Analytes susceptible to oxidation. |
| pH Modifiers (e.g., Citric Acid) | Adjust the pH to a range where the analyte is more stable. | pH-sensitive analytes. |
Challenge 4: Metabolite Interference
Q1: How can drug metabolites interfere with the quantification of the parent drug?
Metabolites can interfere with the analysis of the parent drug in several ways:
-
Isobaric Interference: Metabolites may have the same nominal mass as the parent drug, leading to interference in mass spectrometry if not chromatographically separated.[23]
-
In-source Fragmentation: Some metabolites, particularly glucuronides, can be unstable in the mass spectrometer's ion source and fragment back to the parent drug, causing an overestimation of the parent drug's concentration.[24]
-
Chromatographic Co-elution: Metabolites with similar physicochemical properties to the parent drug may co-elute, leading to overlapping peaks and inaccurate quantification, especially with non-specific detectors like UV.[12][23]
Q2: What are the best practices to avoid and resolve metabolite interference?
A systematic approach during method development can help identify and mitigate metabolite interference.
Experimental Protocol: Resolving Metabolite Interference in LC-MS/MS
-
Chromatographic Separation:
-
Objective: To achieve baseline separation of the parent drug from its metabolites.
-
Approach:
-
Modify the mobile phase gradient (e.g., use a shallower gradient).
-
Change the stationary phase of the LC column (e.g., use a column with a different chemistry).
-
Adjust the mobile phase pH to alter the ionization state and retention of the analytes.[25]
-
-
-
Mass Spectrometric Resolution:
-
Objective: To select unique precursor and product ions for the parent drug and its metabolites.
-
Approach:
-
Perform product ion scans for both the parent drug and the suspected interfering metabolite.
-
Choose a unique product ion for each compound to monitor in the Multiple Reaction Monitoring (MRM) method.[8]
-
-
-
Sample Preparation:
-
Objective: To selectively remove the interfering metabolite during sample preparation.
-
Approach:
-
Develop a solid-phase extraction (SPE) method that differentially retains the parent drug and the metabolite.
-
For glucuronide metabolites, enzymatic hydrolysis with β-glucuronidase can be used to convert the metabolite to the parent drug, allowing for the measurement of the total drug concentration.[23]
-
-
Challenge 5: Low Assay Sensitivity and Selectivity
Q1: My ELISA assay has a low signal or no signal. What are the possible causes and solutions?
Low or no signal in an ELISA is a common problem that can be systematically troubleshooted.
Data Presentation: Troubleshooting Low Signal in ELISA
| Possible Cause | Solution(s) |
| Reagent Problems | - Check the expiration dates of all reagents. - Ensure antibodies and conjugates have been stored correctly and not subjected to multiple freeze-thaw cycles. - Prepare fresh substrate solution for each experiment.[13][15] |
| Procedural Errors | - Verify that all reagents were added in the correct order and incubated for the specified times and temperatures.[1] - Ensure that the plate was washed adequately between steps to remove unbound reagents.[13][26] |
| Suboptimal Assay Conditions | - Titrate the capture and detection antibodies to determine their optimal concentrations. - Optimize the incubation times and temperatures. - Use a plate with a high binding capacity.[1] |
| Sample Issues | - Ensure the analyte concentration is within the detectable range of the assay. Perform a serial dilution of the sample.[1] - Spike a known amount of analyte into the sample to check for matrix interference.[1] |
Experimental Protocol: Optimizing Antibody Concentrations in ELISA
-
Checkerboard Titration:
-
Coat the ELISA plate with a range of capture antibody concentrations (e.g., across the rows).
-
Add a constant, high concentration of the antigen to all wells.
-
Add a range of detection antibody concentrations (e.g., down the columns).
-
Perform the remaining ELISA steps as usual.
-
-
Data Analysis:
-
Identify the combination of capture and detection antibody concentrations that provides the highest signal-to-noise ratio.
-
Q2: How can I improve the sensitivity and selectivity of my LC-MS/MS method for biotherapeutics?
Several strategies can be employed to enhance the performance of LC-MS/MS methods for large molecules.
-
Immunoaffinity Capture: Use an antibody specific to the biotherapeutic to enrich the analyte from the complex biological matrix. This significantly improves selectivity and can enhance sensitivity.
-
Two-Dimensional Liquid Chromatography (2D-LC): Employ a second dimension of chromatography to further separate the analyte from interfering components before it enters the mass spectrometer.
-
Derivatization: Chemically modify the peptide fragments (after protein digestion) to improve their ionization efficiency in the mass spectrometer.
-
Microflow or Nanoflow LC: Use lower flow rates to increase ionization efficiency and improve sensitivity.
References
- 1. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A protocol for testing the stability of biochemical analytes. Technical document | Semantic Scholar [semanticscholar.org]
- 4. altasciences.com [altasciences.com]
- 5. rsc.org [rsc.org]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. fda.gov [fda.gov]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abinscience.com [abinscience.com]
- 14. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 15. protocolsandsolutions.com [protocolsandsolutions.com]
- 16. media.c-path.org [media.c-path.org]
- 17. actapharmsci.com [actapharmsci.com]
- 18. waters.com [waters.com]
- 19. researchgate.net [researchgate.net]
- 20. fda.gov [fda.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. medium.com [medium.com]
- 24. DOT Language | Graphviz [graphviz.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. assaygenie.com [assaygenie.com]
Recent issues and solutions in mass spectrometry and chromatography for bioanalysis
Welcome to the Bioanalysis Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered in mass spectrometry and chromatography.
Section 1: Chromatography Issues
This section addresses common problems related to the liquid chromatography (LC) separation process, including issues with peak shape, retention time, and carryover.
FAQs & Troubleshooting Guides
Question: Why are my chromatographic peaks tailing or fronting?
Answer: Peak tailing (a drawn-out peak on the right side) or fronting (a sharp front with a broad leading shoulder) can compromise resolution and affect the accuracy of quantification.[1] These issues can stem from several factors related to the column, mobile phase, or sample.
Troubleshooting Steps:
-
Check for Column Overload: Inject a sample at a lower concentration. If the peak shape improves, the original sample was likely overloading the column.
-
Evaluate Mobile Phase pH: For ionizable compounds, the mobile phase pH is critical. Ensure the pH is at least 2 units away from the analyte's pKa to maintain a single ionic form. An incorrect pH can lead to tailing.[1]
-
Assess Mobile Phase Strength: A weak mobile phase may not efficiently elute the analytes, causing them to interact too strongly with the stationary phase, resulting in broad or tailing peaks.[1]
-
Inspect the Column and Guard Column: Column degradation is a common cause of peak shape issues.
-
First, remove the guard column and re-run the analysis. If the peak shape improves, the guard column needs replacement.
-
If the problem persists, the analytical column may be contaminated or have a void. Try back-flushing the column with a strong solvent. If this doesn't resolve the issue, the column may need to be replaced.[2]
-
-
Ensure Sample Solvent Compatibility: The sample solvent should be as weak as or weaker than the initial mobile phase. A strong sample solvent can cause peak distortion.[2]
Question: What causes split peaks in my chromatogram?
Answer: Split peaks, where a single peak appears as two or more conjoined peaks, can arise from issues with the column, the injection process, or the sample itself.[3]
Troubleshooting Steps:
-
Investigate Column Issues:
-
Blocked Frit: A partially blocked column inlet frit can disrupt the sample flow path, leading to peak splitting. If all peaks in the chromatogram are split, this is a likely cause. Replacing the frit or the column may be necessary.[3]
-
Column Void/Contamination: A void or "channel" in the column packing material can cause the sample to travel through different paths, resulting in split peaks. Contamination at the head of the column can have a similar effect.[1][3]
-
-
Check Injection Parameters:
-
Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion, including splitting. Whenever possible, dissolve the sample in the initial mobile phase.[1][4]
-
Autosampler Issues: For autosamplers, check for a partially clogged needle or incorrect injection volume.[1][4]
-
-
Rule out Co-elution: Inject a smaller volume of the sample. If the split peak resolves into two distinct peaks, it is likely that two different compounds are co-eluting. In this case, the chromatographic method (e.g., gradient, mobile phase composition) needs to be optimized for better separation.[3]
Question: How can I reduce sample carryover in my LC-MS system?
Answer: Carryover, the appearance of an analyte signal in a blank injection following a high-concentration sample, is a significant issue in sensitive bioanalysis.[5][6] It can originate from the autosampler, injection valve, or the analytical column.[5]
Solutions:
-
Optimize Autosampler Wash Routine:
-
Wash Solution Composition: The choice of wash solvent is critical. A "magic mixture" of isopropanol, methanol, and acetone (e.g., in a 1:1:1 ratio) followed by a water/methanol wash can be effective.[7] For acidic or basic compounds, adding a small amount of acid (e.g., formic acid) or base to the wash solvent can improve cleaning efficiency.
-
Increase Wash Volume and Cycles: Increasing the volume of the wash solution and the number of wash cycles can significantly reduce carryover from the needle and injection port.
-
-
Column Washing: The analytical column itself can be a source of carryover.[8] A "saw-tooth" wash, cycling between high and low organic mobile phases, can be more effective at removing strongly retained compounds than a continuous high-organic wash.[2][8]
-
Hardware Modifications: Some modern LC systems offer features specifically designed to reduce carryover, such as needle seat backflushing.[9]
Quantitative Data
Table 1: Effect of Wash Solution Composition on Carryover Reduction
| Wash Protocol | Analyte | Initial Carryover (% of LLOQ) | Carryover After Optimization (% of LLOQ) | Reference |
| 3x ACN/H₂O, 3x H₂O/ACN | Small Molecule | >500% | - | [10] |
| 6x DMSO wash | Small Molecule | 263% | 156% | [10] |
| 6x 50/50 DMSO/Methanol wash | Small Molecule | 156% | 100% | [10] |
| 0.1% FOS-choline-12 wash | IgG1 | - | No carryover detected in the second blank | [11] |
| Injection of Trifluoroethanol | Peptides | - | Significant reduction | [12] |
LLOQ: Lower Limit of Quantification
Diagrams
Caption: General troubleshooting workflow for common chromatography issues.
Section 2: Mass Spectrometry Issues
This section focuses on problems related to the mass spectrometer, primarily ion suppression and matrix effects, which can significantly impact the accuracy and sensitivity of bioanalytical methods.
FAQs & Troubleshooting Guides
Question: My analyte signal is inconsistent or lower than expected. Could this be ion suppression?
Answer: Yes, ion suppression is a common cause of reduced and variable analyte signals in LC-MS.[13] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[14]
How to Diagnose Ion Suppression:
The most direct way to assess ion suppression is through a post-column infusion experiment .[14][15][16] This technique helps identify regions in the chromatogram where suppression or enhancement occurs.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
Objective: To qualitatively identify regions of ion suppression or enhancement in a chromatographic run.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece for mixing
-
Standard solution of the analyte of interest
-
Blank matrix extract (e.g., protein-precipitated plasma from a control source)
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of a tee-piece.
-
Connect the outlet of the syringe pump to the other inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.[16]
-
-
Analyte Infusion:
-
Fill the syringe pump with a solution of your analyte at a concentration that provides a stable, mid-range signal.
-
Begin infusing the analyte solution at a constant, low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Start the LC method with the mobile phase gradient. Once a stable baseline signal for the infused analyte is observed, inject a blank mobile phase sample. This will establish the baseline response without any matrix interference.
-
Next, inject an extracted blank matrix sample.
-
-
Data Analysis:
Question: How can I minimize or eliminate matrix effects?
Answer: Minimizing matrix effects is crucial for developing robust and reliable bioanalytical methods. This is typically achieved through a combination of effective sample preparation and chromatographic separation.
Solutions:
-
Improve Sample Preparation: The goal is to remove interfering endogenous components, such as phospholipids, from the sample before analysis.[17] Common techniques include:
-
Solid Phase Extraction (SPE): Offers high selectivity and can effectively remove a wide range of interferences.
-
Liquid-Liquid Extraction (LLE): A classic technique that separates analytes based on their differential solubility in two immiscible liquids.
-
Phospholipid Removal Plates: These are specialized products designed to selectively remove phospholipids, which are a major cause of ion suppression.[18][19]
-
-
Optimize Chromatography: Adjusting the chromatographic method to separate the analyte from the regions of ion suppression (as identified by post-column infusion) is a powerful strategy. This can involve changing the analytical column, modifying the mobile phase gradient, or altering the mobile phase pH.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical chemical properties to the analyte, it will be affected by ion suppression in the same way, allowing for accurate correction during data processing.
Quantitative Data
Table 2: Comparison of Sample Preparation Techniques for Phospholipid Removal from Plasma
| Sample Preparation Method | Relative Phospholipid Removal Efficiency | Analyte Recovery | Reference |
| Protein Precipitation (Acetonitrile) | Low | Variable | [17][18][19] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | [17][19][20] |
| Solid Phase Extraction (SPE) | High | >70% | [17][19] |
| Phospholipid Removal Plates | >95% Removal | >90% | [18][20][21] |
Diagrams
Caption: Workflow for diagnosing and mitigating matrix effects in LC-MS.
Section 3: Sample Preparation
Effective sample preparation is the foundation of a successful bioanalytical method. This section provides detailed protocols for common extraction techniques.
Experimental Protocols
Protocol 2: General Solid Phase Extraction (SPE) for Plasma Samples
Objective: To extract and clean up analytes from plasma using a generic SPE protocol.
Materials:
-
SPE cartridges (e.g., C18, mixed-mode)
-
SPE vacuum manifold
-
Plasma sample
-
Methanol (conditioning and elution solvent)
-
Water (equilibration solvent)
-
Wash solvent (e.g., 5% methanol in water)
-
Collection tubes
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent. Do not let the sorbent go dry.[22]
-
Equilibration: Pass 1 mL of water through the cartridge to prepare it for the aqueous sample.[22]
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge. Allow the sample to pass through the sorbent at a slow, steady flow rate.[22]
-
Washing: Pass 1 mL of the wash solvent (e.g., 5% methanol in water) through the cartridge to remove salts and other polar interferences.[22]
-
Elution: Place a clean collection tube under the cartridge. Elute the analyte of interest with 1-2 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of mobile phase or a compatible solvent for injection.[22]
Protocol 3: General Liquid-Liquid Extraction (LLE) for Plasma Samples
Objective: To extract analytes from plasma based on their partitioning between an aqueous and an immiscible organic phase.
Materials:
-
Plasma sample
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pipettes
Procedure:
-
Sample and Solvent Addition: In a centrifuge tube, add a known volume of plasma (e.g., 100 µL). Add a larger volume of the immiscible organic extraction solvent (e.g., 500 µL of MTBE).[23]
-
Mixing: Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.[24]
-
Phase Separation: Centrifuge the tube at high speed (e.g., >3000 rpm) for 5-10 minutes to separate the aqueous and organic layers.
-
Extraction: Carefully pipette the organic layer (usually the top layer) into a clean tube, being careful not to disturb the aqueous layer or the precipitated protein interface.[24]
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS analysis.
Diagrams
Caption: Decision tree for troubleshooting common peak shape problems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. grupobiomaster.com [grupobiomaster.com]
- 11. Rapid removal of IgG1 carryover on protease column using protease-safe wash solutions delivered with LC pump for HDX-MS systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. zefsci.com [zefsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 16. benchchem.com [benchchem.com]
- 17. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates | Waters [waters.com]
- 19. researchgate.net [researchgate.net]
- 20. waters.com [waters.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. benchchem.com [benchchem.com]
- 23. Liquid-liquid extraction [scioninstruments.com]
- 24. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
Validation & Comparative
A Comparative Analysis of Dihydroergotoxine and Ginkgo Biloba for Cognitive and Cerebrovascular Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of dihydroergotoxine and Ginkgo biloba, two substances that have been investigated for their potential benefits in cognitive impairment and cerebrovascular disorders. The following sections present a comprehensive overview of their mechanisms of action, clinical efficacy based on available experimental data, and detailed methodologies from key clinical trials.
Introduction
This compound, a mixture of three hydrogenated ergot alkaloids, and extracts from the leaves of the Ginkgo biloba tree have both been utilized in the management of age-related cognitive decline and circulatory disturbances. While their intended applications overlap, their pharmacological profiles, clinical evidence, and safety concerns differ significantly. This guide aims to provide an objective comparison to inform research and drug development in this therapeutic area.
Mechanisms of Action
The therapeutic effects of this compound and Ginkgo biloba stem from distinct and complex interactions with various physiological pathways.
This compound is understood to exert its effects through a multi-receptorial mechanism, acting as both an agonist and antagonist at several neurotransmitter receptors. Its primary mechanism of action, though not fully elucidated, involves the modulation of dopaminergic, serotonergic, and alpha-adrenergic systems.[1][2] This complex interaction is believed to contribute to its effects on cerebral metabolism and blood flow.[2]
Ginkgo biloba , particularly the standardized extract EGb 761, possesses a broader range of actions. Its efficacy is attributed to its antioxidant and anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.[3][4] Furthermore, it is known to improve cerebral blood flow, a mechanism that has been quantitatively assessed in some studies.[5]
Signaling Pathway Diagrams
Comparative Efficacy: Clinical Trial Data
A direct comparative randomized trial was conducted in 1990, involving 80 elderly patients with cerebrovascular disorders over a six-week period. The study concluded that while both this compound and Ginkgo biloba extract improved the patients' condition, there were no major statistically significant differences between the two groups for the most part. However, follow-up revealed more frequent improvements in various parameters within the this compound group.[1]
Due to the age of this study and the evolution of clinical trial methodologies, a broader look at the evidence for each compound is warranted.
This compound Efficacy Data
Clinical studies on this compound, many of which were conducted in the 1970s and 1980s, have shown modest and sometimes inconsistent results. The European Medicines Agency (EMA) has noted limitations in these studies, including heterogeneity and the use of subjective assessment scales.[6][7]
| Study/Analysis | Patient Population | Dosage | Duration | Key Outcomes & Quantitative Data |
| EMA Assessment Report (2013) Review[6] | Elderly with chronic cognitive and neurosensorial impairment | Varied | Varied | A meta-analysis of trials using global ratings showed a significant effect favoring this compound (OR 3.78, 95% CI, 2.72 to 5.27). For trials with comprehensive ratings, a significant mean difference was also observed (WMD 0.96, 95% CI, 0.54 to 1.37). However, the clinical relevance of these findings is considered limited. |
| Lazzari (1983)[6] | 559 patients with age-related mental deterioration | Not specified | 1 year | Statistically significant positive results for this compound after 3, 6, and 12 months. |
| Yesavage et al. (unpublished, cited in EMA report)[6] | 41 outpatients with mild memory impairment | 6 mg/day | 12 weeks | Statistically significant improvement in memory function on the Inventory of Psychic and Somatic Complaints in the Elderly (IPSC-E) compared to placebo (p< 0.04). |
Ginkgo Biloba Efficacy Data
Clinical trials on Ginkgo biloba, particularly the standardized extract EGb 761, have also yielded mixed results, though several studies and meta-analyses suggest a benefit in cognitive function and activities of daily living for patients with dementia.[8]
| Study/Analysis | Patient Population | Dosage | Duration | Key Outcomes & Quantitative Data |
| Gauthier & Schlaefke (2014) Meta-analysis[8] | 2,625 patients with dementia | 120 mg or 240 mg/day EGb 761 | 22-26 weeks | Statistically significant superiority of EGb 761 over placebo for cognition (SMD -0.52; 95% CI -0.98, -0.05; P=0.03). Five of seven trials significantly favored EGb 761. |
| Herrschaft et al. (2012)[9] | 410 outpatients with mild to moderate dementia with neuropsychiatric symptoms | 240 mg/day EGb 761 | 24 weeks | Improvement of 2.2 ± 3.5 points on the SKT total score for the EGb 761 group versus 0.3 ± 3.7 points for placebo (p < 0.001). NPI composite score improved by 4.6 ± 7.1 for EGb 761 versus 2.1 ± 6.5 for placebo (p < 0.001). |
| Demarin et al. (2017)[10][11] | 90 patients with vascular cognitive impairment | 60 mg or 120 mg/day EGb 761 | 6 months | Statistically significant positive effect on the Clinical Global Impression (CGI) score for both doses compared to placebo (p=0.038). |
Experimental Protocols
This compound Clinical Trial Methodology
A representative protocol for a this compound trial involved a double-blind, placebo-controlled design with patients aged 55 and older diagnosed with mild to moderate senile mental deterioration.
-
Inclusion Criteria: Patients with age-related cognitive decline, often assessed by scales like the Sandoz Clinical Assessment Geriatric (SCAG) scale.
-
Exclusion Criteria: Specific etiologies for dementia, severe depression.
-
Intervention: Oral administration of this compound mesylate (e.g., 4.5 mg or 6 mg daily) or a matching placebo.
-
Duration: Typically ranging from 12 weeks to 6 months, with some longer-term studies.[6]
-
Primary Efficacy Endpoints: Changes from baseline in cognitive and psychiatric rating scales such as the SCAG, NOSIE (Nurse's Observation Scale for In-Patients), or IPSC-E.[6]
-
Statistical Analysis: Analysis of variance (ANOVA) or other appropriate statistical tests to compare changes in scores between the treatment and placebo groups.
Ginkgo Biloba (EGb 761) Clinical Trial Methodology
Modern clinical trials of Ginkgo biloba extract EGb 761 often employ a randomized, double-blind, placebo-controlled, multi-center design.
-
Inclusion Criteria: Patients with a diagnosis of dementia (Alzheimer's disease or vascular dementia) of mild to moderate severity, often confirmed by scores on cognitive tests like the Mini-Mental State Examination (MMSE) and the Syndrom-Kurztest (SKT). Some studies also require the presence of neuropsychiatric symptoms, assessed by the Neuropsychiatric Inventory (NPI).[9]
-
Exclusion Criteria: Other neurological or psychiatric disorders that could interfere with the assessment.
-
Intervention: Oral administration of standardized Ginkgo biloba extract EGb 761 (commonly 240 mg once daily) or a matching placebo.
-
Duration: Typically 22 to 26 weeks.[8]
-
Primary Efficacy Endpoints: Co-primary endpoints often include the change from baseline in the SKT total score and the NPI composite score.[9]
-
Secondary Efficacy Endpoints: May include the ADCS-Clinical Global Impression of Change (ADCS-CGIC), Verbal Fluency Test, and scales for activities of daily living (ADL-IS) and quality of life (DEMQOL-Proxy).[9]
-
Statistical Analysis: Analysis of covariance (ANCOVA) with baseline values as a covariate is a common method for analyzing the primary outcomes.
Experimental Workflow Diagram
Safety and Tolerability
This compound
The use of this compound is associated with a risk of rare but severe fibrotic reactions (e.g., retroperitoneal, pulmonary) and ergotism.[7] While the incidence reported in clinical trials is low, underreporting is considered likely.[7] Other reported adverse events are generally mild and include gastrointestinal disturbances, dizziness, headache, and nasal stuffiness.[12]
Ginkgo Biloba
Ginkgo biloba extract is generally well-tolerated, with adverse event rates often similar to placebo in clinical trials.[10][11] Reported side effects are typically mild and can include gastrointestinal upset, headache, dizziness, and allergic skin reactions.[13] There have been some concerns about a potential increased risk of bleeding, and caution is advised for patients taking anticoagulant or antiplatelet medications.[14] However, several meta-analyses have not found a significantly increased risk of bleeding with standardized extracts.[14]
| Adverse Event Profile | This compound | Ginkgo biloba |
| Serious Adverse Events | Rare but severe fibrotic reactions and ergotism.[7] | Generally considered safe, with some concerns about bleeding risk, though not consistently supported by meta-analyses.[14] |
| Common Adverse Events | Gastrointestinal disturbances, dizziness, headache, nasal stuffiness.[12] | Gastrointestinal upset, headache, dizziness, allergic skin reactions.[13] |
| Tolerability | Generally well-tolerated in the absence of serious adverse events.[12] | Well-tolerated, with adverse event rates often comparable to placebo.[10][11] |
Conclusion
Both this compound and Ginkgo biloba have been investigated for their potential to ameliorate cognitive and cerebrovascular symptoms. This compound's mechanism is centered on neurotransmitter receptor modulation, but its clinical efficacy is supported by older and often methodologically limited studies, and it carries a risk of serious adverse effects.
Ginkgo biloba, particularly the standardized extract EGb 761, has a more clearly defined multi-modal mechanism of action, including antioxidant and anti-inflammatory effects. While clinical trial results are not uniformly positive, a body of evidence from more recent and methodologically robust studies suggests a modest but significant benefit for cognitive function, activities of daily living, and neuropsychiatric symptoms in patients with mild to moderate dementia, with a favorable safety profile.
For drug development professionals, the broader mechanistic profile and more favorable safety data for Ginkgo biloba may present more promising avenues for further research and development of novel therapies for neurocognitive disorders. The complex receptor pharmacology of this compound, while potentially offering targets for new molecules, also presents challenges in achieving a desirable efficacy-to-safety ratio.
References
- 1. [Drug therapy of disorders of cerebral performance. Randomized comparative study of this compound and Ginkgo biloba extract] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ginkgo biloba sarcotesta polysaccharide inhibits inflammatory responses through suppressing both NF-κB and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginkgo biloba extract mitigates liver fibrosis and apoptosis by regulating p38 MAPK, NF-κB/IκBα, and Bcl-2/Bax signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginkgo biloba for cerebral insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Efficacy and tolerability of Ginkgo biloba extract EGb 761® in dementia: a systematic review and meta-analysis of randomized placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginkgo biloba extract EGb 761® in dementia with neuropsychiatric features: a randomised, placebo-controlled trial to confirm the efficacy and safety of a daily dose of 240 mg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: Dihydroergotoxine vs. Nicergoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of two ergot-derived compounds, dihydroergotoxine and nicergoline. Both agents exhibit complex pharmacological profiles, primarily interacting with adrenergic, serotonergic, and dopaminergic systems. This document summarizes their receptor binding affinities, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.
Summary of Receptor Binding Affinities
The following table summarizes the available quantitative data on the receptor binding affinities of this compound and nicergoline. It is important to note that this compound is a mixture of three different dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine. The binding profile of this compound is therefore a composite of the actions of its components. Data presented here are collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Receptor Subtype | This compound (or its components) | Nicergoline |
| Adrenergic Receptors | ||
| α1-Adrenergic | Antagonist activity noted.[1] | Potent Antagonist. pA2: 8.6 - 11.1[2]; pKi: 8.1 - 9.9[2]; IC50: 0.2 nM[3] |
| α2-Adrenergic | Antagonist activity noted.[1] | Moderate affinity.[3] |
| Dopamine Receptors | ||
| D1 | Mixed agonist/antagonist properties. Dihydroergocristine acts as an antagonist.[4] | Low affinity.[5] |
| D2 | Mixed agonist/antagonist properties. Dihydroergocristine acts as an antagonist.[4] Dihydro-alpha-ergocryptine is a D2 agonist.[6] | Low affinity.[5] |
| Serotonin Receptors | ||
| 5-HT1A | Dihydroergotamine (related compound) shows high affinity.[7] Dihydroergocryptine is selective for 5-HT1 receptors.[8] | Antagonist. IC50: 6 nM.[3] |
| 5-HT2A | Dihydroergotamine acts as an insurmountable antagonist.[5] | Moderate affinity.[3] |
| 5-HT2C | Dihydroergotamine shows high affinity.[7] | - |
| 5-HT3 | - | Open channel blocker.[9] |
Mechanisms of Action and Signaling Pathways
This compound
This compound exerts a complex and multifaceted mechanism of action, characterized by a dual partial agonism and antagonism at various G-protein coupled receptors (GPCRs), including adrenergic, dopaminergic, and serotonergic receptors.[10] This mixed functionality allows it to modulate neurotransmitter systems, potentially compensating for deficits or counteracting hyperactivity.[4]
The primary downstream effects are initiated by its interaction with these GPCRs, which are coupled to various G-proteins (Gq/11, Gi/o, Gs), leading to the modulation of intracellular second messenger systems.[10][11]
-
Adrenergic Receptor Signaling : As an antagonist at α1- and α2-adrenergic receptors, this compound can inhibit the signaling cascades typically initiated by norepinephrine. Blockade of α1-receptors (coupled to Gq/11) prevents the activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to decreased intracellular calcium levels and reduced smooth muscle contraction.[12]
-
Dopaminergic Receptor Signaling : The components of this compound exhibit mixed agonist and antagonist properties at D1 and D2 dopamine receptors.[4] For instance, dihydroergocristine acts as an antagonist at both D1 and D2 receptors, while other components can stimulate these receptors.[4] D2 receptor agonism, mediated through Gi/o proteins, leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[11]
-
Serotonergic Receptor Signaling : The components of this compound also interact with various serotonin receptors. For example, dihydroergotamine, a closely related compound, is a potent antagonist at 5-HT2A receptors, which are coupled to the Gq/11 pathway.[5][11]
Nicergoline
Nicergoline is primarily characterized as a potent and selective α1A-adrenergic receptor antagonist.[2][3] This action leads to vasodilation and an increase in arterial blood flow.[3] Beyond its primary target, nicergoline also demonstrates a multifaceted mechanism of action involving other receptor systems and intracellular signaling pathways, contributing to its neuroprotective and cognitive-enhancing effects.
-
α1A-Adrenergic Receptor Antagonism : By blocking α1A-adrenergic receptors, nicergoline inhibits the norepinephrine-induced activation of the Gq/11-PLC-IP3/DAG pathway, resulting in smooth muscle relaxation and vasodilation.[12]
-
Serotonin Receptor Interactions : Nicergoline acts as an antagonist at 5-HT1A receptors and has a moderate affinity for 5-HT2 receptors.[3] It has also been shown to act as an open channel blocker of the 5-HT3 receptor, a ligand-gated ion channel.[9]
-
Neuroprotective Signaling : Recent studies have highlighted the role of the PI3K/AKT signaling pathway in the neuroprotective effects of nicergoline.[3][13][14] Activation of this pathway is associated with cell survival, inhibition of apoptosis, and reduced inflammation.[3][13][14] Nicergoline has been shown to upregulate the PI3K/AKT pathway, leading to the inhibition of pro-inflammatory mediators and an increase in neurotrophic factors, such as brain-derived neurotrophic factor (BDNF).[15] This contributes to neuronal survival and improved cognitive function.[3][13][14]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays. Below are generalized protocols for these key experimental methodologies.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in an ice-cold lysis buffer.
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate.
-
Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-Prazosin for α1-adrenergic receptors, [3H]-Spiperone for D2 receptors, or [3H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the unlabeled test compound (this compound or nicergoline).
-
Total binding is determined in the absence of the competitor, and non-specific binding is measured in the presence of a high concentration of an unlabeled ligand that saturates the receptors.
3. Incubation and Filtration:
-
The plate is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
4. Data Analysis:
-
The radioactivity on the filters is quantified using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assays (e.g., cAMP Measurement for D2 Receptors)
Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor by measuring a downstream cellular response.
1. Cell Culture:
-
A cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing the D2 dopamine receptor) is cultured to an appropriate confluency.
2. Assay Procedure:
-
The cells are treated with the test compound at various concentrations.
-
To measure antagonism, cells are co-treated with the test compound and a known agonist for the receptor.
-
The cellular response is then measured. For D2 receptors, which are coupled to Gi/o proteins, agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This can be measured using various commercially available kits (e.g., HTRF, FRET, or ELISA-based assays).
3. Data Analysis:
-
The results are typically plotted as a dose-response curve.
-
For agonists, the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) are determined.
-
For antagonists, the IC50 (the concentration that inhibits 50% of the agonist-induced response) is calculated, from which a pA2 value can be derived to quantify the antagonist potency.
Conclusion
This compound and nicergoline are both ergot derivatives with complex pharmacological profiles. This compound acts as a modulator of adrenergic, dopaminergic, and serotonergic receptors with mixed agonist/antagonist properties. In contrast, nicergoline is primarily a potent and selective α1A-adrenergic receptor antagonist, with additional effects on serotonin receptors and neuroprotective signaling pathways such as the PI3K/AKT pathway. The distinct receptor interaction profiles and downstream signaling mechanisms of these two compounds likely underlie their different therapeutic applications and side-effect profiles. Further head-to-head comparative studies with comprehensive receptor screening would be beneficial for a more complete understanding of their relative pharmacological properties.
References
- 1. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ameliorative effect of nicergoline on cognitive function through the PI3K/AKT signaling pathway in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Biological studies of clavine alkaloids targeting CNS receptors [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. G-protein signaling: back to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Protective effects of nicergoline against neuronal cell death induced by activated microglia and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Dihydroergotoxine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dihydroergotoxine, a mixture of three hydrogenated ergot alkaloids, has long been investigated for its potential neuroprotective and nootropic effects. This guide provides an objective comparison of its performance with other neuroprotective agents, supported by available in vivo experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the evidence for this compound's neuroprotective capabilities.
Comparative Efficacy of this compound and Alternatives
The in vivo neuroprotective effects of this compound have been evaluated in various animal models of neurological disorders. The following tables summarize the quantitative data from key studies, comparing its efficacy with other agents where possible. It is important to note that much of the in vivo research on this compound was conducted several decades ago, and direct, recent comparative studies with newer neuroprotective agents are limited.
Table 1: Neuroprotection in a Gerbil Model of Forebrain Ischemia
| Treatment Group | Neuronal Density in CA1 Hippocampus (neurons/mm ± SEM) | Reference |
| Control (Sham Operation) | 66.03 ± 7.37 | [1] |
| Vehicle (Ischemia) | 11.25 ± 4.93 | [1] |
| This compound (Ischemia) | 69.19 ± 6.49 | [1] |
SEM: Standard Error of the Mean
In a model of delayed neuronal death in the gerbil hippocampus following 5 minutes of forebrain ischemia, systemic administration of this compound mesylate (Hydergine) markedly reduced the necrosis of CA1 neurons.[1] The neuronal density in the this compound-treated group was not statistically different from the control group, indicating a significant protective effect against ischemic damage.[1]
Table 2: Effects on Antioxidant Enzymes in Aged Rat Brains
| Treatment Group (Aged Rats) | Superoxide Dismutase (SOD) Activity (U/mg protein) | Catalase (CAT) Activity (U/mg protein) | Reference |
| Vehicle | Data not specified, but lower than treated group | Data not specified, but lower than treated group | [2] |
| Co-dergocrine (this compound) | Significantly increased, especially in hippocampus and corpus striatum | Significantly increased | [2] |
A study in aged (18 months) Sprague-Dawley rats demonstrated that chronic treatment with co-dergocrine mesylate for 20 days resulted in a significant increase in the activities of the antioxidant enzymes superoxide dismutase (SOD) and catalase (CAT) in various brain regions.[2] This suggests that part of its neuroprotective mechanism may be attributed to bolstering the brain's enzymatic antioxidant defense systems, which is particularly relevant in age-related cognitive decline where oxidative stress is implicated.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key in vivo studies on this compound and its components.
Protocol 1: Neuroprotection in a Rat Model of Cerebral Ischemia (Dihydroergocryptine)
-
Animal Model: Male rats.[3]
-
Induction of Ischemia:
-
Drug Administration:
-
Outcome Measures:
-
Key Findings: Low-dose oral DHEC treatment prevented behavioral abnormalities and memory impairment after transient ischemia and showed a trend towards improving behavioral deficits in the severe multi-infarct model. DHEC also prevented the reduction in cerebral Na-K-ATPase activity.[3]
Protocol 2: Neuroprotection in a Monkey Model of Parkinson's Disease (alpha-Dihydroergocryptine)
-
Animal Model: Monkeys (Macaca fascicularis).[4]
-
Induction of Neurodegeneration: Severe treatment with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra.[4]
-
Drug Administration: Alpha-dihydroergocryptine (DEK) was administered to the monkeys. The precise dosage and timing relative to MPTP administration are not detailed in the abstract.
-
Outcome Measures:
-
Key Findings: Monkeys treated with both DEK and MPTP showed reduced neuronal death in the substantia nigra compared to those treated with MPTP alone. DEK appeared to preserve neuronal morphology and brain architecture.[4]
Visualizing Mechanisms and Workflows
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are believed to be multifactorial. The following diagram illustrates the proposed mechanisms of action based on available literature.
Caption: Proposed neuroprotective mechanisms of this compound.
Experimental Workflow for In Vivo Neuroprotection Studies
The following diagram outlines a generalized workflow for conducting an in vivo study to validate the neuroprotective effects of a compound like this compound.
Caption: A typical in vivo neuroprotection study workflow.
Conclusion
The available in vivo evidence, though largely from older studies, suggests that this compound exhibits neuroprotective properties in various models of neurological damage, including ischemia and neurotoxin-induced injury. Its mechanisms of action appear to be multifaceted, involving modulation of neurotransmitter systems, enhancement of antioxidant defenses, and improvement of cerebral metabolism. However, there is a clear need for contemporary, well-controlled in vivo studies that directly compare the efficacy of this compound with currently used neuroprotective agents. Such research would be invaluable in definitively establishing its place in the therapeutic armamentarium for neurodegenerative diseases.
References
- 1. Effect of this compound mesylate (Hydergine) on delayed neuronal death in the gerbil hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible supportive effects of co-dergocrine mesylate on antioxidant enzyme systems in aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of dihydroergocryptine on the neurological and enzyme disorders induced by cerebral ischaemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of alpha-dihydroergocryptine against damages in the substantia nigra caused by severe treatment with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Ergot Alkaloids in the Battle Against Dementia
For researchers, scientists, and drug development professionals, the quest for effective dementia therapies is a journey of meticulous comparison and data-driven decisions. This guide provides a comprehensive head-to-head comparison of ergot alkaloids in preclinical dementia models, offering a clear view of their performance backed by experimental data.
Ergot alkaloids, a class of compounds derived from the Claviceps fungus, have a long history in medicine.[1] Their diverse pharmacological profiles, particularly their interactions with dopaminergic, serotonergic, and adrenergic systems, have made them intriguing candidates for neurodegenerative diseases.[1][2][3] This guide will focus on two prominent synthetic ergot derivatives, Nicergoline and Dihydroergotoxine (also known as Hydergine), and their effects in established dementia models.
Quantitative Comparison of Neuroprotective Effects
To facilitate a clear comparison, the following table summarizes the key quantitative findings from preclinical studies on Nicergoline and this compound in dementia models. It is important to note that direct head-to-head preclinical studies are limited; therefore, this table compiles data from separate studies using similar models.
| Parameter | Dementia Model | Ergot Alkaloid | Dosage | Key Findings | Reference |
| Cognitive Function | Scopolamine-induced amnesia (mice) | Nicergoline | 5-10 mg/kg | Significant improvement in spatial memory in Y-maze and Morris water maze tests. | [4][5] |
| Streptozotocin (STZ)-induced dementia (rats) | Nicergoline | 10 mg/kg | Attenuated cognitive deficits in passive avoidance and object recognition tasks. | [6] | |
| Mild Dementia (Human Clinical Trial) | This compound | 6 mg/day | Statistically significant improvement in memory function based on physician rating. | [7] | |
| Amyloid Pathology | 3xTg-AD mice | Nicergoline | 10 mg/kg | Reduced accumulation of amyloid precursor protein (APP) in the hippocampus. | [4][5] |
| Neuronal Survival | 3xTg-AD mice | Nicergoline | 10 mg/kg | Inhibited neuronal loss and decreased apoptosis-associated gene expression (caspase-3, -9, BAX, BH3). | [4] |
| Neuroinflammation | LPS and IFN-gamma stimulated microglia/astrocytes | Nicergoline | Dose-dependent | Suppressed production of superoxide anions, IL-1β, IL-6, and TNF-α. | [8] |
| Cerebral Blood Flow | Cerebrovascular disorders (Human) | Nicergoline | N/A | Induces vasodilation through alpha-1 adrenergic receptor antagonism, improving cerebral blood flow. | [9][10] |
| N/A | This compound | N/A | Modulates synaptic neurotransmitter levels and increases blood flow to the brain. | [11][12] |
Experimental Protocols: A Closer Look at the Methodology
Understanding the experimental design is crucial for interpreting the results. Below are detailed methodologies for key experiments cited in this guide.
Scopolamine-Induced Amnesia Model
The scopolamine-induced amnesia model is a widely used pharmacological model to screen for drugs with potential anti-amnesic properties.[13][14][15] Scopolamine, a nonselective muscarinic receptor antagonist, impairs learning and short-term memory, mimicking some of the cholinergic deficits observed in Alzheimer's disease.[14]
Typical Protocol:
-
Animals: Male C57BL/6 mice are commonly used.[13]
-
Drug Administration: The test compound (e.g., Nicergoline) is administered intraperitoneally (i.p.) or orally.
-
Induction of Amnesia: Scopolamine (typically 0.4-1 mg/kg, i.p.) is administered 30 minutes before the behavioral tests.[14][16]
-
Behavioral Assessment:
-
Y-Maze Test: To assess spatial working memory. The test measures the percentage of spontaneous alternations in entering the three arms of the maze.[13][16]
-
Morris Water Maze (MWM): To evaluate spatial learning and memory. The time taken to find a hidden platform in a pool of water is recorded over several trials.[14]
-
Passive Avoidance Test: To assess long-term memory. The latency to enter a dark compartment where an aversive stimulus (e.g., foot shock) was previously delivered is measured.[14]
-
Streptozotocin-Induced Dementia Model
Intracerebroventricular (ICV) injection of streptozotocin (STZ) is used to create a non-transgenic animal model of sporadic Alzheimer's disease.[17][18][19] STZ impairs cerebral glucose metabolism and induces oxidative stress, neuroinflammation, and cognitive decline, mirroring pathological features of AD.[6][18]
Typical Protocol:
-
Animals: Wistar rats are frequently used.[17]
-
Surgical Procedure: Animals are anesthetized, and a cannula is stereotaxically implanted into the lateral ventricles.
-
STZ Administration: A single or double bilateral ICV injection of STZ (e.g., 2-3 mg/kg) is administered.[17][20]
-
Post-operative Care and Recovery: Animals are monitored for recovery for a period of weeks.
-
Behavioral and Biochemical Assessment:
Signaling Pathways and Mechanisms of Action
The therapeutic potential of ergot alkaloids in dementia stems from their ability to modulate multiple signaling pathways.
Nicergoline's Multi-Faceted Neuroprotection
Nicergoline exhibits a broad spectrum of neuroprotective actions. A key mechanism is its effect on the PI3K/AKT signaling pathway .[4][5] Activation of this pathway is crucial for promoting cell survival and inhibiting apoptosis.[4] Studies have shown that Nicergoline can downregulate apoptosis-associated genes in hippocampal cells.[4]
Furthermore, Nicergoline demonstrates anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in microglia and astrocytes.[8] It also enhances cholinergic function by increasing acetylcholine release, a neurotransmitter vital for learning and memory.[9][10] Its role as an alpha-1 adrenergic receptor antagonist contributes to vasodilation and improved cerebral blood flow.[9]
This compound's Neuromodulatory Effects
This compound's mechanism of action is complex, involving interactions with multiple neurotransmitter systems.[11][12] It acts as an agonist at dopaminergic and serotonergic receptors and an antagonist at alpha-adrenoreceptors.[11][12][21] This modulation of neurotransmitter levels, coupled with its ability to increase cerebral blood flow, is thought to be the basis for its potential cognitive benefits.[11][12]
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were created using Graphviz.
Caption: Workflow for the scopolamine-induced amnesia model.
Caption: Key signaling pathways modulated by Nicergoline.
Conclusion
The available preclinical data suggests that Nicergoline holds significant promise as a multi-target agent for dementia therapy. Its ability to modulate the PI3K/AKT pathway, reduce neuroinflammation, and clear amyloid precursor protein provides a strong rationale for its neuroprotective effects. While this compound also shows some potential through its neuromodulatory and vascular effects, the preclinical evidence for its efficacy in dementia models is less extensive compared to Nicergoline.
It is crucial to underscore the need for more direct head-to-head comparative studies in standardized dementia models to definitively establish the relative efficacy of these and other ergot alkaloids. Such studies will be invaluable in guiding future drug development efforts in the fight against dementia.
References
- 1. Effects of ergotamine on the central nervous system using untargeted metabolomics analysis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of ergot drugs on serotonergic function: behavior and neurochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding interactions of ergot alkaloids with monoaminergic receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ameliorative effect of nicergoline on cognitive function through the PI3K/AKT signaling pathway in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. A controlled double-blind study of high-dose this compound mesylate (Hydergine) in mild dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effects of nicergoline against neuronal cell death induced by activated microglia and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Nicergoline? [synapse.patsnap.com]
- 10. Safety of Nicergoline as an Agent for Management of Cognitive Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. njppp.com [njppp.com]
- 15. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 16. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. STZ induced Alzheimer’s Disease Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 19. Open Veterinary Journal [openveterinaryjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]
A Comparative Analysis of Dihydroergotoxine and Other Nootropics on Cognitive Enhancement
For researchers, scientists, and drug development professionals, the quest for effective cognitive enhancers necessitates a thorough understanding of their comparative efficacy and mechanisms of action. This guide provides an objective comparison of Dihydroergotoxine against other prominent nootropics—Piracetam, Modafinil, and Methylphenidate—supported by experimental data, detailed methodologies, and visual representations of their neural pathways.
Quantitative Comparison of Cognitive Benefits
The following tables summarize the quantitative effects of this compound, Piracetam, Modafinil, and Methylphenidate on various cognitive domains based on available clinical trial data.
Table 1: Effects on Memory
| Nootropic | Study Population | Dosage | Duration | Memory Task | Key Findings |
| This compound | Mildly impaired elderly outpatients[1] | 6 mg/day | 12 weeks | Physician-rated memory (IPSC-E) | Statistically significant improvement in memory function (p < .04) compared to placebo.[1] |
| Mildly impaired elderly outpatients[1] | 6 mg/day | 12 weeks | Digit Symbol Substitution, Zahlenverbindungs Test (ZVT) | Improvement in both placebo and drug groups with no significant intergroup differences.[1] | |
| Modafinil | Healthy young adult males[2][3] | 100 mg & 200 mg (single dose) | N/A | Digit Span, Visual Pattern Recognition Memory | Significant enhancement in performance on both tasks.[2][3] |
| Methylphenidate | Healthy adults[4][5] | Therapeutic doses | Single dose | Working Memory, Episodic Memory | Modest improvements observed.[4] A review of single-dose studies showed working memory improvement in 65% of studies.[5] |
| Piracetam | N/A | N/A | N/A | N/A | Limited high-quality clinical trial data in healthy individuals. |
Table 2: Effects on Attention and Executive Function
| Nootropic | Study Population | Dosage | Duration | Attention/Executive Function Task | Key Findings |
| This compound | Cognitively impaired elderly[6] | 4.5 mg/day | 6 months | Sandoz Clinical Assessment Geriatric (SCAG) scale | Statistically significant improvement in cognitive deficits (p<0.05), anxiety and mood depression (p<0.01), unsociability (p<0.01), retardation (p<0.05) and irritability (p<0.001).[6] |
| Modafinil | Healthy non-sleep-deprived adults[7][8] | 100 mg & 200 mg (single dose) | N/A | Meta-analysis of 19 trials (Attention, Executive Functioning, Processing Speed) | Small but significant overall positive effect (g = 0.10).[7][8] |
| Healthy young adult males[2][3] | 100 mg & 200 mg (single dose) | N/A | Spatial Planning, Stop-Signal Reaction Time | Significant enhancement in performance.[2][3] | |
| Methylphenidate | Healthy adults[4] | Therapeutic doses | Single dose | Inhibitory Control | Modest improvements observed.[4] |
| Healthy young people[9] | 10 mg, 20 mg, 40 mg (single dose) | N/A | Selective, Divided, and Sustained Attention Tasks | No significant differences in performance were observed on any of the tests.[9] | |
| Piracetam | N/A | N/A | N/A | N/A | Limited high-quality clinical trial data in healthy individuals. |
Mechanisms of Action: Signaling Pathways
The cognitive benefits of these nootropics stem from their distinct interactions with various neurotransmitter systems and cellular processes.
This compound
This compound's mechanism is complex, primarily acting as an agonist at dopamine and serotonin receptors and an antagonist at alpha-adrenergic receptors.[6][10] This modulation of multiple neurotransmitter systems is believed to underlie its cognitive effects.
References
- 1. A controlled double-blind study of high-dose this compound mesylate (Hydergine) in mild dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cognitive enhancing effects of modafinil in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methylphenidate - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. The Efficacy of Modafinil as a Cognitive Enhancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methylphenidate as a cognitive enhancer in healthy young people - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
A Comparative Review of Vasodilators in Senile Dementias: An Evidence-Based Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of several vasodilators that have been investigated for the treatment of senile dementias, including Alzheimer's disease and vascular dementia. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical trial data, detailed experimental methodologies, and an exploration of the underlying molecular signaling pathways.
Introduction
The therapeutic rationale for using vasodilators in senile dementias has evolved from a simple model of increasing cerebral blood flow to a more nuanced understanding of their metabolic and neuroprotective effects. While the efficacy of many of these agents remains a subject of ongoing research and debate, this guide aims to provide an objective comparison of key vasodilators based on available clinical evidence. The vasodilators covered in this review include naftidrofuryl, nimodipine, pentoxifylline, vinpocetine, and the herbal extract Ginkgo biloba.
Comparative Efficacy: A Summary of Clinical Trial Data
The following tables summarize the quantitative data from randomized controlled trials (RCTs) of the selected vasodilators. These tables are designed to provide a clear and concise comparison of their performance on various cognitive and global assessment scales.
Table 1: Nimodipine Clinical Trial Data
| Trial/Meta-analysis | Patient Population | Dosage | Duration | Outcome Measure | Results (Drug vs. Placebo) | p-value |
| Cochrane Review (2002)[1][2] | Dementia (AD, VD, mixed) | 90 mg/day | 12 weeks | SCAG Scale | WMD: -7.59 (95% CI: -9.87 to -5.31) | <0.00001 |
| Cochrane Review (2002)[1][2] | Dementia (AD, VD, mixed) | 90 mg/day | 12 weeks | Clinical Global Impression | WMD: -0.87 (95% CI: -1.07 to -0.67) | <0.00001 |
| Cochrane Review (2002)[1][2] | Dementia (AD, VD, mixed) | 90 mg/day | 12 weeks | Cognitive Function (SMD) | SMD: 0.61 (95% CI: 0.42 to 0.81) | <0.00001 |
| Pantoni et al. (2005)[3] | Subcortical Vascular Dementia | 90 mg/day | 52 weeks | MMSE (≥3-point deterioration) | 28.1% vs. 50.5% | <0.01 |
WMD: Weighted Mean Difference; SMD: Standardized Mean Difference; SCAG: Sandoz Clinical Assessment Geriatric; MMSE: Mini-Mental State Examination.
Table 2: Pentoxifylline Clinical Trial Data
| Trial | Patient Population | Dosage | Duration | Outcome Measure | Results (Mean Change from Baseline) | p-value |
| Black et al. (1992)[4] | Multi-infarct Dementia | 1200 mg/day | 36 weeks | Total ADAS | Slower deterioration | 0.058 |
| Black et al. (1992)[4] | Multi-infarct Dementia (with stroke evidence) | 1200 mg/day | 36 weeks | Total ADAS | Slower deterioration | 0.023 |
| Black et al. (1992)[4] | Multi-infarct Dementia (with clinical stroke) | 1200 mg/day | 36 weeks | Total ADAS | Slower deterioration | 0.002 |
ADAS: Alzheimer's Disease Assessment Scale.
Table 3: Vinpocetine Clinical Trial Data
| Trial/Meta-analysis | Patient Population | Dosage | Duration | Outcome Measure | Results (Drug vs. Placebo) | p-value |
| Cochrane Review (2003)[5] | Dementia | 30 mg/day | 12-16 weeks | CGI | OR for improvement: 2.50 (95% CI: 1.30 to 4.82) | 0.006 |
| Cochrane Review (2003)[5] | Dementia | 60 mg/day | 12-16 weeks | CGI | OR for improvement: 2.77 (95% CI: 1.40 to 5.46) | 0.003 |
| Valikovics et al. (2012)[6] | Mild Cognitive Impairment | Not specified | 18 months | ADAS-Cog | Significant improvement | Not specified |
| Balestreri et al. (1987)[1] | Chronic Vascular Senile Cerebral Dysfunction | 30 mg/day then 15 mg/day | 90 days | CGI, SCAG, MMSQ | Consistent improvement | Not specified |
CGI: Clinical Global Impression; OR: Odds Ratio; ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale; SCAG: Sandoz Clinical Assessment Geriatric; MMSQ: Mini-Mental Status Questionnaire.
Table 4: Ginkgo Biloba Extract (EGb 761) Clinical Trial Data
| Trial/Meta-analysis | Patient Population | Dosage | Duration | Outcome Measure | Results (Drug vs. Placebo) | p-value |
| Gauthier & Schlaefke (2014)[7] | Dementia | 120-240 mg/day | 22-26 weeks | Cognition (SMD) | -0.52 (95% CI: -0.98 to -0.05) | 0.03 |
| Gauthier & Schlaefke (2014)[7] | Dementia | 120-240 mg/day | 22-26 weeks | Activities of Daily Living (SMD) | -0.44 (95% CI: -0.68 to -0.19) | <0.001 |
| Gauthier & Schlaefke (2014)[7] | Dementia | 120-240 mg/day | 22-26 weeks | Global Rating (SMD) | -0.52 (95% CI: -0.92 to -0.12) | 0.01 |
SMD: Standardized Mean Difference.
Table 5: Naftidrofuryl Clinical Trial Data
| Trial/Meta-analysis | Patient Population | Dosage | Duration | Outcome Measure | Results (Drug vs. Placebo) | p-value |
| Cochrane Review (2022)[8] | Dementia | Not specified | Not specified | Cognitive Function (SMD) | -0.36 (95% CI: -0.71 to -0.02) | 0.04 |
| Cochrane Review (2022)[8] | Dementia | Not specified | Not specified | Functional Performance & Behavior (SMD) | -1.04 (95% CI: -1.73 to -0.35) | 0.003 |
| Cochrane Review (2022)[8] | Dementia | Not specified | Not specified | Mood (SMD) | -0.80 (95% CI: -1.26 to -0.34) | 0.0006 |
| Saldmann et al. (1991)[9] | Moderate Senile Dementia | 400 mg/day | 3 months | EACG & SGRS Improvement | 15% vs. 5% | Not specified |
| Grossmann et al. (1990)[4] | Mild to Moderate Senile Dementia | 600 mg/day | 8 weeks | Psychometric Test Battery | Significantly better improvement | Not specified |
SMD: Standardized Mean Difference; EACG: Echelle d'Appréciation Clinique en Gériatrie; SGRS: Stockton Geriatric Rating Scale.
Experimental Protocols
The clinical trials cited in this review generally followed a randomized, double-blind, placebo-controlled design. Below is a synthesized overview of the typical methodologies employed.
1. Patient Population:
-
Inclusion Criteria: Patients were typically aged 50 and older with a diagnosis of mild to moderate senile dementia, including Alzheimer's disease, vascular dementia, or mixed dementia. Diagnosis was often based on established criteria such as the DSM-III-R or NINDS-AIREN.[4][10] Cognitive impairment was confirmed using baseline scores on scales like the Mini-Mental State Examination (MMSE) or the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
-
Exclusion Criteria: Common exclusion criteria included severe dementia, major psychiatric or neurological disorders other than dementia, and unstable medical conditions.
2. Intervention:
-
Patients were randomly assigned to receive either the active vasodilator drug at a specified dosage and frequency or a matching placebo.
-
A washout period for other psychoactive medications was often implemented before the start of the trial.[4]
3. Outcome Measures:
-
Primary Outcome Measures: These typically included changes in cognitive function, assessed by scales such as the ADAS-Cog or the Syndrom-Kurztest (SKT), and global clinical status, evaluated using the Clinical Global Impression of Change (CGIC).[5][6]
-
Secondary Outcome Measures: These often encompassed assessments of activities of daily living (ADL), neuropsychiatric symptoms (e.g., using the Neuropsychiatric Inventory - NPI), and mood (e.g., using the Hamilton Depression Scale).[6]
4. Statistical Analysis:
-
The primary analysis was typically an intent-to-treat (ITT) analysis, including all randomized patients.
-
Changes from baseline scores between the treatment and placebo groups were compared using appropriate statistical tests, such as ANCOVA or t-tests.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these vasodilators in senile dementias are attributed to a variety of molecular mechanisms beyond simple vasodilation. The following diagrams illustrate the key signaling pathways involved.
Nimodipine: L-Type Calcium Channel Blockade
Nimodipine is a dihydropyridine calcium channel blocker that readily crosses the blood-brain barrier. Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels, which are abundant in cerebral vascular smooth muscle and neurons. By reducing calcium influx, nimodipine leads to vasodilation and may also exert neuroprotective effects by preventing calcium overload in neurons, a key event in excitotoxicity.
Pentoxifylline: Rheological and Anti-inflammatory Effects
Pentoxifylline is a xanthine derivative that improves blood flow by increasing erythrocyte deformability and reducing blood viscosity. It is also a non-selective phosphodiesterase (PDE) inhibitor and has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α.[11][12]
Vinpocetine: PDE1 Inhibition and Enhanced Cerebral Metabolism
Vinpocetine is a synthetic derivative of the vinca alkaloid vincamine. Its primary mechanism is the inhibition of phosphodiesterase type 1 (PDE1), which leads to an increase in intracellular levels of cyclic GMP (cGMP) and cyclic AMP (cAMP).[13] This, in turn, is thought to improve cerebral blood flow and glucose utilization.[14]
Ginkgo Biloba Extract: A Multifaceted Approach
The standardized extract of Ginkgo biloba leaves (EGb 761) contains several active compounds, including flavonoids and terpenoids. Its neuroprotective effects are thought to be multifactorial, involving antioxidant properties (scavenging of free radicals), anti-inflammatory actions, and modulation of various signaling pathways that promote cell survival and inhibit apoptosis.[15][16][17]
Naftidrofuryl: Serotonin 5-HT2 Receptor Antagonism
Naftidrofuryl is a vasodilator that also exhibits metabolic effects. Its vascular action is primarily mediated through the antagonism of serotonin 5-HT2 receptors on vascular smooth muscle, leading to an anti-vasoconstrictive effect.[18] It is also suggested to improve cellular oxidative capacity.
Conclusion
The vasodilators reviewed in this guide demonstrate a range of mechanisms and varying degrees of efficacy in clinical trials for senile dementias. While some agents, such as nimodipine and Ginkgo biloba extract, have shown statistically significant benefits on cognitive and global measures in meta-analyses, the clinical relevance of these findings is still under discussion. Others, like pentoxifylline and vinpocetine, have shown promise in specific subgroups of patients with vascular dementia. The evidence for naftidrofuryl suggests potential benefits on cognitive function, behavior, and mood, although the overall global impression of change is less consistent.
It is evident that the therapeutic landscape for senile dementias is shifting towards agents with multifaceted mechanisms of action that extend beyond simple vasodilation to include neuroprotection, anti-inflammatory effects, and modulation of cellular metabolism. Further large-scale, well-designed clinical trials are necessary to establish the definitive role of these and other vasodilators in the management of senile dementias and to identify patient populations most likely to benefit from such interventions. This guide serves as a foundational resource for researchers and drug development professionals to inform future investigations in this critical area of unmet medical need.
References
- 1. A double-blind placebo controlled evaluation of the safety and efficacy of vinpocetine in the treatment of patients with chronic vascular senile cerebral dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Naftidrofuryl in the treatment of mild senile dementia. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vinpocetine for cognitive impairment and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Study of the effects of vinpocetin on cognitive functions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. People with dementia may benefit from naftidrofuryl | Cochrane [cochrane.org]
- 9. Efficacy of naftidrofuryl in patients with moderate senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Donepezil in vascular dementia: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. The molecular mechanisms of ginkgo (Ginkgo biloba) activity in signaling pathways: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective and Antioxidant Effect of Ginkgo biloba Extract Against AD and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Serotonin, 5-HT2 receptors, and their blockade by naftidrofuryl: a targeted therapy of vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroergotoxine Versus Placebo in Dementia: A Comparative Clinical Trial Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trials that have evaluated the efficacy and safety of dihydroergotoxine against a placebo in the treatment of dementia. This compound, an ergot alkaloid derivative also known as co-dergocrine mesylate or Hydergine®, has been investigated for its potential to alleviate cognitive and behavioral symptoms associated with various forms of dementia. This document summarizes key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes relevant pathways to offer a clear and objective overview for the scientific community.
Summary of Clinical Efficacy
Clinical trials have shown varied results regarding the efficacy of this compound in dementia. Several studies suggest a statistically significant, albeit modest, improvement in some cognitive and behavioral symptoms compared to placebo. A meta-analysis of trials using global rating scales indicated a significant effect in favor of this compound.[[“]] Similarly, another meta-analysis of trials using comprehensive rating scales also showed a significant mean difference favoring the treatment.[[“]] However, some individual trials, particularly in patients with Alzheimer's disease, have not demonstrated a significant benefit over placebo.[2]
The efficacy of this compound may be influenced by the dosage, the type of dementia, and the specific symptoms being assessed. Higher dosages have been associated with greater effects on global and neuropsychological scores.[3] The therapeutic benefits appear to be more pronounced in patients with mild to moderate dementia.
Quantitative Data from Clinical Trials
The following tables summarize the quantitative outcomes from key clinical trials comparing this compound to placebo in dementia.
Table 1: Efficacy of this compound Based on Global and Comprehensive Rating Scales
| Study Population | Treatment and Dosage | Duration | Outcome Measure | Result | p-value |
| Mild Memory Impairment | This compound Mesylate 6 mg/day | 12 weeks | Inventory of Psychic and Somatic Complaints in the Elderly (IPSC-E) - Memory | Statistically significant improvement | < 0.04[4] |
| Mild Memory Impairment | This compound Mesylate 6 mg/day | 12 weeks | Digit Symbol Substitution and Zahlenverbindungs Test (ZVT) | No significant intergroup difference | < 0.10[4] |
| Probable Alzheimer's Disease | Dihydroergokryptine Mesylate (titrated to 20 mg bid) | 1 year | Gottfries-Bråne-Steen (GBS) Rating Scale | Significant difference between treatments | 0.002[5] |
| Severe Multi-infarct Dementia | Co-dergocrine Mesylate 3 mg/day (intravenous) | 14 days | Sandoz Clinical Assessment Geriatric (SCAG) Scale | Significant improvements in cognitive dysfunction, mood depression, withdrawal, and overall impression | Not specified |
Table 2: Adverse Events Reported in Clinical Trials
| Study Population | Treatment Group | Incidence of Minor Adverse Events | Placebo Group | Incidence of Minor Adverse Events |
| Probable Alzheimer's Disease | Dihydroergokryptine Mesylate | 8.3% (9 out of 108 patients)[5] | Placebo | 6.5% (7 out of 107 patients)[5] |
| Severe Multi-infarct Dementia | Co-dergocrine Mesylate | 52.9% (9 out of 17 patients) - mainly nausea, gastric discomfort | Placebo | Not specified |
Experimental Protocols
The clinical trials included in this analysis were predominantly randomized, double-blind, placebo-controlled studies. The methodologies employed in these key trials are detailed below.
Study of this compound Mesylate in Mild Dementia[4]
-
Study Design: A double-blind, placebo-controlled trial.
-
Participants: 41 outpatients aged 55 to 80 years with mild memory impairment.
-
Inclusion Criteria: Mild, subjectively distressing memory impairment.
-
Exclusion Criteria: Specific etiologies for the amnesic syndrome ruled out by history, physical examination, and laboratory tests. Hamilton Depression Scale rating above 18.
-
Intervention: this compound mesylate (DEM, Hydergine) at a dosage of 6 mg per day, administered orally.
-
Control: Placebo.
-
Duration: Twelve weeks.
-
Primary Outcome Measures: Physician rating of memory using the Inventory of Psychic and Somatic Complaints in the Elderly (IPSC-E) and structured testing of recent memory using digit symbol substitution and Zahlenverbindungs test (ZVT).
Study of Dihydroergokryptine Mesylate in Alzheimer's Disease[5]
-
Study Design: A long-term, randomized, placebo-controlled, double-blind study with a subsequent open-label phase.
-
Participants: 215 patients with probable Alzheimer's disease according to NINCDS-ADRDA criteria.
-
Intervention: Dihydroergokryptine mesylate (DEK) with a dosage titration schedule: 5 mg twice daily for the first 2 weeks, 10 mg twice daily for the following 2 weeks, and 20 mg twice daily for the subsequent 11 months.
-
Control: Placebo.
-
Duration: One-year double-blind treatment phase.
-
Primary Outcome Measures: Gottfries-Bråne-Steen (GBS) Rating Scale for dementia and the Mental Deterioration Battery.
Study of Intravenous Co-dergocrine Mesylate in Multi-infarct Dementia[6]
-
Study Design: A double-blind, placebo-controlled trial.
-
Participants: 40 patients with severe multi-infarct dementia.
-
Inclusion Criteria: Hachinski score of 7 or more and a cumulative score of at least 12 on specific items of the SCAG scale related to anxiety/depression or alertness/confusion.
-
Intervention: Daily intravenous infusion of 3 mg co-dergocrine mesylate ('Hydergine').
-
Control: Intravenous infusion of placebo.
-
Duration: 14 days of treatment followed by a 7-day follow-up period.
-
Primary Outcome Measures: Sandoz Clinical Assessment Geriatric (SCAG) scale, Nowlis scale for fatigue, and clinical global assessments by physicians.
Visualizations
Experimental Workflow of a Typical Clinical Trial
Caption: Workflow of a randomized, placebo-controlled clinical trial for this compound in dementia.
Postulated Signaling Pathway of this compound
Caption: Postulated signaling pathways of this compound's neuroprotective effects.
References
- 1. consensus.app [consensus.app]
- 2. Lack of efficacy of hydergine in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A controlled double-blind study of high-dose this compound mesylate (Hydergine) in mild dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroergokryptine vs. placebo in dementia of Alzheimer type: interim results of a randomized multicenter study after a 1-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydroergotoxine and Papaverine for Symptoms of Mental Aging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dihydroergotoxine and papaverine in the context of treating symptoms associated with mental aging. The following sections detail their mechanisms of action, present quantitative data from clinical studies, and outline the experimental protocols employed in this research.
Mechanisms of Action
This compound and papaverine exert their effects on the central nervous system and cerebral vasculature through distinct pathways.
This compound , a mixture of three dihydrogenated ergot alkaloids, possesses a multifaceted mechanism of action.[1][2] It interacts with multiple neurotransmitter systems, acting as an agonist at dopamine and serotonin receptors and an antagonist at alpha-adrenergic receptors.[1][2] This modulation of neurotransmitter activity is believed to contribute to its cognitive-enhancing effects. Additionally, this compound is thought to increase cerebral blood flow, which was once considered its primary mode of action.[1]
Papaverine , an opium alkaloid, functions primarily as a non-specific vasodilator.[3] Its principal mechanism involves the inhibition of phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] By inhibiting PDE, papaverine increases intracellular levels of cAMP and cGMP, leading to smooth muscle relaxation and vasodilation in the cerebral arteries.[3][5] This action enhances cerebral blood flow and may help to alleviate symptoms associated with cerebral vascular insufficiency.[3][6]
Signaling Pathway Diagrams
Quantitative Data from Clinical Trials
The following tables summarize quantitative data from various clinical trials investigating the efficacy of this compound and papaverine. It is important to note that direct head-to-head comparative trials with modern standards are limited; therefore, the data is compiled from separate studies.
Table 1: this compound Efficacy in Mental Aging Symptoms
| Study/Analysis | Patient Population | Dosage | Duration | Outcome Measure | Results |
| Meta-analysis | Dementia (various types) | 4.5-9.0 mg/day | > 1 week | Global Improvement Rating | Odds Ratio: 3.78 (95% CI: 2.72-5.27) in favor of this compound[1] |
| Meta-analysis | Dementia (various types) | 4.5-9.0 mg/day | > 1 week | Comprehensive Rating Scales | Weighted Mean Difference: 0.96 (95% CI: 0.54-1.37) in favor of this compound[1] |
| Thienhaus, 1982 | Mild memory impairment (n=41) | 6 mg/day | 12 weeks | Physician rating of memory (IPSC-E) | Statistically significant improvement (p < .04) vs. placebo[7] |
| Thienhaus, 1982 | Mild memory impairment (n=41) | 6 mg/day | 12 weeks | Digit Symbol Substitution Test | No significant intergroup difference[7] |
| Fanchamps, 1982 | Severe multi-infarct dementia (n=36) | 3 mg/day (IV) | 14 days | Sandoz Clinical Assessment Geriatric (SCAG) Scale | Significant improvements in cognitive dysfunction, mood depression, withdrawal, and overall impression vs. placebo[8] |
Table 2: Papaverine Efficacy on Cerebral Blood Flow
| Study | Patient Population | Dosage & Administration | Measurement Technique | Results |
| Obrist et al., 1975 | Healthy young adults (n=21) | 300 mg twice daily (oral) | Xenon-133 Inhalation | 6-9% average increase in Cerebral Blood Flow (CBF)[9] |
| Shaw & Meyer, 1978 | Chronic cerebral ischemia (n=11) | 225 mg or 450 mg daily (oral) | Not specified | Statistically significant increase in regional CBF in the vertebrobasilar arterial distribution[6] |
| Milburn et al., 1996 | Symptomatic vasospasm (n=27) | Intra-arterial infusion | Cerebral Circulation Time (CCT) | Mean CCT decreased from 6.1 ± 1.2s to 3.8 ± 0.8s (-35.7%) post-infusion[3] |
| Minami et al., 2001 | Symptomatic cerebral vasospasm (n=43) | Intra-arterial infusion | Cerebral Circulation Time (CCT) | Mean CCT-LAV shortened from 6.35 ± 1.69s to 4.91 ± 1.56s[10] |
| Karpman & Sheppard, 1975 | Vascular disease (n=9) | 300 mg (oral) | Forehead Thermography | All patients showed some degree of improvement, indicating increased CBF[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are representative experimental protocols for studies on this compound and papaverine.
This compound in Mild Dementia: A 12-Week, Double-Blind, Placebo-Controlled Trial
-
Objective: To evaluate the efficacy of high-dose this compound mesylate in outpatients with mild memory impairment.[7]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[7]
-
Participant Population:
-
Inclusion Criteria: 41 outpatients aged 55 to 80 years with mild memory impairment.[7]
-
Exclusion Criteria: Specific etiologies for the amnesic syndrome were ruled out by history, physical examination, and laboratory tests. Subjects with a Hamilton Depression Scale rating above 18 (indicative of possible pseudodementia) were excluded.[7]
-
-
Intervention:
-
Outcome Measures:
-
Statistical Analysis: Analysis of variance was used to compare the treatment and placebo groups.[7]
Papaverine on Cerebral Blood Flow: A Double-Blind, Crossover Trial
-
Objective: To evaluate the effect of oral papaverine on cerebral blood flow (CBF) in healthy individuals.[9]
-
Study Design: A double-blind, placebo-controlled, crossover study.[9]
-
Participant Population:
-
Inclusion Criteria: 21 healthy young adult males.[9]
-
Exclusion Criteria: Presence of any medical conditions that could affect cerebral blood flow.
-
-
Intervention:
-
Outcome Measures:
-
Statistical Analysis: Appropriate statistical tests for a crossover design were used to compare the effects of papaverine and placebo on CBF.
Conclusion
Both this compound and papaverine have demonstrated effects that could be beneficial in treating symptoms of mental aging, albeit through different primary mechanisms. This compound's modulation of multiple neurotransmitter systems suggests a potential for broader effects on cognitive function, which is supported by some clinical trial data showing improvements in global and specific cognitive assessments. Papaverine's primary role as a vasodilator leads to a clear and measurable increase in cerebral blood flow, which may be beneficial in cases where vascular insufficiency contributes to cognitive decline.
The available clinical data, while not from direct comparative trials, suggests that this compound may have a more direct impact on cognitive and behavioral symptoms, whereas papaverine's effects are more directly related to improving cerebral hemodynamics. The choice between these agents in a therapeutic or developmental context would likely depend on the specific underlying pathology of the mental aging symptoms being targeted. Further head-to-head clinical trials employing standardized cognitive and physiological outcome measures are warranted to provide a more definitive comparison of their therapeutic potential.
References
- 1. Inclusion/Exclusion Criteria | Boxer Lab [boxerlab.ucsf.edu]
- 2. Analytic Challenges in Clinical Trials of Early Alzheimer’s Disease [mdpi.com]
- 3. Effect of intraarterial papaverine on cerebral circulation time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Statistical Considerations in the Design and Analysis of Alzheimer’s Disease Clinical Trials (Chapter 19) - Alzheimer's Disease Drug Development [cambridge.org]
- 5. content.sph.harvard.edu [content.sph.harvard.edu]
- 6. Effect of papaverine hydrochloride on cerebral blood flow as measured by forehead thermograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of intravenous high dose co-dergocrine mesylate ('Hydergine') in elderly patients with severe multi-infarct dementia: a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of oral papaverine on cerebral blood flow in normals: evaluation by the xenon-133 inhalation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intraarterial infusion of papaverine and change of cerebral hemodynamics in symptomatic cerebral vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydergine (Ergoloid Mesylates) for Dementia: A Critical Review of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Hydergine, a combination of ergoloid mesylates, was once a commonly prescribed medication for dementia and age-related cognitive decline. Its complex pharmacology, targeting multiple neurotransmitter systems and cerebral metabolism, made it a subject of considerable research. This guide provides a critical review of the clinical trial data on Hydergine, offering a comparison with other therapeutic alternatives and detailing the experimental context of these studies.
Overview of Clinical Evidence
Numerous clinical trials have investigated the efficacy of Hydergine in treating dementia, with many of these studies being conducted several decades ago. Meta-analyses of these trials have consistently shown a statistically significant, albeit modest, benefit of Hydergine over placebo.[1][2][3][4] The treatment effects are most pronounced in patients with vascular dementia and in those receiving higher doses.[4] However, the clinical significance of these findings has been a subject of debate, with some researchers concluding that the small magnitude of improvement may be of minor value in dementia therapy.[1]
A critical challenge in interpreting the historical data is the evolution of diagnostic criteria for dementia. Many of the earlier trials were conducted before the establishment of standardized criteria such as the DSM-IV and NINCDS-ADRDA for Alzheimer's disease.[2] This lack of diagnostic precision in older studies may have contributed to the variability in reported outcomes.
Quantitative Analysis of Clinical Trial Data
The following tables summarize the quantitative data from key clinical trials and meta-analyses of Hydergine for dementia. It is important to note that accessing detailed quantitative data, such as mean changes in scores and standard deviations from individual older trials, is often challenging. The available data is frequently presented in a summarized format within review articles.
Table 1: Summary of Meta-Analyses on Hydergine for Dementia
| Meta-Analysis/Review | Number of Trials Included | Key Outcome Measures | Pooled Effect Size (vs. Placebo) | Key Findings |
| Olin et al. (Cochrane Review) | 12 (Global Ratings), 9 (Comprehensive Ratings) | Clinical Global Impression (CGI), Comprehensive Rating Scales | Odds Ratio (CGI): 3.78 (95% CI: 2.72-5.27)[3][5]Weighted Mean Difference (Comprehensive): 0.96 (95% CI: 0.54-1.37)[3][5] | Statistically significant effect favoring Hydergine.[3][5] |
| Schneider & Olin (1994) | 47 | Comprehensive Ratings, Clinical Global Ratings, Neuropsychological Measures | Adjusted d (Comprehensive): 0.47 (95% CI: 0.38-0.56)[4]Adjusted d (Global): 0.56 (95% CI: 0.44-0.68)[4]Adjusted d (Neuropsychological): 0.27 (95% CI: 0.22-0.32)[4] | Larger effects seen in inpatients, those on higher doses (≥4 mg/day), and patients with vascular dementia.[4] |
| Hughes et al. (1976) | 12 | Symptom Improvement | Statistically significant (p ≤ 0.05) improvement in 13 dementia-associated symptoms.[1] | While statistically significant, the magnitude of improvement was deemed to be of minor clinical value.[1] |
Table 2: Results from a Placebo-Controlled Trial of Ergoloid Mesylates (4.5 mg/day) over 6 Months
| Outcome Measure (SCAG Subscale) | p-value (vs. Placebo) |
| Cognitive Deficits | < 0.05[1] |
| Anxiety and Mood Depression | < 0.01[1] |
| Unsociability | < 0.01[1] |
| Retardation | < 0.05[1] |
| Irritability | < 0.001[1] |
Experimental Protocols
The methodologies of the clinical trials on Hydergine have varied over time. However, a general framework can be outlined.
Patient Population:
-
Inclusion Criteria: Typically, patients were elderly individuals with symptoms of cognitive decline consistent with diagnoses such as senile dementia, Alzheimer's disease, or multi-infarct dementia.[2] Some studies used specific assessment scales like the Sandoz Clinical Assessment Geriatric (SCAG) scale for inclusion.[1]
-
Exclusion Criteria: Common exclusion criteria included the presence of other psychiatric or neurological disorders that could confound the assessment of dementia, and the use of other psychoactive medications.[2]
Study Design:
-
The majority of the informative trials were randomized, double-blind, placebo-controlled, parallel-group studies.[4]
-
Treatment duration ranged from several weeks to six months or longer.[1][2]
Intervention:
-
Dosage: Oral doses of Hydergine typically ranged from 3 mg to 9 mg per day, administered in divided doses.[2][6]
-
Formulation: Both sublingual and oral tablet formulations have been studied.[2]
Outcome Measures:
-
Primary Efficacy Endpoints: The most commonly used assessment tools were:
-
Sandoz Clinical Assessment Geriatric (SCAG) scale: A comprehensive rating scale evaluating various cognitive, affective, and behavioral symptoms of dementia.[7][8]
-
Clinical Global Impression (CGI) scale: A clinician-rated assessment of the patient's overall severity of illness and change over time.[3][9]
-
-
Secondary Endpoints: Neuropsychological tests assessing specific cognitive domains such as memory and attention were also frequently employed.[4]
Mechanism of Action
The therapeutic effects of Hydergine in dementia are believed to be multifactorial, stemming from its interaction with multiple central nervous system pathways. Initially thought to act primarily as a cerebral vasodilator, subsequent research has revealed a more complex mechanism of action.[6] Hydergine and its components act as agonists and antagonists at various dopaminergic, serotonergic, and adrenergic receptors.[7] This neuromodulatory activity is thought to help normalize age-related changes in neurotransmitter function. Furthermore, Hydergine has been shown to enhance cerebral metabolism, potentially by improving glucose utilization and protecting neurons from hypoxic and ischemic damage.[6]
Caption: Proposed multifaceted mechanism of action of Hydergine in dementia.
Comparison with Other Dementia Treatments
A direct comparison of Hydergine with modern dementia therapies through head-to-head clinical trials is lacking. The current standard of care for mild to moderate Alzheimer's disease primarily involves acetylcholinesterase inhibitors (AChEIs) such as donepezil, rivastigmine, and galantamine, and the NMDA receptor antagonist, memantine.
Acetylcholinesterase Inhibitors (AChEIs):
-
Mechanism: AChEIs work by increasing the levels of acetylcholine, a neurotransmitter important for memory and learning, in the brain.[10]
-
Efficacy: Clinical trials of AChEIs have demonstrated modest but consistent benefits in cognitive function, activities of daily living, and global clinical state in patients with mild to moderate Alzheimer's disease.[10][11] For example, in a 24-week trial, donepezil at both 5 mg/day and 10 mg/day resulted in statistically significant improvements on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) compared to placebo.[10]
Table 3: Indirect Comparison of Hydergine and Donepezil (vs. Placebo)
| Feature | Hydergine (Ergoloid Mesylates) | Donepezil |
| Primary Mechanism | Mixed dopaminergic, serotonergic, and adrenergic agonist/antagonist; metabolic enhancer[6][7] | Acetylcholinesterase inhibitor[10] |
| Typical Daily Dose | 3 - 9 mg[2][6] | 5 - 10 mg[10] |
| Primary Efficacy Measures | SCAG, CGI[3][7] | ADAS-cog, CIBIC-plus[10] |
| Reported Efficacy | Statistically significant but modest improvement in global and comprehensive ratings.[3][4] | Statistically significant and modest improvement in cognition and global function.[10][11] |
| Patient Population in Key Trials | Varied dementia diagnoses, including vascular and Alzheimer's type.[4] | Primarily mild to moderate Alzheimer's disease.[10] |
Experimental Workflow: A Typical Dementia Clinical Trial
The following diagram illustrates a generalized workflow for a randomized, placebo-controlled clinical trial for a dementia therapeutic.
Caption: Generalized workflow of a dementia clinical trial.
Conclusion
The available evidence from clinical trials suggests that Hydergine has a statistically significant but modest effect in improving some symptoms of dementia, particularly in certain patient subgroups. However, the clinical relevance of these findings is debatable, especially in the context of modern therapeutic options. The historical nature of many of the key studies, with their less precise diagnostic criteria, presents a limitation in applying their findings to today's well-defined patient populations. While direct comparative data with current standard-of-care treatments are unavailable, the effect sizes reported for Hydergine appear to be in a similar modest range to those of acetylcholinesterase inhibitors. Future research, should it be undertaken, would require well-designed, randomized controlled trials with clearly defined patient populations and direct comparisons to current first-line therapies to definitively establish the role, if any, of Hydergine in the modern management of dementia.
References
- 1. Ergoloid mesylates ('Hydergine') in the treatment of mental deterioration in the elderly: a 6-month double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydergine for dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydergine for dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of clinical trials of hydergine in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ergoloid mesylates for senile dementias: unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydergine in senile mental impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Sandoz Clinical Assessment-Geriatric (SCAG) scale. A general-purpose psychogeriatric rating scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Clinical Global Impressions Scale: Applying a Research Tool in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Donepezil for dementia due to Alzheimer's disease. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 11. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]
France's Referral on Ergot Derivatives: A Comparative Guide to Dihydroergotoxine and Nicergoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In 2012, the French National Agency for the Safety of Medicines and Health Products (ANSM) initiated a referral to the European Medicines Agency (EMA) concerning several ergot derivatives, including dihydroergotoxine and nicergoline.[1][2][3] This referral was prompted by a national pharmacovigilance review that identified serious risks of fibrosis (the formation of excess connective tissue) and ergotism (symptoms of ergot poisoning) associated with these drugs.[1][2][3] The ANSM, and subsequently the EMA's Committee for Medicinal Products for Human Use (CHMP), concluded that for certain indications, the limited evidence of efficacy for these ergot derivatives did not outweigh their potential risks.[1][2][3][4] This guide provides a comparative analysis of this compound and nicergoline, summarizing their performance against alternatives, detailing relevant experimental protocols, and visualizing their signaling pathways.
Comparative Performance and Efficacy
Clinical trials have evaluated the efficacy of this compound and nicergoline in treating cognitive and neurosensorial impairments in the elderly. The primary endpoints in these studies often include changes in scores on the Sandoz Clinical Assessment Geriatric (SCAG) scale and the Mini-Mental State Examination (MMSE), as well as global clinical impressions.
This compound (Codergocrine Mesylate)
This compound, a mixture of three hydrogenated ergot alkaloids, has been studied for its potential to alleviate symptoms of dementia and age-related cognitive decline. However, the CHMP's review of the available data highlighted inconsistencies across studies, with some failing to demonstrate a significant effect compared to placebo.[2][4] In the studies that did show an effect, it was often limited to certain items on the assessment scales, and long-term data did not consistently favor this compound.[2][4]
| Clinical Trial Outcome | This compound Performance | Placebo Performance | Notes |
| Global Improvement Rating (Odds Ratio) | 3.78 (95% CI: 2.72 to 5.27) | - | Favors this compound in a meta-analysis of 12 trials.[4] |
| Comprehensive Rating Scales (Weighted Mean Difference) | 0.96 (95% CI: 0.54 to 1.37) | - | Favors this compound in a meta-analysis of 9 trials.[4] |
| SCAG Total Score Change | Statistically significant improvement in some studies | Less improvement than active drug | Results were not consistent across all studies reviewed by the CHMP.[2][4] |
Nicergoline
Nicergoline has also been extensively studied for the treatment of cognitive and behavioral disorders in the elderly. A meta-analysis of several studies showed a statistically significant improvement in patients treated with nicergoline compared to placebo.
| Clinical Trial Outcome | Nicergoline Performance | Placebo Performance | Notes |
| SCAG Total Score Change (at 6 months) | Mean difference of -9.8 (95% CI: -11.8 to -7.8) | - | A lower score indicates improvement.[5] |
| Percentage of Patients with ≥2 point improvement on SCAG items (at 6 months) | 13.5% (bothersome) to 30.2% (disorientation) | 4.1% (self-care) to 14.3% (fatigue) | Demonstrates a broader range of symptomatic improvement with nicergoline.[5] |
| Global Improvement Rating (Odds Ratio) | 3.33 (95% CI: 2.50 to 4.43) | - | Based on a meta-analysis of 921 patients. |
| Adverse Events (Odds Ratio) | 1.51 (95% CI: 1.10 to 2.07) | - | Indicates a mildly increased risk of adverse events with nicergoline. |
Alternatives to Ergot Derivatives
The primary pharmacological alternatives for cognitive impairment in the context of dementia are cholinesterase inhibitors (e.g., donepezil, rivastigmine, galantamine) and the NMDA receptor antagonist, memantine.
| Alternative Drug Class | General Efficacy | Notes |
| Cholinesterase Inhibitors | Modest improvements in cognitive function, activities of daily living, and global assessment in mild to moderate Alzheimer's disease. | These drugs work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and learning. |
| Memantine | Used for moderate to severe Alzheimer's disease, showing modest benefits in cognition, daily function, and global status. | It works by modulating the activity of glutamate, another neurotransmitter. |
Direct head-to-head clinical trials comparing this compound or nicergoline with cholinesterase inhibitors or memantine are limited. One double-blind, active-controlled study compared a single daily dose of 20 mg of nicergoline with 4.5 mg of co-dergocrine mesilate (this compound) over eight weeks in patients with multi-infarct dementia.[6] Both treatments resulted in statistically significant improvements in most of the tested cognitive and thymopsychic functions, with the study concluding that 20 mg of nicergoline once daily showed the same overall efficacy as 4.5 mg of co-dergocrine mesilate.[6]
Experimental Protocols
The assessment of cognitive enhancers in clinical trials relies on standardized and validated methodologies. Below are outlines of the key assessment protocols used in the evaluation of this compound and nicergoline.
Sandoz Clinical Assessment Geriatric (SCAG) Scale
The SCAG scale is a clinician-rated instrument designed to assess a wide range of symptoms associated with geriatric cognitive disorders. It consists of 18 items, each rated on a 7-point severity scale, plus an overall impression of the patient.
Methodology:
-
Patient Interview: The clinician conducts a semi-structured interview with the patient to elicit information about their cognitive and behavioral symptoms.
-
Caregiver Input: Information is also gathered from a reliable caregiver or family member who has regular contact with the patient.
-
Symptom Rating: The clinician rates the severity of each of the 18 symptoms (e.g., confusion, mental alertness, memory, anxiety, depression) on a scale from 1 (not present) to 7 (severe).
-
Global Assessment: The clinician provides an overall global impression of the patient's condition.
-
Scoring: The scores for each item are summed to produce a total score, with higher scores indicating greater impairment.
Mini-Mental State Examination (MMSE)
The MMSE is a brief, quantitative measure of cognitive status in adults. It is used to screen for cognitive impairment, to estimate the severity of impairment, and to follow the course of cognitive changes over time.
Methodology:
-
Administration: The test is administered by a trained clinician and takes approximately 10 minutes.
-
Cognitive Domains Assessed: The MMSE assesses several cognitive domains, including:
-
Orientation to time and place (10 points): Asking the patient the date, day of the week, season, year, and their current location.
-
Registration (3 points): Naming three unrelated objects and asking the patient to repeat them.
-
Attention and calculation (5 points): Asking the patient to subtract 7 from 100 serially, or to spell "world" backwards.
-
Recall (3 points): Asking the patient to recall the three objects from the registration task.
-
Language (9 points): Naming objects, repeating a phrase, following a three-stage command, reading and obeying a written command, writing a sentence, and copying a complex geometric figure.
-
-
Scoring: The patient receives one point for each correct answer, with a maximum possible score of 30. A score of 24 or less is generally considered indicative of cognitive impairment.
Signaling Pathways and Mechanisms of Action
This compound
The mechanism of action of this compound is complex and not fully elucidated. It is known to interact with multiple neurotransmitter systems in the central nervous system.[7] It exhibits a dualistic action, acting as a partial agonist at dopaminergic (D1 and D2) and serotonergic receptors, and as an antagonist at alpha-adrenergic receptors.[2][7][8] This mixed agonist/antagonist profile allows it to potentially compensate for neurotransmitter deficits while also preventing overstimulation of these systems.[7][8]
Caption: this compound's multi-receptor signaling cascade.
Nicergoline
Nicergoline's primary mechanism of action is as a potent and selective antagonist of alpha-1A adrenergic receptors.[9] This antagonism leads to vasodilation and an increase in arterial blood flow, particularly in the brain.[10] In addition to its vascular effects, nicergoline has been shown to enhance cholinergic and catecholaminergic neurotransmitter function, stimulate the phosphoinositide pathway, and exhibit neuroprotective properties.[9][10] A recent study also suggests that nicergoline can act as an open channel blocker of the 5-HT3A receptor, which may contribute to its cognitive-enhancing effects.[11]
Caption: Nicergoline's diverse mechanisms of action.
Conclusion
The French referral and subsequent European review of this compound and nicergoline have significantly impacted their clinical use, emphasizing the importance of a favorable risk-benefit profile for any therapeutic agent. While both drugs have demonstrated some efficacy in treating cognitive impairment in certain patient populations, the concerns regarding serious adverse effects have led to restrictions on their indications. For researchers and drug development professionals, the story of these ergot derivatives serves as a crucial case study in pharmacovigilance and the evolving standards of evidence required for drug approval and continued marketing. Future research in the field of cognitive enhancement will undoubtedly build upon these lessons, focusing on developing novel therapies with more robust efficacy and improved safety profiles.
References
- 1. Ergot derivatives - referral | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ec.europa.eu [ec.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Nicergoline in mild to moderate dementia. A multicenter, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Therapy of organic brain syndrome with nicergoline given once a day] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydergine: interaction with the neurotransmitter systems in the central nervous system. | Semantic Scholar [semanticscholar.org]
- 8. Hydergine: interaction with the neurotransmitter systems in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety of Nicergoline as an Agent for Management of Cognitive Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A systematic review and meta-analysis assessing adverse event profile and tolerability of nicergoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Nicergoline from Ergot Fungus in Blocking Human 5-HT3A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Ergothioneine's Potential in Delaying Cognitive Decline: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The mounting global prevalence of age-related cognitive decline and neurodegenerative diseases has intensified the search for effective preventative and therapeutic strategies. Among the promising candidates is ergothioneine, a naturally occurring amino acid with potent antioxidant and cytoprotective properties. This guide provides a comprehensive comparison of ergothioneine's performance against other well-researched nutraceuticals—resveratrol, curcumin, and epigallocatechin gallate (EGCG)—in the context of delaying cognitive decline, supported by experimental data from clinical, in vivo, and in vitro studies.
Comparative Performance Analysis
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the efficacy of ergothioneine and its alternatives in key cognitive and neuroprotective markers.
Table 1: Human Clinical Trials on Cognitive Function
| Compound | Dosage | Study Population | Duration | Key Cognitive Outcomes | Citation(s) |
| Ergothioneine | 10 mg or 25 mg/day | Healthy older adults with subjective memory complaints | 16 weeks | 25 mg group showed transient improvement in composite memory at 4 weeks. Dose-dependent improvements in subjective prospective memory and sleep initiation. | [1][2] |
| Ergothioneine | 25 mg, 3 times/week | Older adults with Mild Cognitive Impairment (MCI) | 1 year | Improved performance in Rey Auditory Verbal Learning Test; stabilized plasma neurofilament light chain levels. | [3][4] |
| Resveratrol | 1000 mg/day | Overweight, older adults | 90 days | Improved psychomotor speed (Trail Making Test part A). | [5] |
| Resveratrol | 75 mg, twice daily | Post-menopausal women | 14 weeks | Significant improvements in verbal memory and overall cognitive performance. | [6] |
| Curcumin | 90 mg, twice daily | Non-demented older adults | 18 months | Improvements in selective reminding, visual memory, and attention. | [7] |
| Curcumin | 1500 mg/day | Individuals with MCI | 52 weeks | Improvement in Montreal Cognitive Assessment (MoCA) score. | [7] |
| EGCG | 9 mg/kg/day with cognitive training | Young adults with Down's syndrome | 12 months | Significant improvements in visual recognition memory, inhibitory control, and adaptive behavior. | [8][9] |
| EGCG | up to 1200 mg/day | Patients with progressive multiple sclerosis | 36 months | No significant improvement in the rate of brain atrophy or clinical endpoints. | [9] |
Table 2: In Vivo (Animal) Studies on Neuroprotection and Cognition
| Compound | Animal Model | Dosage | Key Outcomes | Citation(s) |
| Ergothioneine | Cisplatin-treated mice | 2 or 8 mg/kg/day | Restored learning and memory deficits in active and passive avoidance tests. | [10] |
| Ergothioneine | NMDA-treated rats (retinal model) | - | Reduced neuronal cell loss (ganglion cells from 81% to 44%; non-ganglion cells from 43% to 31%). | [11] |
| Resveratrol | Scopolamine-induced memory impairment in rats | 12.5, 25, 50 mg/kg | Reversed memory impairment in passive avoidance and Morris water maze tests. | [12] |
| Resveratrol | Diabetic rats | - | Decreased escape latency and increased time in the target quadrant in the Morris water maze. | [13] |
| Curcumin | LPS-induced neuroinflammation in mice | - | Reduced brain levels of TNF-α, IL-1β, and COX-2. | [14] |
| Curcumin | Cholesterol-fed rabbits | 80 mg/kg | Significant reduction in brain cholesterol and oxidative stress markers. | [15] |
| EGCG | "Swedish" mutant APP overexpressing mice | 50 mg/kg (oral) | Reduced amyloid-β plaque burden in the cingulate cortex (54%), hippocampus (43%), and entorhinal cortex (51%). | [16] |
| EGCG | Streptozotocin-induced Alzheimer's-like disease in rats | 25 mg/kg | Improved learning and memory in the Morris water maze. | [17] |
Table 3: In Vitro Studies on Neuroprotective Mechanisms
| Compound | Cell Model | Key Outcomes | Citation(s) |
| Ergothioneine | Cisplatin-treated PC12 and primary cortical neuron cells | Prevented cisplatin-induced decrease in cell proliferation and inhibition of neurite growth. | [10] |
| Resveratrol | - | Showed 38-75% inhibition of Aβ40 aggregation at 24 hours. | [18] |
| Curcumin | OGD/R-treated bEnd.3 and HT22 cells | Significantly enhanced cell viability at concentrations of 5, 10, and 20 µM. | [19] |
| Curcumin | Cholesterol-treated PC12 cells | Reversed the cholesterol-induced increase in IL-1β and TNF-α. | [15] |
| EGCG | - | Can remodel toxic Aβ oligomers and fibrils into less toxic species. | [20] |
Experimental Protocols
Human Clinical Cognitive Assessments
-
Rey Auditory Verbal Learning Test (RAVLT): This test assesses verbal learning and memory. Participants are read a list of 15 words and asked to recall them immediately. This is repeated over several trials. Delayed recall is tested after an interference list is presented and again after a longer delay (e.g., 30 minutes).
-
CNS Vital Signs: A computerized neuropsychological battery that assesses a range of cognitive domains including composite memory, verbal memory, visual memory, processing speed, and executive function.
-
Montreal Cognitive Assessment (MoCA): A 30-point test that assesses several cognitive domains, including attention, concentration, executive functions, memory, language, visuoconstructional skills, conceptual thinking, calculations, and orientation.
-
Trail Making Test Part A: A test of processing speed where the participant is required to connect a series of 25 numbers in ascending order as quickly as possible.
In Vivo Behavioral Assessments
-
Morris Water Maze (MWM): This test is used to assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water's surface.
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must learn the location of the hidden platform using distal cues in the room. The time taken to find the platform (escape latency) is recorded over several days of training.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Passive Avoidance Test: This test assesses learning and memory based on a fear-motivated task.
-
Apparatus: A box with two compartments, one brightly lit and one dark, connected by a door.
-
Training: The animal is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.
-
Testing: After a delay (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
In Vitro Mechanistic Assays
-
Amyloid-β (Aβ) Aggregation Assay: This assay measures the ability of a compound to inhibit the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.
-
Preparation: Monomeric Aβ peptides (e.g., Aβ1-42) are incubated at 37°C with or without the test compound.
-
Detection: Thioflavin T (ThT), a fluorescent dye, is added to the solution. ThT binds to β-sheet structures in the aggregated Aβ, resulting in a significant increase in fluorescence.
-
Quantification: The fluorescence intensity is measured over time using a plate reader to determine the extent and rate of Aβ aggregation. The percentage of inhibition by the test compound can be calculated by comparing the fluorescence in the presence and absence of the compound.
-
-
Cell Viability Assays (e.g., MTT or CCK-8): These assays are used to assess the protective effects of a compound against cellular damage.
-
Cell Culture: Neuronal cells (e.g., PC12 or SH-SY5Y) are cultured in multi-well plates.
-
Induction of Damage: The cells are exposed to a neurotoxin (e.g., cisplatin, MPP+, or amyloid-β).
-
Treatment: The cells are co-incubated with the test compound at various concentrations.
-
Measurement: A reagent (e.g., MTT or CCK-8) is added to the cells. Viable cells with active metabolism convert the reagent into a colored product, which can be quantified by measuring the absorbance. Higher absorbance indicates greater cell viability.
-
-
Measurement of Inflammatory Markers (e.g., ELISA): This assay quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in cell culture supernatants or brain tissue homogenates.
-
Sample Preparation: Samples are collected and prepared according to the specific ELISA kit protocol.
-
Assay Procedure: The samples are added to a microplate pre-coated with an antibody specific to the cytokine of interest. A series of antibody incubations and washes are performed, followed by the addition of a substrate that produces a colored product.
-
Quantification: The absorbance of the colored product is measured, and the concentration of the cytokine in the sample is determined by comparison to a standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in the neuroprotective effects of these compounds and typical experimental workflows.
Caption: Ergothioneine's neuroprotective signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medrxiv.org [medrxiv.org]
- 4. Investigating the efficacy of ergothioneine to delay cognitive decline in mild cognitively impaired subjects: A pilot study | Sciety [sciety.org]
- 5. Effects of 90 Days of Resveratrol Supplementation on Cognitive Function in Elders: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Xia & He Publishing [xiahepublishing.com]
- 8. Safety and efficacy of cognitive training plus epigallocatechin-3-gallate in young adults with Down's syndrome (TESDAD): a double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. researchgate.net [researchgate.net]
- 11. Ergothioneine treatment protects neurons against N-methyl-D-aspartate excitotoxicity in an in vivo rat retinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beneficial effects of resveratrol on scopolamine but not mecamylamine induced memory impairment in the passive avoidance and Morris water maze tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Curcumin Prevents Acute Neuroinflammation and Long-Term Memory Impairment Induced by Systemic Lipopolysaccharide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Green tea epigallocatechin-3-gallate (EGCG) reduces beta-amyloid mediated cognitive impairment and modulates tau pathology in Alzheimer transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of epigallocatechin-3-gallate (EGCG) on cognitive functioning and the expression of APP and BDNF in the hippocampus of rats with streptozotocin -induced Alzheimer-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Curcumin in Vitro Neuroprotective Effects Are Mediated by p62/keap-1/Nrf2 and PI3K/AKT Signaling Pathway and Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effectiveness of epigallocatechin gallate nanoparticles on the in-vivo treatment of Alzheimer’s disease in a rat/mouse model: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Dihydroergotoxine
The proper disposal of dihydroergotoxine, a potent ergot alkaloid, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and ensure compliance with regulatory standards. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound in a research environment.
This compound and materials contaminated with it are classified as hazardous waste.[1][2] As such, their disposal is governed by strict local, state, and federal regulations. A primary principle of this is the nationwide ban on the disposal of hazardous pharmaceutical waste via sewerage systems, meaning it must not be flushed down the drain.[3][4][5][6]
Immediate Handling and Waste Segregation
Proper segregation of this compound waste at the point of generation is fundamental to a safe disposal process. Different forms of waste require specific immediate actions.
| Waste Type | Immediate Disposal Action |
| Unused/Expired Product | Segregate for hazardous waste collection. Do not keep outdated medicine.[7] |
| Opened Ampules/Vials | Dispose of one hour after opening.[7][8] |
| Opened Nasal Spray Vials | Dispose of eight hours after opening.[8] |
| Contaminated Labware | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Sharps (Needles, etc.) | Immediately place in a puncture-resistant, sealed sharps container.[7] Keep this container away from children and pets.[7] |
| Spill Cleanup Materials | Collect all materials used for cleanup and place them in a sealed, labeled hazardous waste container. Follow specific spill cleanup procedures.[1] |
Step-by-Step Disposal Protocol
-
Wear Appropriate Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including gloves, a lab coat, and safety glasses.[1]
-
Segregate Waste at Source: As outlined in the table above, immediately segregate different types of this compound waste into their designated containers.
-
Label Waste Containers: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (e.g., "this compound Waste").
-
Store Waste Securely: Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic, awaiting collection by a certified hazardous waste disposal vendor.
-
Arrange for Professional Disposal: All waste contaminated with this compound must be disposed of through a licensed hazardous waste management company.[1] This ensures the final disposal method (e.g., incineration) complies with all regulatory requirements.
-
Maintain Disposal Records: Keep detailed records of all hazardous waste generated and disposed of, in line with your institution's policies and regulatory requirements.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Clear the area of all personnel and restrict access.
-
Wear Enhanced PPE: Don appropriate PPE, which may include a respirator, before re-entering the area.[1]
-
Contain the Spill: Use absorbent materials to contain the spill. For powdered forms, dampen the material with water to prevent it from becoming airborne before sweeping.[1]
-
Clean the Area: Thoroughly clean the spill area.
-
Dispose of Cleanup Materials: All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: this compound Waste Disposal Workflow.
By implementing these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. drugs.com [drugs.com]
- 3. New National Rules Governing Pharmaceutical Disposal Start August 21st [content.govdelivery.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 6. approvedmedwaste.com [approvedmedwaste.com]
- 7. Dihydroergotamine (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. drugs.com [drugs.com]
Essential Safety and Logistical Information for Handling Dihydroergotoxine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides comprehensive, procedural guidance for the safe use of Dihydroergotoxine, a hazardous substance requiring careful management. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification
This compound mesylate is classified as a hazardous substance.[1] It is harmful if swallowed, inhaled, or comes into contact with skin.[2][3][4] The substance may also cause irritation to the eyes, respiratory system, and skin.[1] There is limited evidence suggesting it may have carcinogenic and mutagenic effects, and it may pose a risk to unborn children and fertility.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to prevent accidental exposure. The following PPE is required when handling this compound, particularly in powder form:
-
Hand Protection:
-
Wear nitrile or low-protein, powder-free latex gloves.[1] For individuals with latex allergies, nitrile gloves are the preferred option.[1]
-
Consider double gloving for enhanced protection.[1]
-
Always wear gloves on clean hands and replace them if they become contaminated.[1] After use, hands should be washed and dried thoroughly.[1]
-
-
Eye and Face Protection:
-
Chemical safety goggles are mandatory.[1]
-
A full face shield may be required for supplementary protection, especially when there is a risk of splashes or dust generation.[1]
-
Note: Contact lenses can pose a special hazard as they may absorb and concentrate irritants.[1] A specific workplace policy should be established regarding their use.[1]
-
-
Body Protection:
-
For quantities up to 500 grams, a standard laboratory coat is suitable.[1]
-
For quantities up to 1 kilogram, a disposable laboratory coat or a coverall with low permeability is recommended.[1]
-
For larger quantities or in manufacturing settings, a disposable coverall of low permeability with disposable shoe covers is necessary.[1] Air-supplied full-body suits may be required for advanced respiratory protection in these scenarios.[1]
-
-
Respiratory Protection:
Operational Plans: Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation of dust.[1]
-
Use in a well-ventilated area.[3] Enclosed local exhaust ventilation is required where dust or fumes may be generated.[1]
-
Do not eat, drink, or smoke when using this product.[3]
Storage:
-
Store in original, securely sealed containers.[1]
-
Keep in a dark place as the substance is sensitive to heat and light.[1]
-
Avoid contact with oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches) as this may pose an ignition risk.[1]
Emergency Procedures
Immediate and appropriate action is crucial in an emergency.
Spill Response:
-
Minor Spills:
-
Immediately clean up spills.[1]
-
Wear full protective clothing, including gloves, safety glasses, and a dust respirator.[1]
-
Use dry clean-up procedures to avoid generating dust.[1]
-
Dampen the spilled material with water to prevent it from becoming airborne before sweeping.[1]
-
Vacuuming is a suitable alternative, but the vacuum cleaner must be fitted with a HEPA-type exhaust microfilter and be designed for explosion-proof use.[1]
-
Place the collected waste into suitable, labeled containers for disposal.[1]
-
-
Major Spills:
First Aid Measures:
-
Inhalation: If fumes or combustion products are inhaled, move the person to fresh air. Lay the patient down and keep them warm and rested.[1] If breathing is difficult, give artificial respiration and consult a physician.[3][5]
-
Skin Contact: Wash the affected area with soap and plenty of water.[3][5]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes and seek medical attention.[3][5]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[3][5] Call a poison control center or doctor for treatment advice.[3]
Fire Fighting:
-
Use water spray, fog, or foam as extinguishing media.[1]
-
Alert emergency responders to the location and nature of the hazard.[1]
-
Firefighters should wear full body protective clothing and a self-contained breathing apparatus.[1][5]
Disposal Plan
All waste must be managed in accordance with local, state, and federal regulations.[1]
-
Waste Containers: Place waste this compound and any contaminated materials (e.g., gloves, wipes, lab coats) into suitable, closed, and clearly labeled containers for disposal.[1][5]
-
Disposal Method: Consult with a licensed waste management authority for proper disposal procedures.[1] Options may include recycling or disposal at an authorized landfill.[1] Puncture empty containers to prevent reuse.[1]
-
Do not allow the product to enter drains.[5]
Quantitative Data
The following table summarizes available toxicity data for this compound.
| Toxicity Data (LD50) | Species | Dose |
| Oral | Rat | >1000 mg/kg |
| Intraperitoneal | Rat | 500 mg/kg |
| Subcutaneous | Rat | >2000 mg/kg |
| Intravenous | Rat | 86 mg/kg |
| Oral | Mouse | >1 mg/kg |
| Intraperitoneal | Mouse | 350 mg/kg |
| Subcutaneous | Mouse | >4000 mg/kg |
| Intravenous | Mouse | 180 mg/kg |
| Oral | Rabbit | >1000 mg/kg |
| Intravenous | Rabbit | >1000 mg/kg |
| (Source: Santa Cruz Biotechnology, Inc.[1]) |
Visualized Workflow
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
